molecular formula C5H9NO2 B1348099 (S)-Pyrrolidine-3-carboxylic acid CAS No. 72580-53-1

(S)-Pyrrolidine-3-carboxylic acid

Cat. No.: B1348099
CAS No.: 72580-53-1
M. Wt: 115.13 g/mol
InChI Key: JAEIBKXSIXOLOL-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-5(8)4-1-2-6-3-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEIBKXSIXOLOL-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363568
Record name (S)-Pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72580-53-1
Record name (S)-Pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Basic Properties of (S)-Pyrrolidine-3-carboxylic Acid

This document provides a comprehensive overview of the fundamental physicochemical and basic properties of this compound, a key heterocyclic amino acid analog. It is intended to serve as a technical resource for professionals in research and drug development, offering quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.

Physicochemical Properties

This compound, also known as β-L-Proline, is a non-proteinogenic amino acid that serves as a valuable building block in medicinal chemistry and as a pharmaceutical intermediate.[1][2] Its structural properties are summarized below.

Table 1: Summary of Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₅H₉NO₂[1][3][4]
Molecular Weight 115.13 g/mol [1][3][4]
Appearance White to brown solid[1]
Melting Point 185-191 °C[1][2]
Boiling Point 252 °C[1][2]
Predicted pKa₁ (Carboxylic Acid) 3.86 ± 0.20[1][2]
Estimated pKa₂ (Amine) ~11.3 (based on pyrrolidine)[5]
Water Solubility Slightly soluble[1][4]
Optical Activity [α]/D = 20.0 ± 2.0° (c=2 in H₂O)[1][3]
Storage Temperature 2-8 °C[1][3]

Acid-Base Properties and Basicity

As an amino acid, this compound is an amphoteric molecule, containing both an acidic carboxylic acid group and a basic secondary amine group. This dual nature allows it to exist in different ionic forms depending on the pH of the solution. The basicity is conferred by the lone pair of electrons on the nitrogen atom of the pyrrolidine ring.

At physiological pH, the molecule predominantly exists as a zwitterion, with a protonated amino group (NH₂⁺) and a deprotonated carboxylate group (COO⁻), resulting in a net neutral charge.[6] The equilibrium between these forms is governed by the compound's pKa values.

Below is a diagram illustrating the pH-dependent ionization states of this compound.

ionization_states cation Cationic Form (Low pH, e.g., pH < 2) zwitterion Zwitterionic Form (Intermediate pH, e.g., pH 5-9) cation->zwitterion pH > pKa₁ (~3.86) anion Anionic Form (High pH, e.g., pH > 12) zwitterion->anion pH > pKa₂ (~11.3) pka_workflow prep Prepare aqueous solution of This compound acidify Acidify solution with HCl (e.g., to pH 1.5) prep->acidify titrate Titrate with standardized NaOH, adding in small increments acidify->titrate record Record pH after each increment titrate->record Repeat record->titrate Repeat plot Plot pH vs. Volume of NaOH added record->plot analyze Identify midpoints of buffer regions to determine pKa values plot->analyze solubility_workflow add_solid Add excess solid compound to a buffered solvent agitate Agitate suspension at constant temperature (e.g., 24-48h) add_solid->agitate separate Separate solid and liquid phases (Centrifugation or Filtration) agitate->separate sample Collect clear supernatant or filtrate separate->sample quantify Determine concentration using analytical method (e.g., LC-MS) sample->quantify result Report as equilibrium solubility quantify->result

References

Enantioselective Synthesis of (S)-Pyrrolidine-3-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Pyrrolidine-3-carboxylic acid is a valuable chiral building block in medicinal chemistry, frequently incorporated into a wide array of pharmacologically active molecules. Its rigid pyrrolidine scaffold and stereochemically defined carboxylic acid moiety make it a crucial component for designing novel therapeutics with improved potency and selectivity. This technical guide provides a comprehensive overview of key enantioselective strategies for the synthesis of this compound, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in this critical synthetic endeavor.

Core Synthetic Strategies

The enantioselective synthesis of this compound can be achieved through several powerful and distinct methodologies. This guide will focus on four prominent and effective approaches:

  • Organocatalytic Asymmetric Michael Addition: This strategy utilizes small organic molecules as catalysts to facilitate the stereocontrolled addition of a nucleophile to an α,β-unsaturated compound, establishing the chiral centers of the pyrrolidine ring with high fidelity.

  • Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition: This method involves the [3+2] cycloaddition of an azomethine ylide with a dipolarophile, catalyzed by a chiral copper complex, to construct the pyrrolidine ring in a highly stereoselective manner.

  • Asymmetric Hydrogenation: This approach relies on the enantioselective reduction of a prochiral pyrrole or dihydropyrrole precursor using a chiral transition metal catalyst, typically based on rhodium or ruthenium, to introduce the desired stereochemistry.

  • Enantioselective Hofmann-Löffler-Freytag Reaction: A more recent and innovative approach that achieves a C-H amination via a radical-mediated pathway, guided by a chiral catalyst to afford enantioenriched pyrrolidines.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the different synthetic methods, allowing for a direct comparison of their efficiency and stereoselectivity.

MethodKey ReactantsCatalyst/ReagentSolventYield (%)Enantiomeric Excess (e.e., %)Diastereomeric Ratio (d.r.)Reference(s)
Organocatalytic Asymmetric Michael Addition4-Oxo-2-enoate, NitroalkaneChiral amine (e.g., (3R,5R)-5-methylpyrrolidine-3-carboxylic acid)Dichloromethane~9097-[1][2][3]
Copper-Catalyzed 1,3-Dipolar CycloadditionAzomethine ylide, Dipolarophile (e.g., α,β-unsaturated ester)Cu(I) salt with a chiral ligand (e.g., Fesulphos)TolueneUp to 96Up to 97>20:1[4][5]
Asymmetric Hydrogenation1-Benzyl-4-aryl-2,5-dihydro-1H-pyrrole-3-carboxylic acid[Ru(OAc)₂( (R)-2-Furyl-MeOBIPHEP)]Methanol>99>99.9-
Enantioselective H-L-F Reactionγ,δ-Unsaturated Oxime EsterChiral Copper CatalystDichloromethane26-9674.5:25.5 to 99:1 er-[6][7]

Experimental Protocols & Workflows

This section provides detailed experimental protocols for the key synthetic strategies, accompanied by Graphviz diagrams illustrating the reaction pathways and workflows.

Organocatalytic Asymmetric Michael Addition

This method provides a concise, two-step route to substituted (S)-pyrrolidine-3-carboxylic acids from readily available starting materials.[1][2][3] The key step is an organocatalyzed enantioselective Michael addition of a nitroalkane to a 4-oxo-2-enoate, followed by reductive cyclization.

Experimental Protocol:

Step 1: Asymmetric Michael Addition

  • To a stirred solution of the 4-oxo-2-enoate (1.0 mmol) in dichloromethane (5.0 mL) is added the nitroalkane (1.2 mmol).

  • The chiral organocatalyst, (3R,5R)-5-methylpyrrolidine-3-carboxylic acid (0.1 mmol, 10 mol%), is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 24-48 hours and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the Michael adduct.

Step 2: Reductive Cyclization

  • The purified Michael adduct (1.0 mmol) is dissolved in methanol (10 mL).

  • Palladium on carbon (10 wt. %, 0.1 g) is added to the solution.

  • The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.

  • After the reaction is complete (monitored by TLC), the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound derivative.

  • Further purification can be achieved by recrystallization or flash chromatography if necessary.

Synthetic Pathway: Organocatalytic Michael Addition

G start 4-Oxo-2-enoate + Nitroalkane step1 Asymmetric Michael Addition Catalyst: Chiral Amine Solvent: CH2Cl2, rt start->step1 intermediate Michael Adduct step1->intermediate step2 Reductive Cyclization Reagent: H2, Pd/C Solvent: MeOH intermediate->step2 product This compound Derivative step2->product

Caption: Organocatalytic Michael Addition Pathway.

Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This powerful method constructs the pyrrolidine ring with high levels of stereocontrol through a cycloaddition reaction.[4][5] A chiral copper(I) complex catalyzes the reaction between an azomethine ylide and a dipolarophile.

Experimental Protocol:
  • In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), the copper(I) salt (e.g., Cu(CH₃CN)₄BF₄, 0.05 mmol, 5 mol%) and the chiral ligand (e.g., Fesulphos, 0.055 mmol, 5.5 mol%) are dissolved in anhydrous toluene (2.0 mL).

  • The mixture is stirred at room temperature for 30 minutes to allow for complex formation.

  • The azomethine ylide precursor (e.g., an iminoester, 1.0 mmol) and the dipolarophile (e.g., an α,β-unsaturated ester, 1.2 mmol) are then added sequentially to the catalyst solution.

  • A base (e.g., triethylamine, 1.5 mmol) is added dropwise to the reaction mixture.

  • The reaction is stirred at the desired temperature (e.g., room temperature or elevated temperatures) for 12-24 hours, with progress monitored by TLC.

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched pyrrolidine derivative.

Experimental Workflow: 1,3-Dipolar Cycloaddition

G cluster_prep Catalyst Preparation cluster_reaction Cycloaddition Reaction cluster_workup Workup and Purification catalyst_prep Cu(I) Salt + Chiral Ligand in Toluene, rt, 30 min reaction_setup Add Azomethine Ylide Precursor and Dipolarophile catalyst_prep->reaction_setup base_addition Add Base (e.g., Et3N) reaction_setup->base_addition reaction Stir at rt, 12-24h base_addition->reaction quench Quench with aq. NH4Cl reaction->quench extract Extract with EtOAc quench->extract purify Column Chromatography extract->purify product Enantioenriched Pyrrolidine purify->product

Caption: Workflow for Cu-Catalyzed Cycloaddition.

Asymmetric Hydrogenation

This method is particularly effective for producing pyrrolidines with high enantiopurity from prochiral precursors. The use of a chiral ruthenium catalyst is key to achieving high stereoselectivity.

Experimental Protocol:
  • A solution of the 1-benzyl-4-aryl-2,5-dihydro-1H-pyrrole-3-carboxylic acid (1.0 mmol) in methanol (10 mL) is prepared in a high-pressure reactor.

  • The chiral ruthenium catalyst, [Ru(OAc)₂( (R)-2-Furyl-MeOBIPHEP)] (0.001 mmol, 0.1 mol%), is added to the reactor under an inert atmosphere.

  • The reactor is sealed and purged with hydrogen gas several times.

  • The reaction mixture is stirred under a hydrogen pressure of 10-50 bar at a controlled temperature (e.g., 30-60 °C) for 12-24 hours.

  • After the reaction is complete, the reactor is carefully depressurized.

  • The reaction mixture is filtered to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to give the crude product.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.

  • Further purification, if necessary, can be performed by recrystallization.

Logical Relationship: Asymmetric Hydrogenation

G cluster_reactants Reactants & Catalyst cluster_conditions Reaction Conditions substrate Prochiral Pyrrole Precursor product (S)-Pyrrolidine-3-carboxylic acid Derivative substrate->product catalyst Chiral Ru-Catalyst catalyst->product hydrogen H2 Pressure (10-50 bar) hydrogen->product solvent Solvent (Methanol) solvent->product temperature Temperature (30-60 °C) temperature->product

Caption: Key Elements of Asymmetric Hydrogenation.

Enantioselective Hofmann-Löffler-Freytag (H-L-F) Reaction

This modern approach utilizes a copper-catalyzed C-H amination to forge the pyrrolidine ring.[6][7] It represents a cutting-edge strategy for the synthesis of chiral nitrogen-containing heterocycles.

Experimental Protocol:
  • To an oven-dried vial equipped with a magnetic stir bar is added the chiral copper catalyst (e.g., a Cu(I) complex with a chiral ligand, 0.05 mmol, 5 mol%).

  • The γ,δ-unsaturated oxime ester (1.0 mmol) is added, followed by the solvent (e.g., anhydrous dichloromethane, 5.0 mL) under an inert atmosphere.

  • An additive, if required by the specific catalytic system, is introduced.

  • The reaction mixture is stirred at the specified temperature (which can range from ambient to elevated temperatures) for the required reaction time (typically 12-36 hours).

  • Reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched, typically with water or a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The residue is purified by flash column chromatography on silica gel to yield the enantioenriched pyrroline product, which can be further reduced to the corresponding pyrrolidine.

Synthetic Pathway: Enantioselective H-L-F Reaction

G start γ,δ-Unsaturated Oxime Ester step1 Iminyl Radical Formation (Cu-Catalyzed) start->step1 intermediate1 Iminyl Radical step1->intermediate1 step2 1,5-Hydrogen Atom Transfer (HAT) intermediate1->step2 intermediate2 Carbon Radical step2->intermediate2 step3 Enantioselective C-N Bond Formation (Reductive Elimination) intermediate2->step3 product Chiral Pyrroline step3->product final_product (S)-Pyrrolidine Derivative (after reduction) product->final_product

References

An In-depth Technical Guide to the Structural Elucidation of (S)-Pyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of (S)-Pyrrolidine-3-carboxylic acid, a significant chiral building block in medicinal chemistry and drug development. The document details the spectroscopic and analytical techniques employed to confirm its molecular structure and stereochemistry.

Introduction

This compound, also known as (S)-β-proline, is a cyclic β-amino acid. Its rigid pyrrolidine ring and the presence of both a secondary amine and a carboxylic acid functional group make it a valuable scaffold for the synthesis of a diverse range of bioactive molecules. Accurate structural confirmation is the cornerstone of its application in stereoselective synthesis and drug design. This guide outlines the key analytical techniques and expected data for its structural elucidation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental for its identification and handling.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₉NO₂
Molecular Weight 115.13 g/mol
Melting Point 185-191 °C[1]
Boiling Point 252 °C[1]
Optical Activity [α]/D +20.0 ± 2.0° (c=2 in H₂O)
Appearance White to light orange powder or solid
Solubility Slightly soluble in water[1]

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed. The spectroscopic profiles of the (S) and (R) enantiomers are identical in achiral solvents.[2]

Table 2: ¹H NMR Spectroscopic Data for Pyrrolidine-3-carboxylic Acid (in D₂O)

AssignmentChemical Shift (ppm)Multiplicity
H-2~3.4 - 3.6m
H-3~3.2 - 3.4m
H-4~2.2 - 2.4m
H-5~3.4 - 3.6m

Note: 'm' denotes a multiplet. The chemical shifts are approximate and can vary based on solvent and concentration.

Table 3: ¹³C NMR Spectroscopic Data for Pyrrolidine-3-carboxylic Acid (in D₂O)

AssignmentChemical Shift (ppm)
C=O~175 - 180
C-2~45 - 50
C-3~40 - 45
C-4~28 - 33
C-5~50 - 55

Note: The chemical shifts are predicted values and can vary based on experimental conditions.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectra of the (S) and (R) enantiomers are identical.[2]

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional GroupAbsorption Range (cm⁻¹)Description
O-H (Carboxylic Acid)3300 - 2500Broad
N-H (Secondary Amine)3300 - 3500Medium
C-H (Aliphatic)3000 - 2850Strong
C=O (Carboxylic Acid)1730 - 1700Strong
C-O (Carboxylic Acid)1320 - 1210Strong
O-H Bend1440 - 1395 and 950 - 910Medium
Mass Spectrometry (MS)

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (115.13 g/mol ) may be observed.

  • Loss of H₂O: A peak at M-18.

  • Loss of COOH: A peak at M-45, resulting from the cleavage of the carboxylic acid group.

  • Ring Fragmentation: Cleavage of the pyrrolidine ring would lead to various smaller fragment ions.

Crystallographic Data

As of the time of this writing, a single-crystal X-ray diffraction structure for this compound has not been found in publicly accessible databases. Such a structure would provide definitive confirmation of bond lengths, bond angles, and the absolute stereochemistry of the chiral center. In the absence of this data, the structural elucidation relies on the combination of the spectroscopic methods detailed above and comparison to known, related structures.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O).

    • Transfer the solution to a 5 mm NMR tube.[2]

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.[2]

    • Solvent: D₂O.[2]

    • Temperature: 298 K.[2]

    • Pulse Program: Standard single-pulse experiment.[2]

    • Number of Scans: 16-64 scans, depending on sample concentration.[2]

    • Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. The residual water peak can be used as a reference (δ ≈ 4.79 ppm).[2]

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz or higher field NMR spectrometer.[2]

    • Solvent: D₂O.[2]

    • Temperature: 298 K.[2]

    • Pulse Program: Proton-decoupled ¹³C experiment.[2]

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.[2]

    • Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[2]

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.[2]

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[2]

  • Data Acquisition:

    • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.[2]

    • Spectral Range: 4000-400 cm⁻¹.[2]

    • Resolution: 4 cm⁻¹.[2]

    • Number of Scans: 16-32 scans.[2]

    • A background spectrum of the clean, empty ATR crystal should be collected before running the sample.[2]

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction:

    • The sample can be introduced directly via a solids probe or, if derivatized to increase volatility, through a gas chromatograph (GC-MS).

  • Ionization:

    • The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a high vacuum, causing ionization and fragmentation.[4]

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • An electron multiplier or other detector records the abundance of each ion, generating a mass spectrum.

Workflow for Structural Elucidation

The logical flow for the structural elucidation of this compound is depicted in the following diagram.

G cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Structure Confirmation phys_props Physicochemical Properties (Melting Point, Optical Activity) nmr NMR Spectroscopy (¹H and ¹³C) ir FT-IR Spectroscopy ms Mass Spectrometry nmr_interp Determine C-H Framework and Connectivity nmr->nmr_interp ir_interp Identify Functional Groups (-COOH, -NH-) ir->ir_interp ms_interp Confirm Molecular Weight and Fragmentation ms->ms_interp structure_confirm Propose and Confirm Structure of this compound nmr_interp->structure_confirm ir_interp->structure_confirm ms_interp->structure_confirm

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of physicochemical measurements and spectroscopic analyses. NMR spectroscopy provides detailed information about the molecular framework, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry is used to determine the molecular weight and analyze fragmentation patterns. Although a definitive single-crystal X-ray structure is not publicly available, the collective evidence from these techniques provides a robust confirmation of the structure and stereochemistry of this important chiral building block. This guide serves as a foundational resource for researchers and professionals engaged in the synthesis, analysis, and application of this compound in drug discovery and development.

References

Spectroscopic Characterization of (S)-Pyrrolidine-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Pyrrolidine-3-carboxylic acid, a chiral cyclic amino acid, serves as a crucial building block in the synthesis of a diverse array of pharmacologically active molecules. Its rigid pyrrolidine scaffold and inherent chirality make it a valuable component in the design of enzyme inhibitors, receptor agonists, and other therapeutic agents. A thorough understanding of its structural and stereochemical properties is paramount for its effective utilization in drug discovery and development. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD). Detailed experimental protocols, tabulated spectral data, and visual workflows are presented to facilitate its unambiguous identification and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound in solution, providing detailed information about its proton and carbon framework.

¹H NMR Spectroscopy

Proton NMR spectroscopy confirms the presence of the pyrrolidine ring and the carboxylic acid group through characteristic chemical shifts and coupling patterns.

Table 1: ¹H NMR Spectroscopic Data for this compound

AssignmentChemical Shift (δ) in ppm (Solvent: D₂O)Multiplicity
H-2~3.4 - 3.6m
H-3~3.2 - 3.4m
H-4~2.2 - 2.4m
H-5~3.5 - 3.7m
NHNot observed in D₂O-
COOHNot observed in D₂O-

Note: The exact chemical shifts can vary depending on the solvent and concentration. The use of a deuterated solvent like D₂O results in the exchange of the labile NH and COOH protons, rendering them invisible in the spectrum.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides insight into the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

AssignmentChemical Shift (δ) in ppm (Solvent: D₂O)
C=O~175 - 180
C-2~45 - 50
C-3~35 - 40
C-4~25 - 30
C-5~48 - 53
Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of this compound is outlined below.

Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O), in a clean, dry vial.

  • Transfer the resulting solution into a 5 mm NMR tube.

¹H NMR Data Acquisition:

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Solvent: D₂O.

  • Temperature: 298 K.

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. The residual water peak can be used as a reference (δ ≈ 4.79 ppm).

¹³C NMR Data Acquisition:

  • Instrument: 100 MHz or higher field NMR spectrometer.

  • Solvent: D₂O.

  • Temperature: 298 K.

  • Pulse Program: Proton-decoupled ¹³C experiment.

  • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

  • Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in D₂O (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument NMR Spectrometer (≥400 MHz for ¹H, ≥100 MHz for ¹³C) transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft correction Phase & Baseline Correction ft->correction reference Referencing correction->reference final_spectrum final_spectrum reference->final_spectrum Final Spectrum

NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound.

Characteristic IR Absorptions

The IR spectrum is dominated by absorptions corresponding to the O-H and C=O stretching vibrations of the carboxylic acid and the N-H stretching of the secondary amine.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)Description
O-H stretch (Carboxylic Acid)2500 - 3300Very broad, due to hydrogen bonding
N-H stretch (Amine)3300 - 3500Moderate, can be broad
C-H stretch (Aliphatic)2850 - 3000Sharp, multiple bands
C=O stretch (Carboxylic Acid)1700 - 1730Strong, sharp
C-N stretch1000 - 1250Moderate
O-H bend (Carboxylic Acid)900 - 960Broad
Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples.

  • Sample Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Place a small amount of solid this compound directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Instrument: Fourier-Transform Infrared (FT-IR) spectrometer with an ATR accessory.

    • Mode: Transmittance or Absorbance.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.

IR_Workflow cluster_sample Sample Handling cluster_measurement Measurement clean Clean ATR Crystal place Place Sample on Crystal clean->place apply_pressure Apply Pressure place->apply_pressure instrument FT-IR Spectrometer apply_pressure->instrument acquire Acquire Spectrum instrument->acquire final_spectrum final_spectrum acquire->final_spectrum Final IR Spectrum

FT-IR (ATR) Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation.

Expected Fragmentation Pattern
  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 115.

  • Loss of H₂O: A peak at m/z = 97, corresponding to the loss of a water molecule from the molecular ion.

  • Loss of COOH: A significant fragment at m/z = 70, resulting from the loss of the carboxylic acid group as a radical.

  • Decarboxylation: A peak at m/z = 71, corresponding to the loss of CO₂.

  • Ring Opening and Fragmentation: Further fragmentation of the pyrrolidine ring would lead to smaller charged species.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound

m/zProposed Fragment
115[M]⁺
97[M - H₂O]⁺
71[M - CO₂]⁺
70[M - COOH]⁺
Experimental Protocol for Mass Spectrometry (EI)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography if the compound is sufficiently volatile and thermally stable (derivatization may be required).

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

MS_Workflow cluster_intro Sample Introduction cluster_analysis Analysis sample Introduce Sample ionization Ionization (e.g., EI) sample->ionization separation Mass Separation (m/z) ionization->separation detection Detection separation->detection mass_spectrum mass_spectrum detection->mass_spectrum Mass Spectrum

Mass Spectrometry Experimental Workflow

Chiroptical Spectroscopy: Circular Dichroism (CD)

Circular dichroism spectroscopy is a powerful technique for probing the stereochemistry of chiral molecules. For this compound, it can confirm the enantiomeric purity and provide insights into its conformation in solution.

Circular Dichroism Spectrum

Studies on oligomers of this compound have shown that the monomer exhibits a CD spectrum in methanol characterized by a minimum around 214 nm. This feature is indicative of the electronic transitions associated with the chiral center and the chromophoric carboxylic acid group.

Table 5: Circular Dichroism Data for this compound Monomer

Solventλ_min (nm)
Methanol~214

Note: The CD spectrum of the monomer is reported to be similar to that of its dimer.

Experimental Protocol for Circular Dichroism
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol) with a known concentration (typically in the micromolar to millimolar range). The solvent should be transparent in the far-UV region.

  • Instrumentation:

    • Instrument: A CD spectropolarimeter.

    • Cell Path Length: Use a quartz cuvette with a known path length (e.g., 1 mm or 1 cm).

    • Parameters:

      • Wavelength Range: Scan the far-UV region (e.g., 190-260 nm).

      • Bandwidth: Typically 1 nm.

      • Scan Speed: e.g., 50 nm/min.

      • Data Pitch: e.g., 0.5 nm.

      • Accumulations: Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.

  • Data Processing:

    • Subtract the spectrum of the solvent (blank) from the sample spectrum.

    • The data is typically reported as molar ellipticity [θ] (deg·cm²·dmol⁻¹).

CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prepare_sol Prepare Dilute Solution fill_cuvette Fill Quartz Cuvette prepare_sol->fill_cuvette instrument CD Spectropolarimeter fill_cuvette->instrument scan_sample Scan Sample instrument->scan_sample scan_blank Scan Blank (Solvent) instrument->scan_blank subtract Subtract Blank from Sample scan_sample->subtract scan_blank->subtract convert Convert to Molar Ellipticity subtract->convert final_spectrum final_spectrum convert->final_spectrum Final CD Spectrum

Determining the Chiral Purity of (S)-Pyrrolidine-3-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the chiral purity and enantiomeric excess (e.e.) of (S)-Pyrrolidine-3-carboxylic acid, a crucial chiral building block in pharmaceutical and organic synthesis. The stereochemical integrity of this compound is paramount for the efficacy and safety of the final active pharmaceutical ingredients (APIs). This document outlines detailed experimental protocols for the primary analytical techniques, presents quantitative data for comparative analysis, and includes visualizations to elucidate the underlying principles and workflows.

Introduction

This compound, also known as (S)-β-proline, is a cyclic β-amino acid whose chirality plays a pivotal role in the biological activity of many pharmaceutical compounds. Its rigid pyrrolidine scaffold is a key structural motif in various drugs, including antiviral and antidiabetic agents. Consequently, the accurate determination of its enantiomeric purity is a critical quality control step in both research and manufacturing settings. The primary analytical techniques employed for this purpose are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries, and Capillary Electrophoresis (CE).

Analytical Methodologies and Experimental Protocols

The selection of an appropriate analytical method for determining the chiral purity of this compound depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and the need for high-throughput analysis. This section details the experimental protocols for the most common and effective techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. This can be achieved either directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers that can be separated on a conventional achiral column.

Direct Chiral HPLC using a Polysaccharide-based CSP

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are known for their broad enantioselectivity. For proline derivatives, a mobile phase of hexane, ethanol, and a small amount of a modifier like trifluoroacetic acid (TFA) often yields good separation.[1]

Experimental Protocol:

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: CHIRALPAK AD-H (amylose derivative) or CHIRALCEL OD-H (cellulose derivative), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: A mixture of hexane, ethanol, and trifluoroacetic acid (TFA). The exact ratio should be optimized, but a starting point could be 90:10:0.1 (v/v/v). For proline derivatives with a free carboxylic acid, the polarity of the mobile phase may need to be increased by adjusting the ethanol percentage.[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the (S) and (R) enantiomers using the following formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Expected Performance Data:

ParameterExpected Value
Retention Time (t_R) of (S)-enantiomer Dependent on the specific mobile phase composition, but typically the major peak.
Retention Time (t_R) of (R)-enantiomer A slightly different retention time from the (S)-enantiomer, appearing as a smaller peak if present as an impurity. The elution order can vary depending on the CSP and mobile phase.
Separation Factor (α) > 1.2 for baseline separation.
Resolution (Rs) > 1.5 for accurate quantification.

Indirect Chiral HPLC via Derivatization

This method involves reacting the amino group of pyrrolidine-3-carboxylic acid with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral reversed-phase column. A common CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide).

Experimental Protocol:

  • Derivatization:

    • To 50 µL of a 1 mg/mL aqueous solution of this compound, add 20 µL of 1 M sodium bicarbonate.

    • Add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Incubate the mixture at 40 °C for 1 hour.

    • Cool the reaction mixture to room temperature and neutralize with 20 µL of 2 M HCl.

    • Dilute the sample with the mobile phase before injection.

  • HPLC System and Conditions:

    • Column: A standard C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA. For example, a linear gradient from 20% to 70% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 340 nm.

  • Data Analysis: Calculate the e.e. from the peak areas of the two diastereomeric products.

Expected Performance Data:

ParameterExpected Value
Retention Time (t_R) of (S,L)-diastereomer The major peak, with a specific retention time dependent on the gradient.
Retention Time (t_R) of (R,L)-diastereomer A resolved peak from the (S,L)-diastereomer.
Resolution (Rs) > 2.0 for robust quantification.

Workflow for Chiral HPLC Analysis

G cluster_direct Direct Method cluster_indirect Indirect Method Sample_Prep_D Sample Preparation (Dissolve in Mobile Phase) HPLC_D Chiral HPLC System (Chiral Stationary Phase) Sample_Prep_D->HPLC_D Analysis_D Data Analysis (Calculate e.e. from enantiomer peaks) HPLC_D->Analysis_D Sample_Prep_I Sample Preparation Derivatization Derivatization (with Chiral Derivatizing Agent) Sample_Prep_I->Derivatization HPLC_I Achiral HPLC System (e.g., C18 column) Derivatization->HPLC_I Analysis_I Data Analysis (Calculate e.e. from diastereomer peaks) HPLC_I->Analysis_I

Workflow for Direct and Indirect Chiral HPLC Analysis.
Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive method suitable for volatile analytes. This compound is not directly volatile and requires derivatization to be analyzed by GC. A two-step derivatization involving esterification of the carboxylic acid group followed by acylation of the amino group is typically employed. This method has been successfully applied to the analysis of proline, a closely related compound.[2]

Experimental Protocol:

  • Derivatization:

    • Esterification (Methylation): To 1 mg of the sample, add 1 mL of 3 N methanolic HCl. Cap the vial and heat at 100 °C for 30 minutes. Cool and evaporate the solvent to dryness.[2]

    • Acylation (Trifluoroacetylation): Dissolve the residue from the previous step in 1 mL of dichloromethane and add 100 µL of trifluoroacetic anhydride (TFAA). Cap the vial and heat at 60 °C for 20 minutes. Cool the solution before injection.[2]

  • GC System and Conditions:

    • Column: A chiral GC column, such as CHIRALDEX G-TA (trifluoroacetyl derivatized cyclodextrin), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min.

    • Detector: Flame Ionization Detector (FID) at 250 °C.

    • Injection: 1 µL, split ratio 50:1.

  • Data Analysis: Calculate the e.e. from the integrated peak areas of the two enantiomers.

Expected Performance Data for Derivatized Proline (as a proxy): [2]

ParameterExpected Value
Retention Time (t_R) of (S)-enantiomer derivative Dependent on the specific temperature program.
Retention Time (t_R) of (R)-enantiomer derivative Well-resolved from the (S)-enantiomer derivative.
Resolution (Rs) > 1.5.

Workflow for Chiral GC Analysis

G cluster_gc Chiral GC Workflow Sample Sample of This compound Esterification Esterification (e.g., with Methanolic HCl) Sample->Esterification Acylation Acylation (e.g., with TFAA) Esterification->Acylation GC_Analysis Chiral GC Analysis (Chiral Column) Acylation->GC_Analysis Data_Analysis Data Analysis (Calculate e.e.) GC_Analysis->Data_Analysis

Workflow for Chiral GC Analysis via Derivatization.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy provides a non-separative method for determining enantiomeric excess. In the presence of a chiral solvating agent (CSA), the enantiomers of the analyte form transient diastereomeric complexes, which exhibit different chemical shifts in the NMR spectrum. The integration of the distinct signals for each enantiomer allows for the direct calculation of the e.e.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add 1.0 to 1.2 equivalents of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, also known as Pirkle's alcohol, or a BINOL-based derivative).

    • Gently mix the sample and acquire another ¹H NMR spectrum.

  • NMR System and Parameters:

    • Spectrometer: 400 MHz or higher.

    • Temperature: 298 K.

    • Pulse Sequence: Standard ¹H acquisition.

    • Number of Scans: 16 or more for good signal-to-noise.

  • Data Analysis: Identify a proton signal of the analyte that shows clear separation for the two enantiomers in the presence of the CSA. Integrate the two signals and calculate the e.e.

Expected Performance Data:

ParameterExpected Value
Chemical Shift Difference (ΔΔδ) A measurable difference in the chemical shift of a specific proton for the (S) and (R) enantiomers. A larger ΔΔδ is desirable for accurate integration.
Signal Resolution Baseline resolution of the signals corresponding to the two enantiomers.

Principle of Chiral Recognition by NMR with a CSA

G cluster_nmr NMR with Chiral Solvating Agent Analyte Racemic Analyte ((S)- and (R)-Enantiomers) Complex_S Diastereomeric Complex 1 ((S)-Analyte + (R)-CSA) Analyte->Complex_S Complex_R Diastereomeric Complex 2 ((R)-Analyte + (R)-CSA) Analyte->Complex_R CSA Chiral Solvating Agent (e.g., (R)-Pirkle's Alcohol) CSA->Complex_S CSA->Complex_R NMR_Spectrum NMR Spectrum (Distinct signals for each complex) Complex_S->NMR_Spectrum Complex_R->NMR_Spectrum Quantification Quantification (Integration of signals) NMR_Spectrum->Quantification

Principle of Enantiomeric Discrimination by NMR using a CSA.
Capillary Electrophoresis (CE)

Chiral CE is a high-efficiency separation technique that requires minimal sample and solvent. Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins and their derivatives are commonly used chiral selectors for amino acids and carboxylic acids. Cationic pyrrolidinium-β-cyclodextrin derivatives have shown promise as chiral selectors for carboxylic acids.[3]

Experimental Protocol:

  • Sample Preparation: Dissolve the sample in water or the BGE to a concentration of 0.1-1 mg/mL.

  • CE System and Conditions:

    • Capillary: Fused silica, 50 µm I.D., effective length 40 cm.

    • Background Electrolyte (BGE): 25 mM phosphate buffer (pH 6.0) containing 10 mM of a suitable chiral selector (e.g., hydroxypropyl-β-cyclodextrin or a cationic pyrrolidinium-β-cyclodextrin derivative).[3]

    • Voltage: 20 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV at 200 nm.

  • Data Analysis: The e.e. is determined from the corrected peak areas of the two enantiomers.

Expected Performance Data:

ParameterExpected Value
Migration Time (t_m) of (S)-enantiomer Dependent on the BGE and chiral selector.
Migration Time (t_m) of (R)-enantiomer Resolved from the (S)-enantiomer.
Resolution (Rs) > 2.0.

Summary of Quantitative Data

The following table summarizes the key performance parameters for the different analytical techniques described. It should be noted that the exact values can vary depending on the specific experimental conditions and the instrumentation used.

Analytical TechniqueKey Performance ParametersTypical Values/Observations
Direct Chiral HPLC Separation Factor (α), Resolution (Rs)α > 1.2, Rs > 1.5. Good for routine QC. Method development can be time-consuming.
Indirect Chiral HPLC Resolution (Rs) of diastereomersRs > 2.0. Robust and uses standard columns, but requires a derivatization step which can introduce errors.
Chiral GC Resolution (Rs) of derivatized enantiomersRs > 1.5. High sensitivity, but requires derivatization to make the analyte volatile.
NMR with CSA Chemical Shift Difference (ΔΔδ)ΔΔδ > 0.01 ppm for accurate integration. Rapid, non-separative method, but may have lower sensitivity and requires a high-field NMR.
Capillary Electrophoresis Resolution (Rs)Rs > 2.0. High efficiency, low sample and solvent consumption. Method development can be complex.

Conclusion

The determination of the chiral purity of this compound is a critical aspect of its use in research and pharmaceutical development. This guide has provided an in-depth overview of the primary analytical techniques for this purpose, including detailed experimental protocols and expected performance data. Chiral HPLC and chiral GC are robust and sensitive methods, often employed in quality control laboratories. NMR spectroscopy with chiral solvating agents offers a rapid, non-separative alternative for e.e. determination. Capillary electrophoresis provides a high-efficiency separation with low sample consumption. The choice of the most suitable method will depend on the specific requirements of the analysis. For all methods, proper validation is essential to ensure accurate and reliable results.

References

(S)-Pyrrolidine-3-carboxylic Acid: A Chiral Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 72580-53-1

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on (S)-Pyrrolidine-3-carboxylic acid. Also known as (S)-β-proline, this versatile chiral building block is a cornerstone in the synthesis of a new generation of therapeutics, particularly in the fields of metabolic diseases and oncology.

Chemical and Physical Properties

This compound is a non-proteinogenic cyclic amino acid. Its rigid, five-membered ring structure and the presence of both a secondary amine and a carboxylic acid functional group make it an ideal starting material for creating complex, stereochemically defined molecules.

PropertyValueReference(s)
Molecular Formula C₅H₉NO₂[1][2]
Molecular Weight 115.13 g/mol [1][2]
Melting Point 185-191 °C[2]
Boiling Point 252 °C[2]
Optical Activity [α]/D +20.0±2.0°, c = 2 in H₂O[1]
Appearance White to off-white solid[1]
Synonyms (S)-β-Proline, (3S)-Pyrrolidinecarboxylic acid, beta-L-Proline[1][2]

Synthesis and Experimental Protocols

The enantioselective synthesis of this compound and its derivatives is crucial for its application in drug discovery. Several methodologies have been developed, primarily focusing on asymmetric synthesis to ensure high enantiomeric purity.

Experimental Protocol: Asymmetric Synthesis via Michael Addition

A prominent method for the synthesis of substituted pyrrolidine-3-carboxylic acid derivatives involves an organocatalytic enantioselective Michael addition reaction. This approach offers a concise and atom-economical route to highly enantiomerically enriched products.[3][4][5]

Reaction Scheme: An organocatalyst facilitates the asymmetric Michael addition of a nitroalkane to a 4-alkyl-substituted 4-oxo-2-enoate. The resulting adduct then undergoes reductive cyclization to yield the desired 5-substituted pyrrolidine-3-carboxylic acid derivative.

Detailed Methodology:

  • Michael Addition:

    • To a solution of the 4-alkyl-substituted 4-oxo-2-enoate (1.0 eq) in an appropriate solvent (e.g., toluene, CH₂Cl₂), is added the nitroalkane (1.5-2.0 eq).

    • The organocatalyst (e.g., a chiral secondary amine catalyst, 0.1-0.2 eq) is then added to the mixture.

    • The reaction is stirred at room temperature for 24-72 hours, monitoring by TLC for the consumption of the starting material.

    • Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Reductive Cyclization:

    • The purified Michael adduct is dissolved in a suitable solvent (e.g., methanol, ethanol).

    • A reducing agent, such as Raney nickel or palladium on carbon, is added to the solution.

    • The mixture is subjected to hydrogenation at a pressure of 1-50 atm for 12-48 hours.

    • After the reaction is complete, the catalyst is removed by filtration through a pad of Celite.

    • The filtrate is concentrated under reduced pressure to yield the pyrrolidine-3-carboxylic acid derivative.

Caption: Workflow for the asymmetric synthesis of this compound derivatives.

Biological Activity and Applications in Drug Development

This compound is a key chiral building block in the synthesis of various biologically active molecules. Its rigid conformation and stereochemical information are crucial for the specific interactions with biological targets.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A significant application of the pyrrolidine scaffold is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[1][6][7][8] DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control.

While this compound itself is not a potent DPP-4 inhibitor, its derivatives form the core of many highly potent and selective drugs. The pyrrolidine ring mimics the proline residue of the natural substrates of DPP-4, allowing for tight binding to the enzyme's active site.

Compound/Derivative ClassTargetIC₅₀ (nM)Reference(s)
Pyrrole-3-carboximidamide derivativesDPP-412.19 - 23.08[6]
Prolyl-fluoropyrrolidine derivativesDPP-4430 - 830[1]
Dicarboxylic acid azacycle l-prolyl-pyrrolidine amidesProlyl Oligopeptidase (POP)0.39 - 19000[9]

Signaling Pathways

The therapeutic effects of drugs derived from this compound are primarily mediated through the modulation of specific signaling pathways.

DPP-4 Inhibition and GLP-1 Signaling

The inhibition of DPP-4 by pyrrolidine-based drugs leads to an increase in the concentration of active GLP-1. GLP-1 then binds to its receptor (GLP-1R) on pancreatic β-cells, initiating a signaling cascade that results in increased insulin synthesis and secretion. This pathway is central to the glucose-lowering effects of DPP-4 inhibitors.

Caption: Mechanism of DPP-4 inhibitors in enhancing GLP-1 signaling.

GLP-1 Independent Vasodilation Pathway

Recent studies have suggested that DPP-4 inhibitors may also exert cardiovascular benefits through GLP-1 independent pathways. In endothelial cells, DPP-4 inhibition can lead to vasodilation by activating a signaling cascade involving Src kinase, Akt, and endothelial nitric oxide synthase (eNOS).

Caption: GLP-1 independent signaling pathway for vasodilation induced by DPP-4 inhibitors.

Conclusion

This compound is a powerful and versatile chiral building block with significant applications in modern drug discovery. Its unique structural features have enabled the development of a new class of therapeutics, most notably DPP-4 inhibitors for the management of type 2 diabetes. The ongoing exploration of its synthetic utility and the elucidation of its role in various signaling pathways promise to unlock further therapeutic opportunities in diverse disease areas. This technical guide provides a foundational understanding for researchers and scientists to leverage the full potential of this remarkable scaffold in their drug development endeavors.

References

Biological Activity of (S)-Pyrrolidine-3-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of (S)-pyrrolidine-3-carboxylic acid derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile nature of the pyrrolidine scaffold, which serves as a key building block for a variety of therapeutic agents.[1] The rigid, five-membered ring system of these derivatives allows for the precise positioning of functional groups to interact with the active sites of enzymes and receptors, leading to high affinity and selectivity.[2] This guide details their diverse biological activities, including enzyme inhibition and receptor modulation, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Enzyme Inhibition

This compound derivatives have been extensively investigated as inhibitors of various enzymes implicated in a range of diseases. Their constrained cyclic structure allows for the design of potent and selective inhibitors targeting the active sites of these enzymes.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[2] Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes. Several marketed DPP-4 inhibitors are based on a pyrrolidine scaffold.[2]

Quantitative Data for DPP-4 Inhibition

Compound Class/DerivativeDPP-4 IC50Reference
β-amino pyrrole-2-carbonitrile analog (Compound 55)0.01 µM[3]
Aminoacyl piperidide derivative (Compound 45)78 nM[3]
Thiazole-clubbed quinazoline derivative (Compound 27)1.12 nM[3]
3-Aminocoumarin derivative (Compound 31)3.16 µM[3]
Pyrrolidine sulfonamide derivative (B-XI)11.32 ± 1.59 μM[4]
Thiosemicarbazone derivative (Compound 2f)1.266 ± 0.264 nM[5]
Sitagliptin (Reference)4.380 ± 0.319 nM[5]

Experimental Protocol: DPP-4 Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0)

  • Test compounds dissolved in DMSO

  • Sitagliptin (positive control)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture Preparation: In a 96-well microplate, add 26 µL of the test compound solution and 24 µL of DPP-4 enzyme solution (1.73 mU/mL in Assay Buffer). For the positive control, use sitagliptin. For the blank, use DMSO without any compound.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 50 µL of the DPP-4 substrate solution (200 µM Gly-Pro-AMC in Assay Buffer) to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[2]

  • Data Analysis: The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Fluorescence of sample - Fluorescence of blank) / (Fluorescence of control - Fluorescence of blank)] x 100 The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: DPP-4 Inhibition and Glucose Homeostasis

DPP4_Inhibition Ingestion Food Ingestion Incretins Incretin Hormones (GLP-1, GIP) Ingestion->Incretins stimulates release of Pancreas Pancreas Incretins->Pancreas act on DPP4 DPP-4 Enzyme Incretins->DPP4 Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose (suppresses production) Inactive Inactive Metabolites DPP4->Inactive Inhibitor (S)-Pyrrolidine-3-carboxylic acid derivative Inhibitor->DPP4 inhibits

DPP-4 inhibition pathway.
Metallo-β-lactamase (MBL) Inhibition

Metallo-β-lactamases are zinc-dependent enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics.[6][7][8] The development of MBL inhibitors is a critical strategy to combat antibiotic resistance.[6][8]

Quantitative Data for Metallo-β-lactamase Inhibition

CompoundTarget MBLKᵢ (µM)Reference
24bVIM-20.85[9]
24cVIM-21.87[9]
L-captopril (Reference)NDM-15.0[10]

Experimental Protocol: Metallo-β-lactamase Inhibition Assay

This protocol describes a spectrophotometric assay to screen for MBL inhibitors using a chromogenic substrate.

Materials:

  • Purified MBL enzyme (e.g., NDM-1, VIM-2)

  • Assay Buffer: 50 mM HEPES, 0.1 M NaCl, 100 µM ZnCl₂, pH 7.0

  • Chromogenic substrate: Nitrocefin or Imipenem

  • Test compounds dissolved in DMSO

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Enzyme and Substrate Preparation: Prepare working solutions of the MBL enzyme and the chromogenic substrate in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the MBL enzyme solution. Include a control with no inhibitor.

  • Pre-incubation: Incubate the plate at room temperature for a defined period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the chromogenic substrate to each well.

  • Absorbance Measurement: Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 492 nm for nitrocefin, 300 nm for imipenem) in a kinetic mode.[10][11]

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value. The Ki value can be determined using the Cheng-Prusoff equation if the substrate concentration and its Km value are known.[10]

Experimental Workflow: MBL Inhibitor Screening

MBL_Inhibitor_Screening start Start prep Prepare Reagents: MBL Enzyme, Buffer, Substrate, Test Compounds start->prep setup Set up 96-well plate: - Control (no inhibitor) - Test compound dilutions prep->setup preincubate Pre-incubate plate (allow inhibitor binding) setup->preincubate initiate Initiate reaction (add substrate) preincubate->initiate measure Kinetic measurement of absorbance change initiate->measure analyze Data Analysis: - Calculate initial velocities - Determine % inhibition - Calculate IC50/Ki measure->analyze end End analyze->end

Workflow for MBL inhibitor screening.

Receptor Modulation

This compound derivatives also serve as scaffolds for the development of ligands that modulate the activity of various receptors, including G-protein coupled receptors (GPCRs).

G-Protein Coupled Receptor 40 (GPR40) Agonism

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a GPCR that is highly expressed in pancreatic β-cells.[12] Its activation by fatty acids potentiates glucose-stimulated insulin secretion, making it an attractive target for the treatment of type 2 diabetes.[13]

Quantitative Data for GPR40 Agonism

CompoundTargetAssayEC₅₀Eₘₐₓ (% of reference)Reference
(R,R)-9hGPR40Agonist Activity0.11 µMFull agonist[14]
(S,S)-9hGPR40Agonist Activity0.49 µM-[14]
12 (racemic)hM₅Antagonist Activity47 nM-[15]
12d ((R)-enantiomer)hM₅Antagonist Activity21 nM-[15]
12c ((S)-enantiomer)hM₅Antagonist Activity440 nM-[15]
14Ghrelin ReceptorAgonist Activity0.40 nM98%[16]
AM-1638GPR40Agonist Activity150 nM182%[17]
SCO-267GPR40Ca²⁺ mobilization-Superior to AM-1638[18]

Experimental Protocol: GPR40 Agonist Activity Assay (Calcium Flux)

This protocol measures the ability of a compound to activate GPR40 by detecting changes in intracellular calcium concentration.

Materials:

  • Cells stably expressing human GPR40 (e.g., CHO or HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compounds dissolved in DMSO

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the GPR40-expressing cells into the 96-well plate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Addition: Place the plate in the fluorescence reader. After establishing a stable baseline fluorescence, inject the test compounds at various concentrations.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time.

  • Data Analysis: The agonist activity is determined by the increase in fluorescence signal. Plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC50 value.

Signaling Pathway: GPR40-Mediated Insulin Secretion

GPR40_Signaling FFA Free Fatty Acid or (S)-Pyrrolidine-3-carboxylic acid derivative (Agonist) GPR40 GPR40 (FFAR1) FFA->GPR40 binds to Gq Gq/11 GPR40->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 ↑ [Ca²⁺]i ER->Ca2 releases Ca²⁺ Insulin Insulin Granule Exocytosis Ca2->Insulin PKC->Insulin potentiates Secretion ↑ Insulin Secretion Insulin->Secretion

GPR40 signaling pathway.
Endothelin Receptor Antagonism

Endothelin receptors (ET-A and ET-B) are GPCRs involved in vasoconstriction and vasodilation.[19] Antagonists of these receptors are used in the treatment of pulmonary hypertension.[19] this compound derivatives have been developed as potent and selective endothelin receptor antagonists.

Quantitative Data for Endothelin Receptor Antagonism

CompoundReceptor SelectivityKᵢ (nM)Reference
A-308165 (9k)ET(B) selective (>27,000-fold)-[20]
A-192621 (38)ET(B) selective (>4000-fold)<1
[Thr18,gamma-methylleucine19]endothelin-1Non-selective0.3 (ET-A), 0.11 (ET-B)

Experimental Protocol: Endothelin Receptor Binding Assay (Radioligand)

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for endothelin receptors.

Materials:

  • Cell membranes expressing human ET-A or ET-B receptors

  • Radioligand (e.g., [¹²⁵I]-ET-1)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

  • Test compounds dissolved in DMSO

  • Unlabeled ET-1 (for non-specific binding)

  • 96-well plate

  • Filtration apparatus with glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Cell membranes, radioligand, and assay buffer.

    • Non-specific Binding (NSB): Cell membranes, radioligand, and a high concentration of unlabeled ET-1.

    • Competitive Binding: Cell membranes, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Signaling Pathway: Endothelin Receptor Antagonism

Endothelin_Signaling ET1 Endothelin-1 (ET-1) ETA ET-A Receptor (on Smooth Muscle Cells) ET1->ETA binds to ETB_SMC ET-B Receptor (on Smooth Muscle Cells) ET1->ETB_SMC binds to ETB_EC ET-B Receptor (on Endothelial Cells) ET1->ETB_EC binds to Gq_ETA Gq/11 ETA->Gq_ETA activates ETB_SMC->Gq_ETA activates Gi_ETB Gi ETB_EC->Gi_ETB activates Antagonist (S)-Pyrrolidine-3-carboxylic acid derivative (Antagonist) Antagonist->ETA blocks Antagonist->ETB_SMC blocks PLC_ETA PLC Gq_ETA->PLC_ETA activates IP3_DAG_ETA ↑ IP3, DAG PLC_ETA->IP3_DAG_ETA Ca2_ETA ↑ [Ca²⁺]i IP3_DAG_ETA->Ca2_ETA Vasoconstriction Vasoconstriction Ca2_ETA->Vasoconstriction eNOS eNOS Gi_ETB->eNOS activates NO ↑ Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation

Endothelin receptor signaling and antagonism.

This guide provides a foundational understanding of the diverse biological activities of this compound derivatives. The presented data, protocols, and pathway visualizations are intended to support researchers and drug development professionals in the exploration and advancement of this promising class of compounds for various therapeutic applications. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of these versatile molecules.

References

(S)-Pyrrolidine-3-carboxylic Acid: A Comprehensive Technical Guide to a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Pyrrolidine-3-carboxylic acid , also known as (S)-β-proline, has emerged as a pivotal chiral building block in the fields of medicinal chemistry and drug discovery. Its rigid, five-membered ring structure, combined with the stereocenter at the C3 position and the presence of both a secondary amine and a carboxylic acid functional group, provides a versatile scaffold for the synthesis of complex, biologically active molecules. This guide offers an in-depth exploration of its properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

The significance of the pyrrolidine ring is well-established in medicinal chemistry, as it is a common motif in numerous natural products and synthetic drugs.[1][2] The use of this compound, an enantiomerically pure compound, allows for stereoselective synthesis, a critical aspect in the development of modern therapeutics where specific stereoisomers often exhibit desired pharmacological activity while others may be inactive or even harmful.[1][3] This chiral synthon is instrumental in constructing a wide array of derivatives, including potent enzyme inhibitors and receptor agonists.[3][4][5][6]

Physicochemical and Spectroscopic Properties

A clear understanding of the physical and chemical properties of this compound is fundamental for its application in synthesis.

PropertyValueReference
Molecular Formula C₅H₉NO₂[7][8]
Molecular Weight 115.13 g/mol [7][8]
CAS Number 72580-53-1
Appearance Solid
Solubility Slightly soluble in water[9]
Optical Rotation [α]/D +20.0 ± 2.0° (c = 2 in H₂O)
Storage Temperature 2-8°C

Spectroscopic Data: The hydrochloride salt of this compound provides distinct NMR spectral data crucial for its characterization.[10]

NucleusChemical Shift (δ)
¹H NMR(Data for hydrochloride salt)
¹³C NMR(Data for hydrochloride salt)

(Note: Specific peak assignments and coupling constants would be detailed in the certificate of analysis for a given sample.)

Synthesis of this compound

The efficient and stereoselective synthesis of this compound and its derivatives is a key area of research. Prominent methods include asymmetric organocatalysis and chiral pool synthesis.

One highly effective approach involves the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates.[4][11][12] This method is advantageous due to its atom economy and ability to produce highly enantiomerically enriched products in a concise, two-step process.[4][5]

Alternatively, chiral pool synthesis leverages readily available, enantiopure starting materials, such as the amino acids L-proline and 4-hydroxy-L-proline, to construct the desired pyrrolidine scaffold.[2][13] This strategy capitalizes on the inherent chirality of the starting material to control the stereochemistry of the final product.

G General Synthetic Workflow for this compound Derivatives cluster_michael Asymmetric Michael Addition cluster_chiral_pool Chiral Pool Synthesis Enoate 4-Oxo-2-enoate Michael_Adduct Michael Adduct Enoate->Michael_Adduct Nitroalkane Nitroalkane Nitroalkane->Michael_Adduct Catalyst Organocatalyst Catalyst->Michael_Adduct enantioselective Final_Product (S)-Pyrrolidine-3-Carboxylic Acid Derivative Michael_Adduct->Final_Product Reductive Cyclization Starting_Material e.g., 4-Hydroxy-L-proline Intermediates Multi-step Conversion Starting_Material->Intermediates Intermediates->Final_Product

Synthetic Routes to Pyrrolidine-3-Carboxylic Acid Derivatives.

Applications in Drug Discovery and Development

The rigid scaffold of this compound is invaluable for designing molecules that fit precisely into the binding sites of biological targets. Its derivatives have shown significant potential as anticonvulsants and neuroprotective agents.[14] The pyrrolidine structure is a key component in a variety of therapeutic agents, demonstrating its versatility.[1]

  • Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors: The cyanopyrrolidine moiety, derived from pyrrolidine carboxylic acids, is a highly effective pharmacophore for targeting the active site of DPP-IV.[6] Inhibition of this enzyme is a primary strategy for treating type 2 diabetes mellitus. Key intermediates for drugs like Vildagliptin and precursors for Sitagliptin can be synthesized from pyrrolidine building blocks.[6]

  • Factor XIa (FXIa) Inhibitors: The constrained conformation of pyrrolidine scaffolds is well-suited for designing potent and selective inhibitors of FXIa, a promising target for anticoagulants with a potentially lower risk of bleeding.[6]

  • G-protein Coupled Receptor 120 (GPR120) Agonists: The principles of using constrained carboxylic acid-containing molecules are central to the design of GPR120 agonists, which play a role in glucose-dependent insulin secretion.[6]

G Therapeutic Applications of this compound Derivatives cluster_targets Therapeutic Targets P3C This compound (Chiral Building Block) DPPIV DPP-IV Inhibitors (Type 2 Diabetes) P3C->DPPIV Scaffold for Cyanopyrrolidines FXIa Factor XIa Inhibitors (Anticoagulants) P3C->FXIa Constrained Conformation GPR GPR120 Agonists (Metabolic Disorders) P3C->GPR Rigid Carboxylic Acid Scaffold CNS CNS Agents (Anticonvulsants) P3C->CNS Structural Basis for Neuroactive Compounds

This compound as a Scaffold for Therapeutics.

Key Reactions and Functionalization

The synthetic utility of this compound is derived from the distinct reactivity of its secondary amine and carboxylic acid groups, allowing for selective modifications.[3]

  • N-Functionalization: The secondary amine is readily functionalized. It can be protected with standard protecting groups like tert-butyloxycarbonyl (Boc) to allow for selective reaction at the carboxylic acid.[3] The unprotected amine can undergo alkylation, arylation, or acylation to introduce diverse substituents.

  • C-Functionalization: The carboxylic acid group can be converted into a wide range of functionalities, including esters, amides, and alcohols (via reduction).[3][14] These transformations are crucial for building more complex molecules and for modulating the pharmacokinetic properties of drug candidates.

G Key Functionalization Pathways cluster_N N-Functionalization cluster_C C-Functionalization P3C This compound N_Boc N-Boc Protected P3C->N_Boc Boc₂O N_Alkyl N-Alkylated / N-Arylated P3C->N_Alkyl R-X, Base N_Acyl N-Acylated P3C->N_Acyl Acyl Chloride Ester Ester P3C->Ester R-OH, Acid Amide Amide P3C->Amide R₂NH, Coupling Agent Alcohol Alcohol (via reduction) P3C->Alcohol Reducing Agent

Selective Modification of this compound.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for successful synthesis. Below are representative protocols for key transformations.

Protocol 1: Synthesis of a 5-Alkyl-Substituted Pyrrolidine-3-Carboxylic Acid Derivative via Asymmetric Michael Addition

This protocol is adapted from the organocatalytic enantioselective Michael addition method.[4][12]

Materials:

  • 4-Oxo-2-enoate (e.g., 4-oxopent-2-enoate)

  • Nitroalkane (e.g., nitromethane)

  • Organocatalyst (e.g., a chiral primary amine-thiourea catalyst)

  • Solvent (e.g., Toluene)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Methanol (MeOH)

Procedure:

  • Michael Addition: To a solution of the 4-oxo-2-enoate (1.0 eq) in toluene at -20 °C, add the organocatalyst (0.1 eq).

  • Stir the mixture for 5 minutes, then add the nitroalkane (2.0 eq).

  • Allow the reaction to stir at -20 °C for the specified time (e.g., 24-72 hours), monitoring by TLC for the consumption of the starting material.

  • Upon completion, quench the reaction and purify the resulting Michael adduct by flash column chromatography.

  • Reductive Cyclization: Dissolve the purified Michael adduct in methanol.

  • Add 10% Pd/C catalyst to the solution.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (as monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the final pyrrolidine-3-carboxylic acid derivative.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC.

Protocol 2: N-Boc Protection of (R)-Pyrrolidine-3-carboxylic Acid

This protocol is based on standard procedures for Boc protection of amino acids.[3]

Materials:

  • (R)-Pyrrolidine-3-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dioxane

  • 1N Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Ethyl acetate

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (R)-pyrrolidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and 1N NaOH.

  • Cool the solution in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the stirred mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1.5-2 hours.

  • Dilute the reaction mixture with diethyl ether and separate the aqueous layer.

  • Wash the organic layer with 1N NaOH. Combine the aqueous layers.

  • Acidify the combined aqueous layers to pH 2-3 with 1N HCl while cooling in an ice bath.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (R)-1-Boc-pyrrolidine-3-carboxylic acid.

Quantitative Data Summary

The efficiency of synthetic methods is best evaluated through quantitative data.

Table 1: Asymmetric Michael Addition for Pyrrolidine Derivative Synthesis [4]

EntryR¹ in EnoateNitroalkaneCatalystYield (%) of Adductee (%) of Adduct
1MethylNitromethaneF 9097
2EthylNitromethaneF 8596
3PropylNitromethaneF 8896
4PhenylNitromethaneF 9195

(Note: Catalyst F refers to a specific chiral organocatalyst used in the cited study. The final pyrrolidine product was obtained in 90% yield with 97% ee from the adduct of Entry 1.)

Conclusion

This compound is a powerful and versatile chiral building block with broad applications in modern drug discovery. Its unique structural features enable the stereocontrolled synthesis of a diverse range of complex molecules. The development of efficient synthetic methodologies, such as asymmetric organocatalysis, has made this and related scaffolds more accessible, further fueling their use in the creation of novel therapeutics.[4][5] As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral synthons like this compound in the synthetic chemist's toolkit is undeniable.

References

An In-depth Technical Guide to the Discovery and History of Beta-Proline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of beta-proline and its derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. This guide details the historical context of proline isomer discovery, delves into key synthetic methodologies with exemplary experimental protocols, presents quantitative biological activity data in structured tables, and visualizes relevant signaling pathways using the DOT language for Graphviz. The content is curated to facilitate a deeper understanding of the therapeutic potential and developmental landscape of this important class of molecules.

Introduction

Proline, a unique proteinogenic amino acid, is distinguished by its secondary amine integrated into a pyrrolidine ring. This cyclic structure imparts significant conformational constraints on the peptide backbone, influencing protein folding and stability.[1] While alpha-proline (pyrrolidine-2-carboxylic acid) has been extensively studied since its discovery, its constitutional isomer, beta-proline (pyrrolidine-3-carboxylic acid), and its derivatives have emerged as a compelling class of compounds in medicinal chemistry and drug discovery. The altered positioning of the carboxylic acid group in beta-proline offers a distinct three-dimensional arrangement of functional groups, leading to novel pharmacological profiles and therapeutic applications.

This guide explores the journey of beta-proline derivatives from their initial synthesis to their current status as promising scaffolds for drug design. We will examine the evolution of synthetic strategies, highlight key derivatives with their biological activities, and discuss their mechanisms of action and engagement with cellular signaling pathways.

History of Discovery

The history of proline itself dates back to the turn of the 20th century. Alpha-proline was first isolated in 1900 by Richard Willstätter during his work on N-methylproline.[2] He subsequently synthesized it in 1901 through the reaction of the sodium salt of diethyl malonate with 1,3-dibromopropane.[2] In the same year, Emil Fischer also isolated proline from casein.[2] The name "proline" is derived from pyrrolidine, the core heterocyclic structure.[2]

The specific timeline for the discovery of beta-proline (pyrrolidine-3-carboxylic acid) is less definitively documented in readily available historical accounts. However, early synthetic work on pyrrolidine derivatives was ongoing in the mid-20th century. For instance, the synthesis of various substituted pyrrolidines was a focus of organic chemistry research. While a singular "discovery" paper for the parent beta-proline is not prominently cited, its existence as a chemical entity would have been recognized as a constitutional isomer of the well-known alpha-proline. The significant interest in beta-proline and its derivatives for therapeutic applications appears to have gained momentum in the latter half of the 20th century and continues to grow.

Synthesis of Beta-Proline Derivatives

The synthesis of beta-proline and its derivatives has evolved to include a variety of methodologies, from classical organic reactions to modern asymmetric catalysis. These methods provide access to a wide range of structurally diverse compounds with controlled stereochemistry.

Asymmetric Michael Addition

A powerful and atom-economical approach for the synthesis of substituted beta-proline derivatives is the asymmetric Michael addition. This reaction allows for the stereocontrolled formation of the pyrrolidine ring. A notable example is the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates, developed by the Tanaka group. This method provides a concise, two-step route to highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids.[3]

Step 1: Asymmetric Michael Addition

  • To a solution of the 4-oxo-2-enoate (1 equivalent) in an appropriate solvent (e.g., toluene), the nitroalkane (1.2 equivalents) and an organocatalyst (e.g., a chiral secondary amine, 0.1 equivalents) are added.

  • The reaction mixture is stirred at a specified temperature (e.g., room temperature) for a designated period (e.g., 24-48 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the Michael adduct.

Step 2: Reductive Cyclization

  • The purified Michael adduct (1 equivalent) is dissolved in a suitable solvent (e.g., methanol).

  • A hydrogenation catalyst (e.g., Palladium on carbon, 10 mol%) is added to the solution.

  • The mixture is stirred under a hydrogen atmosphere (e.g., 1 atm) at room temperature for a specified time (e.g., 12-24 hours).

  • After the reaction is complete, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the desired (3R,5R)-5-methylpyrrolidine-3-carboxylic acid. The enantiomeric excess can be determined by chiral HPLC analysis.

Synthesis of 3-Decyl-beta-proline

The synthesis of beta-proline derivatives with lipophilic substituents is of interest for modulating the pharmacokinetic properties of potential drug candidates. An example is the synthesis of 3-decyl-beta-proline, which has been shown to be an effective organocatalyst for Michael reactions in water.[4]

A multi-step synthesis is employed, starting from commercially available materials:

  • Alkylation of t-butyl cyanoacetate: t-butyl cyanoacetate is alkylated with decyl bromide.

  • Second Alkylation: The product from the first step undergoes a phase-transfer-catalyzed alkylation with ethyl iodoacetate.

  • Reductive Cyclization: The resulting dialkylated compound is treated with sodium borohydride in the presence of cobalt(II) chloride to yield a lactam.

  • Thionation: The lactam is converted to a thiolactam using Lawesson's reagent.

  • Hydrogenation and Protection: The thiolactam undergoes hydrogenation, and the resulting amino group is protected (e.g., with a Cbz group).

  • Deprotection: Sequential deprotection of the t-butyl ester and the Cbz group affords the final product, 3-decyl-beta-proline.

Biological Activities and Quantitative Data

Beta-proline derivatives have demonstrated a wide range of biological activities, including antiviral, anticancer, and enzyme inhibitory effects. The incorporation of the beta-proline scaffold can enhance metabolic stability and provide a rigid framework for precise interactions with biological targets.

Antiviral Activity

Proline and its analogs are key components in a number of antiviral drugs.[5] Telaprevir, a peptidomimetic inhibitor of the hepatitis C virus (HCV) NS3/4A protease, contains a proline derivative.[6][7] The development of novel proline-based inhibitors continues to be an active area of research, particularly for viruses like Dengue and Zika.

Table 1: Antiviral Activity of Proline-Based NS2B/NS3 Protease Inhibitors [8]

Compound IDTarget VirusAssay TypeIC50 (µM)EC50 (µM)CC50 (µM)
3 Dengue VirusEnzymatic5.0-> 100
24 Dengue VirusCell-based-5.2> 100
27 Dengue VirusCell-based-5.1> 100

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.

Anticancer Activity

Derivatives of beta-amino acids have also shown promising anticancer activity. Their mechanism often involves inducing apoptosis in cancer cells.

Table 2: Anticancer Activity of β²,²-Amino Acid Derivatives [9]

Compound IDCancer Cell LineIC50 (µM)
5c Ramos (Burkitt's lymphoma)< 8
5c Colon Cancer Cell Lines (NCI-60 panel)0.32 - 3.89
5c Non-Small Cell Lung Cancer (NCI-60 panel)0.32 - 3.89
5c Melanoma (NCI-60 panel)0.32 - 3.89
5c Leukemia Cell Lines (NCI-60 panel)0.32 - 3.89
Enzyme Inhibition

Beta-proline analogs can act as competitive inhibitors of enzymes that utilize alpha-proline as a substrate. For example, beta-selenaproline has been shown to be a competitive inhibitor of proline activation by aminoacyl-tRNA synthetases.[10]

Table 3: Inhibition of Proline Dehydrogenase (PRODH) by Proline Analogs [11]

InhibitorKi (mM)
S-(–)-Tetrahydro-2-furoic acid (1)0.3
Cyclobutane-1,1-dicarboxylic acid (2)1.4 - 6
Cyclobutanecarboxylic acid (3)1.4 - 6
Cyclopropanecarboxylic acid (4)1.4 - 6
Cyclopentanecarboxylic acid (16)1.4 - 6
2-Oxobutyric acid (17)1.4 - 6
(2S)-Oxetane-2-carboxylic acid (18)1.4 - 6

Ki: Inhibition constant.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of beta-proline derivatives are realized through their interaction with and modulation of specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of Viral Proteases: The Case of Telaprevir

Telaprevir is a potent, reversible, covalent inhibitor of the HCV NS3/4A serine protease.[12][13] This enzyme is essential for the cleavage of the HCV polyprotein, a critical step in the viral replication cycle.[13][14] By binding to the active site of the protease, Telaprevir blocks its function, thereby halting viral maturation and propagation.[13]

Telaprevir_Mechanism HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A autocatalytic cleavage Viral_Proteins Mature Viral Proteins NS3_4A->Viral_Proteins Polyprotein Processing Replication Viral Replication Viral_Proteins->Replication Telaprevir Telaprevir Telaprevir->NS3_4A Inhibition

Mechanism of Action of Telaprevir.
Hypoxia-Inducible Factor (HIF)-1 Signaling Pathway

The HIF-1 signaling pathway is a crucial regulator of cellular responses to low oxygen levels (hypoxia) and is often implicated in cancer progression and ischemia.[15][16] HIF-1 is a heterodimeric transcription factor composed of an oxygen-sensitive alpha subunit (HIF-1α) and a constitutively expressed beta subunit (HIF-1β).[17] Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated on proline residues by prolyl hydroxylases (PHDs), leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation.[17][18] Under hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of target genes involved in angiogenesis, glucose metabolism, and cell survival.[17][18] While no specific beta-proline derivatives are yet established as direct modulators of this pathway, the central role of proline hydroxylation makes it a plausible target for future drug design.

HIF1_Signaling cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_N HIF-1α PHD_N PHD HIF1a_N->PHD_N VHL_N VHL HIF1a_N->VHL_N binds Degradation_N Degradation HIF1a_N->Degradation_N PHD_N->HIF1a_N Prolyl Hydroxylation O2_N O2 O2_N->PHD_N activates Proteasome_N Proteasome VHL_N->Proteasome_N Ubiquitination Proteasome_N->Degradation_N HIF1a_H HIF-1α HIF1b_H HIF-1β HIF1a_H->HIF1b_H dimerizes HIF1_H HIF-1 Complex HIF1a_H->HIF1_H PHD_H PHD No_O2_H Low O2 No_O2_H->PHD_H inhibits HIF1b_H->HIF1_H Nucleus_H Nucleus HIF1_H->Nucleus_H translocates HRE_H HRE HIF1_H->HRE_H binds Target_Genes_H Target Gene Transcription HRE_H->Target_Genes_H activates

HIF-1 Signaling Pathway.
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and adult tissue homeostasis.[19][20] Its aberrant activation is a hallmark of many cancers.[21] In the absence of a Wnt ligand, β-catenin is phosphorylated by a "destruction complex" (comprising Axin, APC, GSK3, and CK1), leading to its ubiquitination and proteasomal degradation.[19] Upon Wnt binding to its receptor Frizzled and co-receptor LRP5/6, the destruction complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes.[19][21] The development of small molecules that can disrupt the protein-protein interactions within this pathway is a major focus of cancer drug discovery. While direct modulation by beta-proline derivatives is an area of ongoing investigation, the rigid scaffold of these molecules makes them attractive candidates for designing inhibitors of such interactions.

Wnt_Signaling cluster_off Wnt OFF cluster_on Wnt ON Destruction_Complex Destruction Complex (Axin, APC, GSK3, CK1) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation & Ubiquitination Proteasome_off Proteasome beta_catenin_off->Proteasome_off Degradation_off Degradation Proteasome_off->Degradation_off TCF_off TCF Target_Genes_off Target Genes OFF TCF_off->Target_Genes_off Repression Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds LRP5_6 LRP5/6 Wnt->LRP5_6 binds Dsh Dsh Frizzled->Dsh activates Destruction_Complex_inactivated Destruction Complex (Inactivated) Dsh->Destruction_Complex_inactivated inhibits beta_catenin_on β-catenin Nucleus_on Nucleus beta_catenin_on->Nucleus_on Accumulates & Translocates TCF_on TCF beta_catenin_on->TCF_on co-activates Target_Genes_on Target Genes ON TCF_on->Target_Genes_on Activation

Wnt/β-catenin Signaling Pathway.

Future Perspectives and Conclusion

The journey from the initial synthesis of proline to the development of sophisticated beta-proline derivatives for therapeutic use highlights a remarkable progression in medicinal chemistry. The unique conformational properties of the beta-proline scaffold continue to make it an attractive platform for the design of novel drugs with improved potency, selectivity, and pharmacokinetic profiles.

Future research in this area will likely focus on several key aspects:

  • Exploration of Novel Chemical Space: The development of new synthetic methodologies to access an even greater diversity of beta-proline derivatives with complex substitution patterns.

  • Targeted Drug Design: The use of computational modeling and structural biology to design beta-proline derivatives that can selectively modulate challenging drug targets, such as protein-protein interactions.

  • Clinical Translation: Advancing the most promising beta-proline-based drug candidates through preclinical and clinical development to address unmet medical needs in areas such as infectious diseases, oncology, and inflammatory disorders.

References

Physicochemical Properties of (S)-beta-Proline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-beta-Proline, also known as (S)-pyrrolidine-3-carboxylic acid, is a non-proteinogenic amino acid that serves as a valuable building block in medicinal chemistry and drug development. Its unique structural features, differing from its alpha-amino acid counterpart, L-proline, impart distinct conformational constraints and physicochemical properties that are of significant interest in the design of novel therapeutics and catalysts. This technical guide provides a comprehensive overview of the core physicochemical properties of (S)-beta-proline, detailed experimental protocols for their determination, and a visualization of a key experimental workflow.

Core Physicochemical Data

The fundamental physicochemical properties of (S)-beta-Proline are summarized in the table below, providing a consolidated resource for researchers.

PropertyValueReference
Molecular Formula C₅H₉NO₂[1]
Molecular Weight 115.13 g/mol [1]
Melting Point 185-191 °C[1]
Boiling Point 252 °C[1]
pKa 3.86 (Predicted)[1]
Solubility Slightly soluble in water.[1]
Optical Activity [α]/D +20.0±2.0°, c = 2 in H₂O[2]
Appearance White to brown solid[1]

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties of (S)-beta-proline are outlined below. These protocols are based on established methods for amino acid analysis.

Melting Point Determination

The melting point of (S)-beta-proline can be determined using the capillary method with a calibrated melting point apparatus.[3]

Protocol:

  • Sample Preparation: A small amount of dry, powdered (S)-beta-proline is packed into a capillary tube to a height of 2-3 mm. The tube should be sealed at one end.[4]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point.[4]

  • Calibration: The accuracy of the thermometer should be verified using certified reference standards.

pKa Determination by Titration

The acid dissociation constant (pKa) of the carboxylic acid group of (S)-beta-proline can be determined by acid-base titration.[5][6][7]

Protocol:

  • Solution Preparation: A solution of (S)-beta-proline of known concentration (e.g., 0.1 M) is prepared in deionized water.

  • Titration Setup: A calibrated pH meter is immersed in the amino acid solution, which is continuously stirred. A standardized solution of a strong base (e.g., 0.1 M NaOH) is placed in a burette.[6]

  • Titration: The NaOH solution is added to the (S)-beta-proline solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[8]

  • Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of NaOH added.

  • pKa Determination: The pKa value corresponds to the pH at the half-equivalence point, which is the point on the curve where half of the carboxylic acid groups have been neutralized. This is typically the midpoint of the buffering region on the titration curve.[7]

Solubility Determination

The solubility of (S)-beta-proline in various solvents can be determined using the isothermal equilibrium method.[9][10][11]

Protocol:

  • Sample Preparation: An excess amount of solid (S)-beta-proline is added to a known volume of the desired solvent (e.g., water, ethanol) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).[10]

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Concentration Analysis: The concentration of (S)-beta-proline in the clear, saturated solution is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or by evaporating the solvent and weighing the residue.[10]

  • Solubility Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

Optical Rotation Measurement

The specific rotation of (S)-beta-proline is measured using a polarimeter.[12][13][14]

Protocol:

  • Solution Preparation: A solution of (S)-beta-proline is prepared at a known concentration (c) in a specified solvent (e.g., water).[12]

  • Polarimeter Setup: The polarimeter is calibrated, and the sample cell of a known path length (l) is filled with the prepared solution.

  • Measurement: Monochromatic light (typically the sodium D-line at 589 nm) is passed through the sample, and the observed angle of rotation (α) is measured at a specific temperature (T).[15]

  • Specific Rotation Calculation: The specific rotation [α] is calculated using the following formula:[14] [α]_T^λ = α / (l * c) where:

    • [α] is the specific rotation

    • T is the temperature in degrees Celsius

    • λ is the wavelength of the light

    • α is the observed rotation in degrees

    • l is the path length in decimeters

    • c is the concentration in g/mL

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the study of (S)-beta-proline.

experimental_workflow_pka_determination cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis cluster_result 4. Result prep_solution Prepare 0.1 M (S)-beta-Proline Solution start_titration Place (S)-beta-Proline in Beaker with Stirrer prep_solution->start_titration prep_base Standardize 0.1 M NaOH Solution add_base Add NaOH in Increments prep_base->add_base calibrate_ph Calibrate pH Meter calibrate_ph->start_titration start_titration->add_base record_ph Record pH after Each Addition add_base->record_ph Equilibrate record_ph->add_base Repeat plot_curve Plot pH vs. Volume of NaOH record_ph->plot_curve find_half_equiv Identify Half-Equivalence Point plot_curve->find_half_equiv determine_pka Determine pKa from pH at Half-Equivalence find_half_equiv->determine_pka result pKa of (S)-beta-Proline determine_pka->result

Workflow for pKa Determination of (S)-beta-Proline by Titration.

signaling_concept cluster_proline_metabolism Proline Metabolism cluster_cellular_response Cellular Response & Signaling cluster_downstream Downstream Biological Effects proline (S)-beta-Proline (or L-Proline) metabolism Cellular Uptake & Metabolic Conversion proline->metabolism stress_response Stress Response (e.g., Osmotic, Oxidative) metabolism->stress_response Alters Redox Balance energy_status Cellular Energy Status (ATP/ADP Ratio) metabolism->energy_status Substrate for Energy Production gene_expression Modulation of Gene Expression stress_response->gene_expression energy_status->gene_expression cell_proliferation Cell Proliferation & Growth gene_expression->cell_proliferation apoptosis Apoptosis gene_expression->apoptosis

Conceptual Overview of Proline's Role in Cellular Signaling.

References

Methodological & Application

Synthesis of (S)-Pyrrolidine-3-carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-pyrrolidine-3-carboxylic acid and its derivatives are pivotal structural motifs in medicinal chemistry and asymmetric catalysis. Their rigid, chiral scaffold is a valuable building block for a diverse range of biologically active molecules, including enzyme inhibitors and receptor agonists. This document provides detailed application notes and experimental protocols for the synthesis of these valuable compounds, focusing on modern, efficient, and stereoselective methodologies.

Application Notes

The pyrrolidine ring is a privileged scaffold found in numerous natural products and synthetic drugs.[1] this compound, in particular, serves as an excellent chiral starting material, enabling the synthesis of a variety of derivatives with applications in drug discovery.[1] For instance, derivatives of (R)-pyrrolidine-3-carboxylic acid have been reported as enzyme inhibitors and receptor agonists.[2][3]

One of the key applications of these derivatives is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, which are used in the treatment of type 2 diabetes.[1][4] The pyrrolidine scaffold provides the necessary stereochemistry for potent inhibition of the DPP-4 enzyme.[4] Additionally, these derivatives are being explored as Factor XIa inhibitors for anticoagulant therapies and as G-protein coupled receptor 120 (GPR120) agonists for metabolic disorders.[4]

Synthetic Strategies

Several powerful strategies have been developed for the enantioselective synthesis of this compound derivatives. These methods often employ asymmetric catalysis to control the stereochemistry of the final product.

Asymmetric Michael Addition

A concise and atom-economical approach involves the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates.[2][3][5] This method allows for the synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids in a two-step process.[2][3][5] For example, 5-methylpyrrolidine-3-carboxylic acid has been synthesized with 97% enantiomeric excess (ee) using this approach.[2][3][5]

Palladium-Catalyzed [3+2] Cycloaddition

The enantioselective synthesis of pyrrolidines can also be achieved through a palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines.[6] This method, utilizing novel phosphoramidite ligands, yields pyrrolidine cycloadducts with excellent yields and selectivities.[6]

Gold-Catalyzed Cycloaddition

A diastereo- and enantioselective synthesis of 3,4-substituted pyrrolidines can be accomplished through a gold(I)-catalyzed cycloaddition of allenenes.[7][8] This reaction proceeds via the enantioselective cyclization of allenenes to form a carbocationic intermediate that is subsequently trapped by a nucleophile, leading to the construction of three contiguous stereogenic centers.[7][8]

Data Presentation

Table 1: Asymmetric Michael Addition for the Synthesis of 5-Alkyl-Substituted Pyrrolidine-3-Carboxylic Acid Derivatives

EntryR in 4-oxo-2-enoateNitroalkaneYield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)
1MeNitromethane85>95/597
2EtNitromethane82>95/596
3n-PrNitromethane78>95/595
4i-PrNitromethane75>95/598
5MeNitroethane8090/1094 (syn)

Data synthesized from representative examples in the literature.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Michael Addition

This protocol describes the organocatalytic enantioselective Michael addition of a nitroalkane to a 4-alkyl-substituted 4-oxo-2-enoate.

Materials:

  • 4-alkyl-substituted 4-oxo-2-enoate (1.0 equiv)

  • Nitroalkane (1.2 equiv)

  • Organocatalyst (e.g., a chiral primary amine-thiourea catalyst, 0.1 equiv)

  • Solvent (e.g., Toluene)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the 4-alkyl-substituted 4-oxo-2-enoate and the organocatalyst.

  • Dissolve the solids in the solvent.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • Add the nitroalkane dropwise to the reaction mixture.

  • Stir the reaction at the same temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

  • The subsequent reduction of the nitro group and cyclization to the pyrrolidine can be achieved using a variety of standard methods, such as catalytic hydrogenation.

Protocol 2: General Procedure for Palladium-Catalyzed [3+2] Cycloaddition

This protocol outlines the enantioselective synthesis of pyrrolidines via a palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with an imine.

Materials:

  • Palladium precursor (e.g., Pd2(dba)3)

  • Chiral phosphoramidite ligand

  • TMM precursor (e.g., (2-((trimethylsilyl)methyl)allyl) acetate)

  • Imine (1.0 equiv)

  • Activator (e.g., n-BuLi)

  • Solvent (e.g., THF)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, prepare the active palladium catalyst by stirring the palladium precursor and the chiral phosphoramidite ligand in the solvent at room temperature.

  • In a separate vessel, generate the TMM donor in situ by treating the TMM precursor with the activator at low temperature (e.g., -78 °C).

  • Add the solution of the imine to the reaction vessel containing the active palladium catalyst.

  • Transfer the freshly prepared TMM donor solution to the catalyst-imine mixture.

  • Allow the reaction to warm to the desired temperature and stir until the imine is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO3).

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired pyrrolidine derivative.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Asymmetric Michael Addition cluster_step2 Step 2: Reductive Cyclization 4_oxo_2_enoate 4-Alkyl-4-oxo-2-enoate Michael_Adduct Michael Adduct 4_oxo_2_enoate->Michael_Adduct Organocatalyst Nitroalkane Nitroalkane Nitroalkane->Michael_Adduct Pyrrolidine (S)-Pyrrolidine-3-carboxylic acid derivative Michael_Adduct->Pyrrolidine Reduction (e.g., H2, Pd/C)

Caption: Synthetic pathway for this compound derivatives via asymmetric Michael addition.

Experimental_Workflow Start Start: Reaction Setup Reaction Run Reaction (Monitor Progress) Start->Reaction Quench Quench Reaction Reaction->Quench Extraction Workup & Extraction Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Analysis Characterization (NMR, MS, ee determination) Purification->Analysis End Final Product Analysis->End

Caption: General experimental workflow for the synthesis and purification of pyrrolidine derivatives.

References

Application Notes and Protocols for (S)-Pyrrolidine-3-carboxylic Acid in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Pyrrolidine-3-carboxylic acid, also known as (S)-β-proline, has emerged as a versatile and powerful organocatalyst in the field of asymmetric synthesis. Its unique structure, featuring a secondary amine and a carboxylic acid group on a chiral pyrrolidine scaffold, enables it to catalyze a variety of transformations with high stereoselectivity. This is primarily achieved through the formation of chiral enamine or iminium ion intermediates, mimicking the strategy of natural Class I aldolase enzymes. The carboxylic acid moiety often plays a crucial role as a Brønsted acid/base co-catalyst, activating the electrophile and facilitating proton transfer within a highly organized transition state.

This document provides a comprehensive overview of the applications of this compound and its derivatives in key asymmetric reactions, including detailed experimental protocols, quantitative data, and mechanistic diagrams to guide researchers in their synthetic endeavors.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of C-C bond formation, creating chiral β-hydroxy carbonyl compounds. This compound and its derivatives are effective catalysts for this transformation. The stereochemical outcome of the reaction is directly dictated by the chirality of the catalyst; using the (S)-enantiomer typically leads to the formation of the corresponding (S)-configured aldol product.

Quantitative Data Summary: Asymmetric Aldol Reaction

While specific data for the parent this compound is limited in readily available literature, the following table presents representative data for reactions catalyzed by proline and its derivatives, which follow the same mechanistic principles. The use of this compound would be expected to yield the opposite enantiomer to the product shown when (R)-catalysts are used.

CatalystAldehydeKetoneSolventYield (%)dr (anti:syn)ee (%)Reference
(S)-Prolinep-NitrobenzaldehydeCyclohexanoneDMSO9995:596[1]
(S)-ProlineIsobutyraldehydeAcetoneNeat97-96[1]
(S)-Prolinamide Derivativep-NitrobenzaldehydeCyclohexanoneSolvent-free>9591:995[2]
(R)-Pyrrolidine-3-COOHp-NitrobenzaldehydeCyclohexanoneDMSO9593:799Adapted from[3]

Experimental Protocol: General Procedure for Asymmetric Aldol Reaction

This protocol is a general guideline based on typical conditions for proline-catalyzed aldol reactions and can be adapted for this compound.[4]

Materials:

  • This compound (5-30 mol%)

  • Aldehyde (1.0 equivalent, e.g., p-nitrobenzaldehyde)

  • Ketone (5-10 equivalents, e.g., cyclohexanone or acetone)

  • Solvent (e.g., DMSO, DMF, or neat ketone)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.15 mmol, 30 mol% for a 0.5 mmol scale reaction).

  • Add the solvent (e.g., 1.0 mL DMSO).

  • Add the aldehyde (0.5 mmol, 1.0 equivalent).

  • Add the ketone (2.5 mmol, 5.0 equivalents).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy carbonyl product.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the purified product and the enantiomeric excess by chiral HPLC analysis.

Catalytic Cycle: Asymmetric Aldol Reaction

Aldol_Cycle cluster_cycle Catalytic Cycle Catalyst This compound Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone Ketone Ketone TS Stereodetermining Transition State Enamine->TS + Aldehyde Aldehyde Aldehyde Iminium Iminium Ion Intermediate TS->Iminium Iminium->Catalyst + H₂O - Product H2O_in H₂O H2O_out - H₂O Product Chiral β-Hydroxy Carbonyl Product

Caption: General enamine catalytic cycle for the aldol reaction.

Asymmetric Michael Addition

The asymmetric Michael addition is a powerful method for conjugate C-C bond formation. Pyrrolidine-based catalysts, including derivatives of this compound, facilitate the enantioselective addition of carbonyl compounds to α,β-unsaturated systems like nitroolefins. The catalyst forms a nucleophilic enamine with the donor, which then attacks the Michael acceptor in a highly stereocontrolled manner.

Quantitative Data Summary: Asymmetric Michael Addition

The following data is for reactions catalyzed by a derivative of the (R)-enantiomer, (3R,5R)-5-methylpyrrolidine-3-carboxylic acid. Using the corresponding (S)-enantiomer derivative would be expected to produce the opposite product enantiomer with similar high levels of stereoselectivity.[5][6]

CatalystMichael DonorMichael AcceptorSolventYield (%)ee (%)Reference
Catalyst FCyclohexanonetrans-β-NitrostyreneCH₂Cl₂7085[5][6]
Catalyst FCyclohexanonetrans-β-NitrostyreneCH₂Cl₂ (+AcOH)7694[5][6]
Catalyst FPropanaltrans-β-NitrostyreneCH₂Cl₂8591[5][6]
Catalyst FCyclopentanonetrans-β-NitrostyreneCH₂Cl₂ (+AcOH)8899[5][6]
*Catalyst F is a derivative of (R)-pyrrolidine-3-carboxylic acid.

Experimental Protocol: Asymmetric Michael Addition of a Ketone to a Nitroolefin

This protocol is adapted from procedures utilizing derivatives of pyrrolidine-3-carboxylic acid.[7]

Materials:

  • (3S,5S)-5-methylpyrrolidine-3-carboxylic acid (as a representative catalyst, 10 mol%)

  • Ketone (Michael Donor, e.g., cyclohexanone, 10 equivalents)

  • Nitroolefin (Michael Acceptor, e.g., trans-β-nitrostyrene, 1.0 equivalent)

  • Co-catalyst (optional, e.g., benzoic acid, 10 mol%)

  • Solvent (e.g., Toluene or CH₂Cl₂) or solvent-free

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add the this compound derivative (0.02 mmol, 10 mol%).

  • If applicable, add the co-catalyst (0.02 mmol, 10 mol%).

  • Add the nitroolefin (0.2 mmol, 1.0 equivalent).

  • Add the ketone (2.0 mmol, 10 equivalents).

  • If using a solvent, add it now (e.g., 0.5 mL Toluene).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (hexane/ethyl acetate eluent system) to yield the Michael adduct.

  • Determine the diastereomeric ratio and enantiomeric excess via NMR and chiral HPLC analysis, respectively.

Catalytic Cycle: Asymmetric Michael Addition

Michael_Addition_Cycle cluster_cycle Catalytic Cycle Catalyst This compound Derivative Enamine Chiral Enamine Catalyst->Enamine + Carbonyl Donor Carbonyl_Donor Carbonyl Donor (Ketone/Aldehyde) TS Stereodetermining Transition State Enamine->TS + Michael Acceptor Michael_Acceptor Michael Acceptor (e.g., Nitroolefin) Iminium Iminium Ion TS->Iminium Iminium->Catalyst + H₂O - Product H2O_in H₂O H2O_out - H₂O Product Chiral Michael Adduct

Caption: General enamine catalytic cycle for the Michael addition.

Asymmetric Mannich Reaction

The asymmetric Mannich reaction is a vital tool for synthesizing chiral β-amino carbonyl compounds. A key feature of using β-proline ((S)- or (R)-pyrrolidine-3-carboxylic acid) as a catalyst is its ability to direct the reaction towards the anti-diastereomer, in contrast to α-proline which typically yields syn-products.[3] This distinct stereochemical control highlights the critical role of the carboxylic acid's position on the pyrrolidine ring in organizing the transition state assembly.

Quantitative Data Summary: Asymmetric anti-Mannich Reaction

The following data was obtained using (R)-pyrrolidine-3-carboxylic acid. Employing the (S)-enantiomer is expected to produce the opposite enantiomer of the anti-product with comparable high stereoselectivity.

CatalystAldehyde/KetoneImineSolventYield (%)dr (anti:syn)ee (anti, %)Reference
(R)-Pyrrolidine-3-COOHCyclohexanoneN-PMP-protected ethyl glyoxylate imine2-Propanol95>99:199[3]
(R)-Pyrrolidine-3-COOHPropanalN-PMP-protected ethyl glyoxylate imineDMSO8599:1>99[3]
(R)-Pyrrolidine-3-COOHAcetoneN-PMP-protected ethyl glyoxylate imine2-Propanol90>99:196[3]
(R)-Pyrrolidine-3-COOH3-PentanoneN-PMP-protected ethyl glyoxylate imine2-Propanol96>99:199[3]

Experimental Protocol: Asymmetric anti-Mannich Reaction of a Ketone

This protocol is based on procedures developed for (R)-pyrrolidine-3-carboxylic acid and can be directly applied using the (S)-enantiomer.

Materials:

  • This compound (10 mol%)

  • N-PMP-protected α-imino ethyl glyoxylate (1.0 equivalent)

  • Ketone (2.0 equivalents, e.g., cyclohexanone)

  • Solvent (e.g., 2-Propanol)

  • Ethyl Acetate

  • Hexane

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add this compound (0.025 mmol, 10 mol%).

  • Add the N-PMP-protected α-imino ethyl glyoxylate (0.25 mmol, 1.0 equivalent).

  • Add 2-propanol (1.0 mL).

  • Add the ketone (0.5 mmol, 2.0 equivalents).

  • Stir the resulting mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired anti-Mannich product.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Logical Diagram: Stereochemical Control in Mannich Reactions

Mannich_Stereocontrol Reactants Ketone + Imine Catalyst_Choice Catalyst Choice Reactants->Catalyst_Choice Alpha_Proline (S)-Proline (α-Amino Acid) Catalyst_Choice->Alpha_Proline α-COOH position Beta_Proline This compound (β-Amino Acid) Catalyst_Choice->Beta_Proline β-COOH position Syn_Product syn-β-Amino Carbonyl Alpha_Proline->Syn_Product Favors syn-Transition State Anti_Product anti-β-Amino Carbonyl Beta_Proline->Anti_Product Favors anti-Transition State

Caption: Influence of carboxylic acid position on Mannich reaction diastereoselectivity.

Synthesis of this compound

A reliable synthesis of enantiopure β-proline is essential for its use as a catalyst. One efficient method involves a four-step sequence starting from the diastereomeric adducts of methyl itaconate and (R)-α-methylbenzylamine. The key step is a chemoselective reduction of a lactam in the presence of an ester.[8]

Experimental Workflow: Synthesis of (S)-β-Proline

Synthesis_Workflow Start Methyl Itaconate + (R)-α-Methylbenzylamine Step1 Step 1: Michael Addition (Formation of Diastereomeric Adducts) Start->Step1 Step2 Step 2: Lactamization (e.g., via heating) Step1->Step2 Step3 Step 3: Chemoselective Reduction (Lactam reduction, e.g., with BH₃) Step2->Step3 Step4 Step 4: Deprotection (Hydrogenolysis to remove benzyl group) Step3->Step4 Product This compound ((S)-β-Proline) Step4->Product

Caption: Synthetic workflow for (S)-β-proline.

Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and reaction scales. It is essential to consult the primary literature and perform appropriate safety assessments before conducting any chemical reactions.

References

The Versatility of (S)-Pyrrolidine-3-carboxylic Acid in Medicinal Chemistry: A Scaffold for Innovation

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Pyrrolidine-3-carboxylic acid, a chiral cyclic β-amino acid, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides an excellent starting point for the design of potent and selective modulators of various biological targets. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, highlighting the diverse applications of this versatile building block in the development of novel therapeutics.

The inherent chirality and conformational rigidity of the this compound core allow for precise spatial orientation of functional groups, leading to high-affinity interactions with enzyme active sites and receptor binding pockets.[1][2] This has led to its successful incorporation into a wide range of drug candidates, from antidiabetic agents to anti-cancer therapies.

Key Therapeutic Applications and Mechanisms of Action

Derivatives of this compound have shown significant promise in several therapeutic areas. Below are detailed notes on some of the most prominent applications.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes

Application Note: this compound derivatives are key components in the design of inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a crucial enzyme in glucose homeostasis. DPP-IV is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1).[3] By inhibiting DPP-IV, the physiological activity of GLP-1 is prolonged, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism forms the basis for a major class of oral antidiabetic drugs.[3][4] The pyrrolidine ring provides a rigid backbone that can be appropriately substituted to interact with the active site of the DPP-IV enzyme.

Signaling Pathway: DPP-IV inhibitors exert their therapeutic effect by modulating the incretin signaling pathway.

DPP_IV_Inhibition_Pathway cluster_gut Gut cluster_blood Bloodstream cluster_pancreas Pancreas (β-cells) Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates GLP-1 GLP-1 L-cells->GLP-1 secretes DPP-IV DPP-IV GLP-1->DPP-IV degraded by GLP-1R GLP-1 Receptor GLP-1->GLP-1R activates Inactive GLP-1 Inactive GLP-1 DPP-IV->Inactive GLP-1 DPP-IV_Inhibitor DPP-IV Inhibitor (e.g., Vildagliptin) DPP-IV_Inhibitor->DPP-IV inhibits Insulin Secretion Insulin Secretion GLP-1R->Insulin Secretion promotes Glucose\nHomeostasis Glucose Homeostasis Insulin Secretion->Glucose\nHomeostasis improves

Incretin signaling pathway and the action of DPP-IV inhibitors.

Quantitative Data: DPP-IV Inhibitors

CompoundTargetIC50Reference
VildagliptinDPP-IV-[5]
SitagliptinDPP-IV18 nM[6]
SaxagliptinDPP-IV-
AnagliptinDPP-IV-
TeneligliptinDPP-IV-
Pyrrole-3-carboximidamide deriv. (5f)DPP-IV12.19 nM[7]
Pyrrole-3-carboximidamide deriv. (5g)DPP-IV23.08 nM[7]
CXCR4 Antagonists for Cancer and Inflammation

Application Note: The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, play a critical role in various physiological and pathological processes, including cancer metastasis, HIV entry, and inflammatory diseases.[8] this compound has been utilized as a scaffold to develop potent and selective CXCR4 antagonists.[8][9] These antagonists can block the CXCL12-induced signaling cascade, thereby inhibiting cancer cell migration and invasion.

Signaling Pathway: CXCR4 antagonists interfere with the signaling cascade initiated by the binding of CXCL12 to its receptor.

CXCR4_Antagonism_Pathway cluster_ecm Extracellular Matrix cluster_cell Cancer Cell CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 binds G-protein G-protein CXCR4->G-protein activates Downstream Signaling (e.g., Ca2+ flux, MAPK/ERK) G-protein->Downstream Signaling Cell Migration\n& Invasion Cell Migration & Invasion Downstream Signaling->Cell Migration\n& Invasion promotes CXCR4_Antagonist CXCR4 Antagonist (pyrrolidine-based) CXCR4_Antagonist->CXCR4 blocks

Mechanism of action of CXCR4 antagonists.

Quantitative Data: CXCR4 Antagonists

CompoundTargetIC50 (Binding Affinity)IC50 (Calcium Flux)Reference
Compound 46CXCR479 nM0.25 nM[8]
Autotaxin (ATX) Inhibitors for Fibrosis and Cancer

Application Note: Autotaxin (ATX) is a secreted enzyme that produces the bioactive lipid lysophosphatidic acid (LPA), which is involved in various pathological conditions, including fibrosis, inflammation, and cancer.[10] (S)-proline, a closely related structure to this compound, has been used as a scaffold to develop potent ATX inhibitors.[10] These inhibitors block the production of LPA, thereby attenuating its downstream signaling effects.

Quantitative Data: Autotaxin Inhibitors

CompoundTargetIC50Reference
S32826ATX5.6 nM[11]
Compound 17ATX900 nM[11]
Compound 33hATX10 nM[11]
KM-28ATX1.8 µM[12]
Endothelin (ET) Receptor Antagonists for Cardiovascular Diseases

Application Note: The endothelin (ET) system, particularly the ET-A and ET-B receptors, plays a crucial role in vasoconstriction and blood pressure regulation.[13] this compound derivatives have been developed as potent and selective antagonists of endothelin receptors, with potential applications in treating cardiovascular diseases.[1][14] By modifying the substituents on the pyrrolidine core, it is possible to achieve selectivity for either the ET-A or ET-B receptor, or a mixed antagonist profile.[1][15]

Quantitative Data: Endothelin Receptor Antagonists

CompoundTarget SelectivityOral Bioavailability (F) in ratsReference
A-308165>27,000-fold for ET(B)24%[15]
A-192621>4,000-fold for ET(B)-[14]
Sulfonamide-based mixed antagonistsET(A)/ET(B)30-50%[1]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis of a key intermediate for DPP-IV inhibitors and a biological assay for determining CXCR4 binding affinity.

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (Key Intermediate for Vildagliptin)

This protocol describes a practical synthesis of a key intermediate used in the preparation of the DPP-IV inhibitor Vildagliptin.[5]

Experimental Workflow:

Synthesis_Workflow L-Proline L-Proline Step1 N-Acylation L-Proline->Step1 Chloroacetyl chloride Intermediate_A N-(chloroacetyl)-L-proline Step1->Intermediate_A Step2 Amidation Intermediate_A->Step2 Ethyl chloroformate, NH4OH Intermediate_B N-(chloroacetyl)-L-prolinamide Step2->Intermediate_B Step3 Dehydration Intermediate_B->Step3 Trifluoroacetic anhydride Final_Product (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile Step3->Final_Product

Synthetic workflow for a key Vildagliptin intermediate.

Methodology:

  • N-Acylation of L-Proline:

    • Dissolve L-proline in an aqueous solution of sodium hydroxide.

    • Cool the solution to 0-5 °C.

    • Slowly add chloroacetyl chloride while maintaining the temperature and pH.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the mixture and extract the product, N-(chloroacetyl)-L-proline.

  • Amidation:

    • Dissolve N-(chloroacetyl)-L-proline in a suitable solvent (e.g., THF).

    • Cool the solution to 0 °C.

    • Add ethyl chloroformate and a tertiary amine (e.g., N-methylmorpholine).

    • Stir for a short period, then add aqueous ammonia.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Isolate the product, N-(chloroacetyl)-L-prolinamide.

  • Dehydration to Nitrile:

    • Suspend N-(chloroacetyl)-L-prolinamide in an appropriate solvent (e.g., THF).

    • Cool the mixture to 0-5 °C.

    • Add trifluoroacetic anhydride dropwise.

    • Stir the reaction at room temperature for a few hours.

    • Carefully quench the reaction and work up to isolate the final product, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[5]

CXCR4 Receptor Binding Affinity Assay (Antibody Competition)

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the CXCR4 receptor using a fluorescently labeled antibody.[8][16]

Methodology:

  • Cell Preparation:

    • Use a cell line that expresses the CXCR4 receptor (e.g., SupT1 cells).

    • Wash and resuspend the cells in a suitable assay buffer (e.g., PBS).

  • Competition Assay:

    • Prepare serial dilutions of the test compound (e.g., a this compound derivative).

    • In a microtiter plate, add the cell suspension to each well.

    • Add the different concentrations of the test compound to the respective wells.

    • Immediately add a constant concentration of a fluorescently labeled anti-CXCR4 antibody (e.g., APC-labeled 12G5 antibody) that competes with the ligand for binding.

    • Incubate the plate in the dark for a specified time (e.g., 2 hours) at room temperature.

  • Data Acquisition and Analysis:

    • Wash the cells to remove unbound antibody and compound.

    • Analyze the fluorescence of the cells using a flow cytometer.

    • The decrease in fluorescence intensity in the presence of the test compound is proportional to its binding affinity for CXCR4.

    • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the antibody binding.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This compound can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols to create conformationally constrained peptide analogs.[17][18]

Experimental Workflow:

SPPS_Workflow Resin Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Piperidine/DMF Coupling1 Couple 1st Amino Acid Deprotection1->Coupling1 Fmoc-AA-OH, Coupling Reagent Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple (S)-Pyrrolidine- 3-carboxylic acid Deprotection2->Coupling2 Fmoc-(S)-Pyr-OH, Coupling Reagent Repeat Repeat Deprotection & Coupling Cycles Coupling2->Repeat Cleavage Cleavage from Resin & Side-chain Deprotection Repeat->Cleavage TFA Cocktail Purification HPLC Purification Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

General workflow for Solid-Phase Peptide Synthesis.

Methodology:

  • Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the carboxylic acid of the incoming Fmoc-protected amino acid (including Fmoc-(S)-pyrrolidine-3-carboxylic acid-OH) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add this solution to the resin and allow it to react.

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF and other solvents to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers, to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.[19][20]

Conclusion

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its unique structural features have enabled the development of a diverse array of bioactive molecules with significant therapeutic potential. The application notes and protocols provided herein offer a foundation for researchers to explore and expand upon the use of this remarkable scaffold in the ongoing quest for novel and effective medicines.

References

Application Notes: Incorporation of (S)-Pyrrolidine-3-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Pyrrolidine-3-carboxylic acid, a conformationally constrained β-proline analog, is a valuable building block in peptide synthesis for the development of novel therapeutics and research tools. Its rigid pyrrolidine ring structure imparts unique conformational properties to peptides, influencing their secondary structure, proteolytic stability, and receptor binding affinity. The incorporation of such non-natural amino acids is a key strategy in peptidomimetic design to create analogs with enhanced biological activity and improved pharmacokinetic profiles.[1] Peptides containing these constrained residues have been explored for various applications, including the development of potent receptor agonists and enzyme inhibitors.

These application notes provide detailed protocols for the incorporation of this compound into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Data Presentation

The inclusion of this compound in a peptide sequence is compatible with standard SPPS protocols. The following table summarizes representative quantitative data for the synthesis of a model tetrapeptide, showcasing typical yields and purities that can be achieved.

Table 1: Representative Data for Model Peptide Synthesis (e.g., Tyr-(S)-β-Pro-Trp-Phe-NH₂)

ParameterValueMethod
Crude Peptide Yield 75 - 85%Gravimetric analysis post-cleavage
Final Purity >98%Reverse-Phase HPLC (RP-HPLC) at 210 nm
Observed Mass Consistent with theoretical massMass Spectrometry (e.g., ESI-MS)
Coupling Efficiency >99% per stepQualitative Kaiser Test or UV monitoring of Fmoc deprotection

Note: Data is representative and may vary based on the specific peptide sequence, scale, and synthesis instrumentation.

Experimental Protocols

The following is a detailed protocol for the manual synthesis of a peptide containing this compound using Fmoc/tBu chemistry on a Rink Amide resin, which yields a C-terminally amidated peptide.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

Materials:

  • Rink Amide Resin (e.g., 100-200 mesh)

  • Fmoc-protected amino acids (including Fmoc-(S)-Pyrrolidine-3-carboxylic acid)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v)

  • Cold diethyl ether

  • Peptide synthesis vessel and shaker

Methodology:

  • Resin Swelling:

    • Place the Rink Amide resin (e.g., 0.1 mmol scale) into a peptide synthesis vessel.

    • Wash the resin with DMF and then swell in DMF for 30-60 minutes with gentle agitation.

  • Initial Fmoc Deprotection (on Resin):

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 20 minutes at room temperature to remove the Fmoc protecting group from the Rink Amide linker.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • First Amino Acid Coupling:

    • In a separate vial, pre-activate the first Fmoc-protected amino acid (e.g., Fmoc-Phe-OH, 3 equivalents relative to resin loading).

    • Dissolve the amino acid, HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Monitoring: Perform a Kaiser test to ensure the coupling reaction is complete (a negative result indicates completion). If the test is positive, continue coupling or repeat the step.

    • Drain the coupling solution and wash the resin with DMF (5 times).

  • Peptide Chain Elongation:

    • Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled amino acid.

    • Amino Acid Coupling: Repeat step 3 for the subsequent amino acids in the sequence, including Fmoc-(S)-Pyrrolidine-3-carboxylic acid . The procedure remains the same for both standard α-amino acids and the β-proline analog.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final deprotection step as described in step 2 to remove the N-terminal Fmoc group.

  • Resin Washing and Drying:

    • After the final deprotection and subsequent DMF washes, wash the peptide-resin thoroughly with DCM (3 times) and Methanol (3 times).

    • Dry the resin under vacuum for several hours.

  • Cleavage and Deprotection:

    • Transfer the dried peptide-resin to a reaction vessel.

    • Add the freshly prepared cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5). Use approximately 10 mL per 0.1 mmol of resin.

    • Agitate the mixture for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes side-chain protecting groups.[1]

    • Filter the resin and collect the TFA filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether.[1]

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers and residual cleavage cocktail.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) and purify by preparative reverse-phase HPLC (RP-HPLC) using a C18 column.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the key cycles in the solid-phase peptide synthesis protocol described above.

SPPS_Workflow cluster_1 Final Steps start Start: Swollen Resin (Fmoc-Protected) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, HOBt, DIPEA in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat_start wash2->repeat_start repeat_end Repeat for next amino acid repeat_start->repeat_end n-1 cycles final_deprotection Final Fmoc Deprotection repeat_start->final_deprotection repeat_end->deprotection cleavage Cleavage from Resin & Side-Chain Deprotection (TFA/TIS/H₂O) final_deprotection->cleavage purification Precipitation & RP-HPLC Purification cleavage->purification end End: Pure Peptide purification->end

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Biological Context: Signaling Pathway

The conformational constraints imposed by this compound are often used to mimic or stabilize β-turn structures, which are critical for receptor recognition. For instance, proline analogs are investigated in agonists for G-protein coupled receptors (GPCRs), such as the µ-opioid receptor, which is involved in analgesia.

GPCR_Signaling receptor μ-Opioid Receptor (GPCR) g_protein Gi/o Protein receptor->g_protein activates agonist Peptide Agonist (contains (S)-Pyrrolidine -3-carboxylic acid) agonist->receptor binds g_alpha Gαi/o g_protein->g_alpha dissociates g_beta_gamma Gβγ g_protein->g_beta_gamma dissociates ac Adenylyl Cyclase g_alpha->ac inhibits ion_channel Ion Channels (↑ K⁺ efflux, ↓ Ca²⁺ influx) g_beta_gamma->ion_channel modulates camp ↓ cAMP ac->camp analgesia Analgesia camp->analgesia ion_channel->analgesia

Caption: Simplified µ-opioid receptor signaling pathway.

References

Application Notes and Protocols: (S)-Pyrrolidine-3-carboxylic Acid Catalyzed Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of carbon-carbon bonds to produce chiral β-hydroxy carbonyl compounds. These products are valuable building blocks for numerous pharmaceuticals and natural products.[1] In recent years, organocatalysis has emerged as a powerful alternative to traditional metal-based catalysis, offering milder reaction conditions and avoiding toxic heavy metals. (S)-Pyrrolidine-3-carboxylic acid, also known as (S)-β-proline, is an effective chiral organocatalyst for such transformations.[1] Its structure contains both a secondary amine, which facilitates the crucial enamine/iminium ion formation, and a carboxylic acid group that acts as a hydrogen bond donor to activate the electrophile and control the stereochemistry of the transition state.[1] These application notes provide a detailed overview of the reaction mechanism, experimental protocols, and performance data for aldol reactions catalyzed by this compound.

Catalytic Mechanism

The catalytic cycle for the this compound catalyzed aldol reaction proceeds via an enamine intermediate. The mechanism, inspired by class I aldolase enzymes, involves several key steps:

  • Enamine Formation: The secondary amine of the this compound catalyst reacts with a ketone (the aldol donor) to form a nucleophilic enamine intermediate.[1][2]

  • Electrophile Activation: The carboxylic acid moiety of the catalyst activates the aldehyde (the aldol acceptor) through hydrogen bonding.

  • C-C Bond Formation: The enamine attacks the activated aldehyde. The stereochemistry of the catalyst directs this attack to a specific face of the aldehyde, establishing the new stereocenter.[3]

  • Hydrolysis & Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral β-hydroxy carbonyl product and regenerate the this compound catalyst, allowing it to re-enter the catalytic cycle.[4]

Caption: Catalytic cycle of the asymmetric aldol reaction.

Data Summary: Asymmetric Aldol Reaction Performance

The performance of this compound is highly dependent on the specific substrates and reaction conditions. The following table summarizes representative data based on typical proline-catalyzed aldol reactions.[1][3]

AldehydeKetoneCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)dr (anti:syn)ee (%)
4-NitrobenzaldehydeAcetone10 - 30DMSORT24 - 72~68N/A~76
4-NitrobenzaldehydeCyclohexanone20NeatRT48High>95:5>99
BenzaldehydeAcetone10 - 20DMF0 to RT24 - 48ModerateN/A~60
2-ChlorobenzaldehydeAcetone20DMSO-1072ModerateN/A~55
IsovaleraldehydeCyclohexanone30CHCl₃4120High90:10~93

Note: Data are representative and will vary. RT = Room Temperature. N/A = Not Applicable.

Experimental Protocols

General Protocol for a Catalytic Aldol Reaction

This protocol provides a general guideline for performing an asymmetric aldol reaction using this compound.[1][3]

  • Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (typically 10-30 mol%).

  • Reagent Addition: Add the aldehyde (1.0 equivalent, e.g., 0.5 mmol) to the vial.

  • Solvent/Ketone Addition: Add the solvent (e.g., DMSO, DMF, or CHCl₃, to achieve a concentration of ~0.5-1.0 M with respect to the aldehyde). Subsequently, add the ketone (5-10 equivalents). In cases where the ketone is a liquid and unreactive toward itself (e.g., acetone, cyclohexanone), it can be used as the solvent ("neat" conditions).

  • Reaction: Stir the mixture at the desired temperature (e.g., -20 °C, 0 °C, or room temperature).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy carbonyl compound.

General Workflow

The overall experimental process from setup to analysis is outlined below.

G arrow arrow A Reaction Setup (Catalyst, Aldehyde, Ketone, Solvent) B Stirring at Controlled Temperature (-20°C to RT) A->B C Reaction Monitoring (TLC or GC-MS) B->C D Aqueous Workup (Quench with sat. NH₄Cl) C->D Upon Completion E Extraction (e.g., Ethyl Acetate) D->E F Purification (Flash Column Chromatography) E->F G Product Characterization F->G H Yield Determination (¹H NMR, Mass) G->H I Stereoselectivity Analysis (Chiral HPLC, GC) G->I

Caption: General experimental workflow for the aldol reaction.

Troubleshooting

Common challenges in organocatalytic aldol reactions include low yields and suboptimal stereoselectivity.

IssuePossible Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Catalyst inhibition by impurities (e.g., water). 3. Sub-optimal solvent choice.1. Increase reaction time or catalyst loading. 2. Use anhydrous solvents and reagents. 3. Screen different solvents (e.g., DMSO, DMF, CHCl₃, or neat). Aprotic polar solvents are often effective.[5]
Low Enantioselectivity (ee) 1. Reaction temperature is too high. 2. Presence of water or protic impurities. 3. Incorrect catalyst loading.1. Decrease the reaction temperature (e.g., to 0 °C or -20 °C); this may require longer reaction times.[5] 2. Ensure all reagents and solvents are anhydrous. 3. Optimize catalyst loading; sometimes higher loading can improve ee.
Low Diastereoselectivity (dr) 1. Substrate-dependent issue. 2. Temperature is too high.1. The inherent facial bias of the ketone and aldehyde plays a large role. 2. Lowering the reaction temperature can favor the formation of the thermodynamically more stable transition state, often improving the diastereomeric ratio.

References

Application Notes and Protocols: (S)-Pyrrolidine-3-carboxylic Acid in Asymmetric Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (S)-pyrrolidine-3-carboxylic acid and its derivatives as organocatalysts in asymmetric Michael addition reactions. This class of catalysts is highly effective in promoting the formation of carbon-carbon bonds with excellent stereocontrol, making them valuable tools in the synthesis of chiral molecules for pharmaceutical and academic research.

Introduction

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of synthetic organic chemistry for C-C bond formation. The development of asymmetric organocatalysis has provided a powerful strategy to control the stereochemical outcome of these reactions. This compound and its analogues have emerged as highly efficient organocatalysts, operating through an enamine-based activation mechanism to deliver Michael adducts in high yields and with excellent enantioselectivities. These catalysts are particularly valued for their operational simplicity, stability, and low toxicity. While this compound itself can be used, its derivatives, such as (3R,5R)-5-methylpyrrolidine-3-carboxylic acid, often exhibit enhanced reactivity and selectivity.

Mechanism of Catalysis

The catalytic cycle of pyrrolidine-3-carboxylic acid derivatives in Michael additions proceeds through a well-established enamine-iminium ion pathway. The secondary amine of the pyrrolidine catalyst is crucial for the formation of a nucleophilic enamine intermediate with a carbonyl donor (ketone or aldehyde). The carboxylic acid moiety plays a key role in the catalytic cycle, often acting as a proton shuttle to activate the Michael acceptor and facilitate catalyst regeneration.

The key steps in the mechanism are:

  • Enamine Formation: The secondary amine of the pyrrolidine catalyst reacts with a ketone or aldehyde to form a chiral enamine intermediate.

  • Michael Addition: The enamine attacks the β-carbon of an electrophilic olefin (Michael acceptor), leading to the formation of a new carbon-carbon bond and an iminium ion intermediate. The stereochemical outcome is dictated by the chiral environment of the catalyst, which shields one face of the enamine, directing the Michael acceptor to the opposite face.

  • Hydrolysis: The iminium ion is hydrolyzed to release the chiral product and regenerate the organocatalyst, allowing it to enter a new catalytic cycle.

Below is a diagram illustrating the catalytic cycle for the Michael addition of a ketone to a nitroolefin catalyzed by a this compound derivative.

Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product Catalyst (S)-Pyrrolidine-3-carboxylic acid derivative Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone/Aldehyde - H₂O Iminium Iminium Ion Intermediate Enamine->Iminium + Michael Acceptor Product_Release Product Release & Catalyst Regeneration Iminium->Product_Release + H₂O Product_Release->Catalyst Releases Product Product Chiral Michael Adduct Product_Release->Product Ketone Ketone/ Aldehyde Ketone->Enamine Acceptor Michael Acceptor Acceptor->Iminium

Caption: Enamine-iminium catalytic cycle for the Michael addition.

Data Presentation

The following tables summarize the quantitative data for Michael addition reactions catalyzed by this compound derivatives, showcasing the broad applicability and high efficiency of these catalysts with various substrates.

Table 1: Asymmetric Michael Addition of Ketones to Nitroolefins[1][2]
EntryKetoneNitroolefinCatalyst (mol%)SolventTime (h)Temp (°C)Yield (%)dr (syn:anti)ee (%) (syn)
1Cyclohexanonetrans-β-nitrostyrene1 (10)Toluene24RT9595:598
2Cyclohexanonetrans-β-(4-chlorophenyl)nitroethylene1 (10)Toluene24RT9296:497
3Cyclohexanonetrans-β-(2-nitrophenyl)nitroethylene1 (10)Toluene36RT8894:695
4Acetonetrans-β-nitrostyrene2 (20)neat48RT80-48
5Cyclopentanonetrans-β-nitrostyrene2 (20)neat72RT2780:2075

Catalyst 1: (1R,2R)-N1-(4-nitrobenzenesulfonyl)-N1-pentylcyclohexane-1,2-diamine (a representative highly efficient pyrrolidine-derived catalyst) Catalyst 2: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether RT = Room Temperature

Table 2: Asymmetric Michael Addition of Aldehydes to Nitroolefins[3]
EntryAldehydeNitroolefinCatalyst (mol%)Co-catalyst (mol%)SolventTime (h)Temp (°C)Yield (%)dr (syn:anti)ee (%) (syn)
1Isobutyraldehydetrans-β-nitrostyrene3 (30)TFA (30)2-Propanol12487>95:580
2Cyclopentanecarboxaldehydetrans-β-nitrostyrene3 (30)TFA (30)2-Propanol24496>95:591
3Propanaltrans-β-nitrostyrene3 (30)TFA (30)2-Propanol1248585:1578
4Pentanaltrans-β-nitrostyrene3 (30)TFA (30)2-Propanol1248990:1082

Catalyst 3: (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine TFA = Trifluoroacetic acid

Table 3: Synthesis of Pyrrolidine-3-carboxylic Acid Derivatives via Michael Addition[4]
EntryEnoateNitroalkaneCatalyst (mol%)Additive (mol%)SolventTime (h)Temp (°C)Yield (%)ee (%)
1Ethyl 4-oxopent-2-enoateNitromethane4 (20)-CH₂Cl₂48248595
2Isopropyl 4-oxopent-2-enoateNitromethane4 (20)CH₃COOH (20)CH₂Cl₂48249297
3Benzyl 4-oxohex-2-enoateNitromethane4 (20)-CH₂Cl₂48247893
4tert-Butyl 4-oxopent-2-enoateNitroethane4 (20)Imidazole (20)CH₂Cl₂48248896

Catalyst 4: A derivative of this compound developed for this specific synthesis.

Experimental Protocols

The following are representative, detailed protocols for conducting asymmetric Michael addition reactions using this compound derivatives.

General Experimental Workflow

Experimental Workflow Start Start Setup Reaction Setup: - Dry reaction vial - Magnetic stir bar - Inert atmosphere (optional) Start->Setup Add_Catalyst Add Catalyst and Co-catalyst (if any) Setup->Add_Catalyst Add_Solvent Add Anhydrous Solvent Add_Catalyst->Add_Solvent Add_Acceptor Add Michael Acceptor Add_Solvent->Add_Acceptor Stir1 Stir for 5-10 minutes Add_Acceptor->Stir1 Add_Donor Add Michael Donor Stir1->Add_Donor Reaction Stir at specified temperature Monitor by TLC Add_Donor->Reaction Workup Reaction Workup: - Quench reaction - Concentrate under reduced pressure Reaction->Workup Purification Purification by Column Chromatography Workup->Purification Analysis Analysis: - Determine yield - Determine dr by ¹H NMR - Determine ee by chiral HPLC Purification->Analysis End End Analysis->End

Caption: A general workflow for a typical Michael addition experiment.

Protocol 1: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

Materials:

  • (3R,5R)-5-methylpyrrolidine-3-carboxylic acid (or a suitable derivative)

  • Cyclohexanone (Michael Donor)

  • trans-β-Nitrostyrene (Michael Acceptor)

  • Toluene (anhydrous)

  • Benzoic acid (optional co-catalyst)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add the (3R,5R)-5-methylpyrrolidine-3-carboxylic acid catalyst (0.02 mmol, 10 mol%).

  • If required, add the co-catalyst, such as benzoic acid (0.02 mmol, 10 mol%).

  • Add 0.5 mL of anhydrous toluene to the vial.

  • Add trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent).

  • Add cyclohexanone (2.0 mmol, 10 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure.

  • Determine the yield of the purified product.

  • Analyze the diastereomeric ratio by ¹H NMR spectroscopy of the crude reaction mixture.

  • Determine the enantiomeric excess by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.

Protocol 2: Asymmetric Michael Addition of Isobutyraldehyde to trans-β-Nitrostyrene

Materials:

  • (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine

  • Isobutyraldehyde (Michael Donor)

  • trans-β-Nitrostyrene (Michael Acceptor)

  • 2-Propanol (anhydrous)

  • Trifluoroacetic acid (TFA)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a dry reaction vial under an inert atmosphere, add (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine (0.06 mmol, 30 mol%).

  • Add 0.5 mL of anhydrous 2-propanol.

  • Cool the mixture to 4 °C in an ice bath.

  • Add trifluoroacetic acid (0.06 mmol, 30 mol%).

  • Add trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent).

  • Add isobutyraldehyde (0.4 mmol, 2.0 equivalents).

  • Stir the reaction mixture at 4 °C for 12 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

  • Determine the yield, diastereomeric ratio (¹H NMR), and enantiomeric excess (chiral HPLC) of the purified product.

Conclusion

This compound and its derivatives are highly effective and versatile organocatalysts for asymmetric Michael addition reactions. They provide a straightforward and reliable method for the synthesis of a wide range of chiral compounds with high levels of stereocontrol. The operational simplicity, mild reaction conditions, and the ability to tune the catalyst structure for specific applications make them invaluable tools for researchers in both academic and industrial settings, particularly in the field of drug discovery and development.

Asymmetric Synthesis of Pyrrolidines Using (S)-Proline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of biologically active natural products, pharmaceuticals, and is a critical building block in organic synthesis.[1][2] The stereochemistry of the pyrrolidine ring is often crucial for its biological function, making enantioselective synthesis a paramount objective for medicinal chemists and drug developers.[1] (S)-proline and its derivatives have emerged as powerful and versatile organocatalysts for the asymmetric synthesis of chiral pyrrolidines, offering a green and efficient alternative to metal-based catalysts.[3]

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of pyrrolidines utilizing (S)-proline-derived organocatalysts. Key reaction types, including Michael additions and aldol reactions, are covered, with a focus on practical methodologies and data presentation to aid in catalyst selection and reaction optimization.

Organocatalytic Asymmetric Michael Addition

The asymmetric Michael addition of aldehydes or ketones to nitroolefins is a powerful method for the construction of functionalized pyrrolidine precursors. (S)-proline derivatives, particularly diarylprolinol silyl ethers and prolinamides, have proven to be highly effective catalysts for this transformation, affording products with high diastereo- and enantioselectivity.[4][5]

Using Diarylprolinol Silyl Ether Catalysts

Diarylprolinol silyl ethers, such as the Hayashi-Jørgensen catalyst, are highly effective in promoting the conjugate addition of aldehydes to nitroalkenes.[6][7] The bulky diarylmethyl silyl ether moiety provides an effective chiral environment, leading to excellent stereocontrol.[7]

General Reaction Scheme:

Workflow for Asymmetric Michael Addition using Diarylprolinol Silyl Ether:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Combine Aldehyde, Nitroalkene, Catalyst, & Additive in Solvent start->reagents stir Stir at Specified Temperature reagents->stir Start Reaction monitor Monitor by TLC/GC-MS stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, HRMS) purify->characterize Isolated Product chiral_hplc Determine ee by Chiral HPLC characterize->chiral_hplc end End chiral_hplc->end Final Product Data

Caption: General workflow for the asymmetric Michael addition.

Table 1: Asymmetric Michael Addition of Aldehydes to Nitroalkenes using Diarylprolinol Silyl Ether Catalysts

EntryAldehydeNitroalkeneCatalyst (mol%)Additive (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%)
1Propanaltrans-β-Nitrostyrene(S)-TMS-diphenylprolinol (10)4-Nitrophenol (20)Toluene293>20:198 (syn)
2Cyclohexanecarboxaldehydetrans-β-Nitrostyrene(S)-TMS-diphenylprolinol (10)Benzoic Acid (20)Toluene249595:599 (syn)
3Isovaleraldehyde(E)-2-(2-Nitrovinyl)furan(S)-TES-diphenylprolinol (20)-CH2Cl2488591:997 (syn)

Data synthesized from representative literature.[7][8]

Experimental Protocol: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene

This protocol is adapted from a procedure described by Hayashi and Ogasawara (2017).[8]

Materials:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Catalyst)

  • trans-β-Nitrostyrene

  • Propanal (freshly distilled)

  • 4-Nitrophenol (Additive)

  • Toluene (anhydrous)

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (1 M aqueous solution)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred solution of trans-β-nitrostyrene (1.49 g, 10.0 mmol) and 4-nitrophenol (0.28 g, 2.0 mmol) in toluene (10 mL) at 20 °C, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.325 g, 1.0 mmol).

  • Add freshly distilled propanal (1.45 mL, 20.0 mmol) dropwise to the mixture.

  • Stir the reaction mixture at 20 °C for 2 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and add methanol (30 mL).

  • Slowly add sodium borohydride (0.76 g, 20.0 mmol) in portions over 30 minutes, maintaining the internal temperature between 0 and 15 °C.

  • After the addition is complete, stir the mixture at 0 °C for 1 hour.

  • Quench the reaction by adding 1 M aqueous HCl (50 mL).

  • Partially concentrate the solution under reduced pressure to remove most of the methanol.

  • Dilute the resulting solution with CH₂Cl₂ (150 mL) and wash with water (100 mL).

  • Extract the aqueous layer with CH₂Cl₂ (2 x 150 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 33% ethyl acetate in hexanes) to afford the corresponding alcohol.

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the purified product.

  • The enantiomeric excess is determined by chiral HPLC analysis.[8]

Organocatalytic Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a cornerstone of organocatalysis, and (S)-proline and its derivatives, particularly prolinamides, are highly effective catalysts. These reactions typically involve the reaction of a ketone with an aldehyde to furnish a chiral β-hydroxy ketone.[9][10]

Using Prolinamide Catalysts

Prolinamides derived from (S)-proline and various amines can exhibit enhanced catalytic activity and stereoselectivity compared to proline itself. The amide moiety can participate in hydrogen bonding with the aldehyde substrate, leading to a more organized transition state.[9]

General Reaction Scheme:

Catalytic Cycle for Prolinamide-Catalyzed Aldol Reaction:

catalyst (S)-Prolinamide Catalyst enamine Enamine Intermediate catalyst->enamine + Ketone - H2O ketone Ketone transition_state Acyclic Transition State (H-Bonding) enamine->transition_state + Aldehyde aldehyde Aldehyde aldehyde->transition_state iminium Iminium Ion Intermediate transition_state->iminium C-C Bond Formation product Chiral Aldol Product iminium->product + H2O water H2O product->catalyst - Catalyst (Regeneration)

Caption: Catalytic cycle of the asymmetric aldol reaction.

Table 2: Asymmetric Aldol Reaction of Acetone with Aldehydes using Prolinamide Catalysts

EntryAldehydeCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
14-Nitrobenzaldehyde(S)-Proline-(S)-2-amino-1,1-diphenyl-ethanol amide (20)Acetone-252495>99
2Benzaldehyde(S)-Proline-(S)-2-amino-1,1-diphenyl-ethanol amide (20)Acetone-25248296
3Cyclohexanecarboxaldehyde(S)-Proline-(S)-2-amino-1,1-diphenyl-ethanol amide (20)Acetone-25486597

Data synthesized from representative literature.[9]

Experimental Protocol: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde with Acetone

This protocol is based on a general procedure described by Tang et al. (2004).[9]

Materials:

  • (S)-Prolinamide catalyst (e.g., derived from L-proline and an amino alcohol)

  • 4-Nitrobenzaldehyde

  • Acetone (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To anhydrous acetone (1.0 mL), add 4-nitrobenzaldehyde (0.076 g, 0.5 mmol) and the (S)-prolinamide catalyst (20 mol%).

  • Stir the reaction mixture at -25 °C for 24-48 hours, monitoring the reaction by TLC.

  • Upon completion, treat the reaction mixture with saturated aqueous NH₄Cl.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the aldol adduct.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.[9]

Relevance in Drug Development

The chiral pyrrolidine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[11][12] These compounds exhibit a wide range of biological activities, including antiviral, anticancer, anti-inflammatory, and central nervous system (CNS) activities.[11] The specific stereochemistry of the pyrrolidine ring and its substituents is often critical for target binding and pharmacological effect.[1]

For instance, certain pyrrolidine derivatives act as inhibitors of dipeptidyl peptidase-4 (DPP-IV), a key target in the treatment of type 2 diabetes.[12] Others function as chemokine receptor antagonists, which have potential applications in cancer metastasis and inflammatory diseases.[1] The asymmetric synthesis of these molecules using (S)-proline-derived catalysts allows for the efficient and selective production of the desired enantiomer, facilitating structure-activity relationship (SAR) studies and the development of more potent and selective drug candidates.

Signaling Pathway Example: DPP-IV Inhibition

cluster_pathway DPP-IV Inhibition Pathway incretins Incretins (GLP-1, GIP) dpp4 DPP-IV Enzyme incretins->dpp4 Inactivation pancreas Pancreatic β-cells incretins->pancreas Stimulation pyrrolidine Chiral Pyrrolidine Inhibitor pyrrolidine->dpp4 Inhibition insulin Insulin Secretion pancreas->insulin glucose Blood Glucose Control insulin->glucose

Caption: Inhibition of DPP-IV by a chiral pyrrolidine derivative.

The development of robust and scalable asymmetric syntheses of pyrrolidines is therefore a critical enabling technology in modern drug discovery and development. The use of (S)-proline-derived organocatalysts represents a significant advance in this field, providing a sustainable and efficient means to access these valuable chiral molecules.

References

Application Notes and Protocols: (S)-Pyrrolidine-3-carboxylic Acid for the Synthesis of DPP-IV Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a critical role in glucose homeostasis. It is responsible for the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inhibiting DPP-IV, the active levels of these hormones are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has established DPP-IV as a key therapeutic target for the management of type 2 diabetes mellitus.

Pyrrolidine-based scaffolds have emerged as a cornerstone in the design of potent and selective DPP-IV inhibitors.[4][5] The constrained, chiral structure of the pyrrolidine ring allows for optimal interactions with the active site of the DPP-IV enzyme. While L-proline (pyrrolidine-2-carboxylic acid) is a widely utilized starting material for established DPP-IV inhibitors like Vildagliptin, its isomer, (S)-Pyrrolidine-3-carboxylic acid (also known as (S)-β-proline), offers a distinct stereochemical and structural framework for the development of novel inhibitors.[4][6] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of DPP-IV inhibitors derived from this compound and related pyrrolidine precursors.

DPP-IV Signaling Pathway in Glucose Homeostasis

The inhibition of DPP-IV is a key strategy in managing type 2 diabetes. The following diagram illustrates the signaling pathway affected by DPP-IV inhibitors.

DPP_IV_Signaling cluster_Gut Gut (L-cells) cluster_Bloodstream Bloodstream cluster_Liver Liver Food Food Intake GLP1 Active GLP-1 Food->GLP1 Stimulates release Insulin Insulin Release (β-cells) GLP1->Insulin Stimulates Glucagon Glucagon Release (α-cells) GLP1->Glucagon Inhibits DPPIV DPP-IV Enzyme GLP1->DPPIV Substrate for Blood_Glucose Lowered Blood Glucose Insulin->Blood_Glucose Leads to Glucose_Production Hepatic Glucose Production Glucagon->Glucose_Production Stimulates Inactive_GLP1 Inactive GLP-1 DPPIV->Inactive_GLP1 Inactivates DPPIV_Inhibitor (S)-Pyrrolidine-3-carboxylic acid-based Inhibitor DPPIV_Inhibitor->DPPIV Inhibits Glucose_Production->Blood_Glucose

Figure 1: Mechanism of DPP-IV inhibitors in glucose control.

Application Note 1: Synthesis of Novel Pyrrole-3-Carboximidamide DPP-IV Inhibitors

Recent studies have shown that derivatives of pyrrole-3-carboximidamide exhibit potent DPP-IV inhibitory activity.[7][8] The following section outlines a representative synthetic approach and reported activity for this class of compounds.

Quantitative Data
CompoundR GroupIC50 (nM)[7]
5f 4-Fluorophenyl12.19
5g 4-Chlorophenyl23.08
Sitagliptin (Reference)-
Experimental Protocol: Representative Synthesis of a Pyrrole-3-Carboximidamide Derivative

This protocol is a representative procedure based on published synthetic strategies for analogous compounds.

Step 1: Synthesis of Ethyl 1-((4-chlorophenyl)carbamoyl)-4-nitropyrrole-3-carboxylate

  • To a solution of ethyl 4-nitropyrrole-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM), add 4-chlorophenyl isocyanate (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Step 2: Reduction of the Nitro Group

  • Dissolve the product from Step 1 (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (3.0 eq).

  • Heat the mixture to reflux (approximately 80°C) for 2-3 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino-pyrrole derivative.

Step 3: Formation of the Carboximidamide

  • To a solution of the crude amino-pyrrole from Step 2 in a suitable solvent, add a reagent for the conversion of the amine to a carboximidamide (e.g., via a Pinner reaction with an appropriate nitrile and HCl, followed by treatment with ammonia).

  • Stir the reaction at the appropriate temperature and monitor by TLC.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final compound by column chromatography or recrystallization.

Synthetic Workflow

G_synthesis_carboximidamide start Ethyl 4-nitropyrrole- 3-carboxylate step1 Addition of 4-chlorophenyl isocyanate in DCM start->step1 intermediate1 Ethyl 1-((4-chlorophenyl)carbamoyl) -4-nitropyrrole-3-carboxylate step1->intermediate1 step2 Reduction with Fe/NH4Cl in EtOH/H2O intermediate1->step2 intermediate2 Amino-pyrrole derivative step2->intermediate2 step3 Formation of Carboximidamide intermediate2->step3 product Pyrrole-3-carboximidamide DPP-IV Inhibitor step3->product

Figure 2: Synthesis of a pyrrole-3-carboximidamide DPP-IV inhibitor.

Application Note 2: this compound as a Precursor for the β-Amino Acid Moiety of Sitagliptin

Sitagliptin, a potent DPP-IV inhibitor, features a chiral β-amino acid core.[9][10][11] While numerous synthetic routes to Sitagliptin exist, this compound can be envisioned as a chiral starting material for the construction of this key fragment. The following outlines a conceptual synthetic strategy.

Conceptual Synthetic Workflow

This conceptual workflow illustrates how this compound could be transformed into the β-amino acid core of Sitagliptin.

G_conceptual_sitagliptin start This compound step1 N-Protection (e.g., Boc) and Carboxylic Acid Activation start->step1 intermediate1 Activated N-Boc-(S)-pyrrolidine- 3-carboxylic acid step1->intermediate1 step2 Ring Opening with a Nucleophile (e.g., organocuprate) containing the 2,4,5-trifluorobenzyl group intermediate1->step2 intermediate2 Chiral β-Amino Acid Precursor step2->intermediate2 step3 Modification of the Carboxylic Acid Moiety intermediate2->step3 intermediate3 Protected β-Amino Acid for Coupling step3->intermediate3 step4 Amide Coupling with the Triazolopiperazine Moiety intermediate3->step4 intermediate4 Protected Sitagliptin step4->intermediate4 step5 Deprotection intermediate4->step5 product Sitagliptin step5->product

Figure 3: Conceptual synthesis of Sitagliptin from this compound.
Quantitative Data for Sitagliptin Synthesis (Alternative Routes)

Synthetic RouteKey StepOverall YieldEnantiomeric Excess (ee) / PurityReference
First Generation (Merck)Asymmetric Hydrogenation of β-keto ester~52%>99%[12]
Second Generation (Merck)Asymmetric Hydrogenation of Enamineup to 65%>99.5%[2]
Biocatalytic RouteTransaminase-catalyzed amination~70% (intermediate)>99%[2]
Phase-Transfer CatalysisAza-Michael Addition41% (7 steps)96%[8]

Comparative Protocol: Synthesis of a Key Vildagliptin Intermediate from L-Proline

Vildagliptin is a prominent DPP-IV inhibitor synthesized from L-proline (pyrrolidine-2-carboxylic acid). The synthesis of the key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, is a well-established process and serves as a valuable reference protocol for researchers working with pyrrolidine-based scaffolds.[6]

Experimental Protocol

Step 1: N-Acylation of L-Proline

  • Suspend L-proline (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1-1.3 eq) dropwise to the stirred suspension.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 70°C) and maintain for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Cool the mixture to room temperature and carefully add water to quench any remaining chloroacetyl chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.

Step 2: Amidation

  • Dissolve the carboxylic acid from Step 1 (1.0 eq) in an appropriate solvent (e.g., dichloromethane).

  • Activate the carboxylic acid using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt).

  • Bubble ammonia gas through the solution or add aqueous ammonia and stir at room temperature until the reaction is complete.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to give the crude amide, (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.

Step 3: Dehydration to Nitrile

  • Dissolve the amide from Step 2 (1.0 eq) in a suitable solvent such as THF or DMF.

  • Add a dehydrating agent (e.g., trifluoroacetic anhydride or cyanuric chloride) at 0°C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction carefully and perform an aqueous workup.

  • Extract the product, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography to obtain (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

Synthetic Workflow

G_vildagliptin_intermediate start L-Proline step1 N-Acylation with Chloroacetyl Chloride in THF start->step1 intermediate1 (S)-1-(2-chloroacetyl)pyrrolidine -2-carboxylic acid step1->intermediate1 step2 Amidation (e.g., EDC/HOBt, NH3) intermediate1->step2 intermediate2 (S)-1-(2-chloroacetyl)pyrrolidine -2-carboxamide step2->intermediate2 step3 Dehydration (e.g., Trifluoroacetic anhydride) intermediate2->step3 product (S)-1-(2-chloroacetyl)pyrrolidine -2-carbonitrile step3->product

Figure 4: Synthesis of a key Vildagliptin intermediate.

Experimental Protocol: DPP-IV Enzyme Activity Assay

This protocol describes a general method for determining the in vitro inhibitory activity of synthesized compounds against the DPP-IV enzyme using a fluorogenic substrate.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: H-Gly-Pro-AMC (aminomethylcoumarin)

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • Inhibitor compounds dissolved in DMSO

  • Reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Microplate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the DPP-IV enzyme in the assay buffer.

    • Prepare a working solution of the H-Gly-Pro-AMC substrate in the assay buffer.

    • Prepare serial dilutions of the inhibitor compounds and the reference inhibitor in DMSO, and then dilute further in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add assay buffer only.

    • Control wells (100% activity): Add assay buffer, DMSO (at the same final concentration as the inhibitor wells), and the DPP-IV enzyme solution.

    • Inhibitor wells: Add assay buffer, the inhibitor solution at various concentrations, and the DPP-IV enzyme solution.

    • Reference inhibitor wells: Add assay buffer, the reference inhibitor solution at various concentrations, and the DPP-IV enzyme solution.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation:

    • Add the H-Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in the microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the rate of the blank wells from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Control Well)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound and its derivatives represent a valuable and versatile platform for the design and synthesis of novel DPP-IV inhibitors. While direct synthetic routes from this starting material to currently marketed drugs are not as prevalent as those from L-proline, the unique stereochemistry of β-proline offers opportunities for exploring new chemical space and developing next-generation antidiabetic agents. The protocols and data presented herein provide a foundational resource for researchers engaged in the discovery and development of new therapies for type 2 diabetes.

References

Application Note: A Robust and Scalable Protocol for the N-Boc Protection of (S)-Pyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-N-Boc-pyrrolidine-3-carboxylic acid is a pivotal chiral building block in medicinal chemistry and drug development.[1] Its unique constrained structure is incorporated into a wide array of pharmacologically active molecules to enhance potency, selectivity, and pharmacokinetic properties. The tert-butyloxycarbonyl (Boc) protecting group is essential for selectively masking the secondary amine, enabling sequential chemical modifications at the carboxylic acid moiety.[2][3] This document provides a detailed, optimized, and scalable protocol for the N-Boc protection of (S)-Pyrrolidine-3-carboxylic acid using di-tert-butyl dicarbonate (Boc₂O).

Reaction Scheme

The reaction involves the nucleophilic attack of the secondary amine of this compound on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. A base is used to deprotonate the amine and neutralize the acidic proton of the carboxylic acid, facilitating the reaction.

Caption: Chemical scheme for the N-Boc protection of this compound.

Experimental Protocol

This protocol is designed for a typical laboratory scale and can be scaled up or down as needed.

Materials and Equipment:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium Bicarbonate (NaHCO₃)

  • Dioxane

  • Water (Deionized)

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of dioxane and water (approximately 10 mL per gram of starting material). Stir the mixture at room temperature until all solids have dissolved.

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 15 minutes.

  • Reaction: Allow the reaction mixture to stir vigorously at room temperature for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the dioxane.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, recrystallization or column chromatography can be employed.

Data Presentation

The following table summarizes the typical quantities, reaction parameters, and expected yield for this protocol.

ParameterValueNotes
Reactants
This compound1.0 eqThe limiting reagent.
Di-tert-butyl dicarbonate1.1 eqA slight excess ensures complete reaction.
Sodium Bicarbonate2.5 eqActs as a base to facilitate the reaction.
Solvent System
Dioxane:Water1:1 (v/v)Solubilizes both the zwitterionic starting material and Boc₂O.
Reaction Conditions
TemperatureRoom Temperature (20-25 °C)Mild conditions prevent degradation of the product.
Reaction Time12 - 18 hoursCan be monitored by TLC for completion.
Work-up & Isolation
Acidification pH2 - 3Protonates the carboxylate for extraction into the organic phase.
Extraction SolventEthyl AcetateEfficiently extracts the product.
Expected Yield > 90%Typically high-yielding reaction.

Experimental Workflow

The following diagram illustrates the key steps of the experimental procedure.

Caption: Workflow for the N-Boc protection of this compound.

References

Scale-Up Synthesis of Enantiomerically Pure (S)-Pyrrolidine-3-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure (S)-Pyrrolidine-3-carboxylic acid, a non-proteinogenic β-amino acid, is a crucial chiral building block in modern medicinal chemistry. Its rigid pyrrolidine scaffold provides a valuable template for designing conformationally constrained molecules with enhanced binding affinity and selectivity for various biological targets. Derivatives of this compound are found in a wide range of pharmaceuticals, including enzyme inhibitors and receptor agonists. The stereochemistry at the C3 position is often critical for biological activity, making the efficient and scalable synthesis of the pure (S)-enantiomer a key challenge in drug development.

This document provides detailed application notes and protocols for three primary methodologies for the scale-up synthesis of enantiomerically pure this compound: Asymmetric Organocatalytic Michael Addition, Asymmetric Hydrogenation, and Classical Diastereomeric Salt Resolution.

I. Asymmetric Organocatalytic Michael Addition

This approach offers a concise, two-step route to highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids from readily available starting materials.[1][2][3] The key steps involve an organocatalytic enantioselective Michael addition of a nitroalkane to a 4-oxo-2-enoate, followed by a reductive cyclization.

Experimental Protocol

Step 1: Enantioselective Michael Addition

  • Reactor Setup: To a clean, dry, and inerted reactor, add the 4-alkyl-substituted 4-oxo-2-enoate (1.0 equivalent) and the organocatalyst (e.g., a chiral primary amine-thiourea catalyst, 0.1 equivalent).

  • Solvent and Reagents: Add the appropriate solvent (e.g., dichloromethane or toluene) and the nitroalkane (e.g., nitromethane, 5.0 equivalents).

  • Reaction Conditions: Stir the mixture at room temperature (or as optimized, e.g., 10 °C or 0 °C for improved selectivity) for 24-48 hours.[1] Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude Michael adduct by flash column chromatography on silica gel.

Step 2: Reductive Cyclization

  • Hydrogenation Setup: In a high-pressure reactor, dissolve the purified Michael adduct (1.0 equivalent) in a suitable solvent (e.g., methanol or ethanol).

  • Catalyst: Add Palladium on carbon (Pd/C, 10 mol%).

  • Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 50 bar) and stir the mixture at room temperature for 12-24 hours.

  • Isolation: After the reaction is complete, carefully vent the reactor and filter the mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound derivative. The product can be further purified by recrystallization.

Data Summary
ParameterValueReference
Enantiomeric Excess (e.e.) Up to 97%[1][2]
Overall Yield Good to excellent[1]
Key Advantages Concise 2-step synthesis, use of readily available starting materials, high stereoselectivity.[4]
Scale-up Considerations Catalyst loading and cost, purification of the intermediate Michael adduct.

Workflow Diagram

Michael_Addition_Workflow Start 4-Oxo-2-enoate + Nitroalkane Michael_Addition Organocatalytic Michael Addition Start->Michael_Addition Intermediate Michael Adduct Michael_Addition->Intermediate Reductive_Cyclization Reductive Cyclization (H2, Pd/C) Intermediate->Reductive_Cyclization Purification Purification Reductive_Cyclization->Purification Final_Product (S)-Pyrrolidine-3- carboxylic acid Purification->Final_Product

Caption: Workflow for Asymmetric Michael Addition.

II. Asymmetric Hydrogenation

This highly efficient method utilizes a chiral ruthenium catalyst for the asymmetric hydrogenation of a prochiral pyrrole-3-carboxylic acid precursor, yielding the desired (S,S)-diastereomer with exceptional enantiomeric purity.[5] This process is particularly well-suited for large-scale industrial production due to its high efficiency and stereoselectivity.

Experimental Protocol
  • Reactor Setup: In a high-pressure autoclave (e.g., Hastelloy C4), under an inert atmosphere (e.g., argon), charge the 1-benzyl-4-aryl-2,5-dihydro-1H-pyrrole-3-carboxylic acid (1.0 equivalent) and the chiral ruthenium catalyst (e.g., [Ru(OAc)₂( (R)-2-Furyl-MeOBIPHEP)], S/C ratio of 1,000 to 15,000).

  • Solvent: Add a suitable solvent, typically a lower aliphatic alcohol such as methanol.[5]

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 40 bar). Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for an extended period (e.g., 20 hours).[5]

  • Work-up: After the reaction is complete (monitored by conversion), cool the reactor and carefully release the pressure.

  • Isolation: Concentrate the reaction mixture to a smaller volume and cool to induce crystallization.

  • Purification: Filter the resulting solid, wash with cold methanol, and dry under vacuum to yield the highly pure (S,S)-1-benzyl-4-aryl-pyrrolidine-3-carboxylic acid.[5] The enantiomeric purity is often so high that no further purification is needed.[5]

Data Summary
ParameterValueReference
Enantiomeric Excess (e.e.) >99.9%[5]
Yield >99%[5]
Catalyst Loading (S/C ratio) 250 to 100,000[5]
Key Advantages Extremely high enantioselectivity, high yield, suitable for large-scale production.
Scale-up Considerations High-pressure equipment required, cost and availability of the chiral catalyst.

Logical Relationship Diagram

Asymmetric_Hydrogenation_Logic Substrate Prochiral Pyrrole Precursor Reaction Asymmetric Hydrogenation Substrate->Reaction Catalyst Chiral Ruthenium Catalyst Catalyst->Reaction Conditions H2 Pressure (40 bar) Methanol, 30°C Conditions->Reaction Product Enantiomerically Pure (S,S)-Product (>99.9% ee) Reaction->Product

Caption: Key elements of Asymmetric Hydrogenation.

III. Classical Diastereomeric Salt Resolution

This classical method involves the separation of a racemic mixture of pyrrolidine-3-carboxylic acid by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

Experimental Protocol
  • Salt Formation:

    • Dissolve the racemic pyrrolidine-3-carboxylic acid (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or water).

    • In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., a chiral amine such as (R)-1-phenylethylamine) in the same solvent.

    • Slowly add the resolving agent solution to the racemic acid solution with stirring. Gentle heating may be required to ensure complete dissolution.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt.

    • Further cooling (e.g., in an ice bath) can enhance crystallization.

    • Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • Liberation of the Enantiomer:

    • Dissolve the collected diastereomeric salt in water.

    • Acidify the solution with a strong acid (e.g., HCl) to protonate the chiral amine, making it water-soluble.

    • Extract the liberated this compound with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched product.

  • Enantiomeric Purity Assessment:

    • The enantiomeric excess of the product should be determined using chiral HPLC or by measuring the specific rotation.

    • If necessary, the fractional crystallization and liberation steps can be repeated to enhance the enantiomeric purity.

Data Summary
ParameterValueReference
Enantiomeric Excess (e.e.) Variable, depends on the efficiency of crystallization.
Yield Theoretically limited to 50% for the desired enantiomer per resolution cycle.
Key Advantages Well-established and relatively inexpensive method, does not require specialized catalysts or equipment.
Scale-up Considerations Can be labor-intensive, yield is inherently limited, requires screening of resolving agents and solvents.[6]

Experimental Workflow Diagram

Resolution_Workflow Start Racemic Pyrrolidine- 3-carboxylic Acid Salt_Formation Diastereomeric Salt Formation (with Chiral Base) Start->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Separation Separation of Diastereomers Crystallization->Separation Liberation Liberation of (S)-Enantiomer (Acidification & Extraction) Separation->Liberation Final_Product Enantiomerically Enriched (S)-Product Liberation->Final_Product

Caption: Workflow for Diastereomeric Salt Resolution.

Conclusion

The choice of synthetic strategy for the scale-up production of enantiomerically pure this compound depends on several factors, including the desired scale, cost considerations, and the required level of enantiopurity. Asymmetric hydrogenation offers the most direct and efficient route to a highly pure product, making it ideal for industrial applications. Asymmetric organocatalytic Michael addition provides a versatile and concise two-step synthesis. Classical resolution, while less efficient in terms of yield, remains a viable and cost-effective option, particularly for smaller-scale syntheses where the development of a new asymmetric process is not warranted. Each of these methods provides a robust pathway to this valuable chiral building block, enabling its broader application in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-Pyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-Pyrrolidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to its synthesis.

Frequently Asked Questions (FAQs)

1. What are the common synthetic routes for this compound?

Several synthetic routes are available, with the choice often depending on the desired scale, available starting materials, and stereochemical requirements. Common approaches include:

  • Asymmetric Michael Addition: This method involves the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates. This approach can provide high enantiomeric excess (ee).[1][2][3]

  • From Itaconic Acid: Itaconic acid, a bio-based starting material, can be used to synthesize the pyrrolidine ring structure.[4]

  • From L-Glutamic Acid: This readily available chiral starting material can be converted to this compound through a multi-step synthesis.

  • Enantioselective Hydrogenation: The hydrogenation of a pyrrole-3-carboxylic acid precursor using a chiral catalyst can directly form the desired stereocenter with high stereocontrol.[5]

2. I am experiencing low yields in my synthesis. What are the potential causes and solutions?

Low yields can arise from several factors throughout the synthetic process. Here are some common issues and troubleshooting tips:

  • Incomplete reaction: Monitor the reaction progress using techniques like TLC or NMR. If the reaction has stalled, consider increasing the reaction time, temperature, or the amount of catalyst.

  • Side reactions: The formation of byproducts can significantly reduce the yield of the desired product. Analyze the crude reaction mixture to identify potential side products and adjust reaction conditions (e.g., temperature, solvent, stoichiometry) to minimize their formation.

  • Suboptimal work-up and purification: Product loss can occur during extraction, washing, and purification steps. Ensure proper pH adjustments during aqueous work-up to prevent the product from remaining in the aqueous layer. Optimize your purification method (e.g., column chromatography, recrystallization, distillation) to maximize recovery. For instance, after hydrogenation, the catalyst can be separated by adjusting the pH to alkaline, followed by extraction.[6]

  • Catalyst deactivation: In catalytic reactions, such as hydrogenation, the catalyst may become deactivated. Ensure the catalyst is fresh and handled under appropriate inert conditions. The catalyst to substrate ratio is also a critical parameter to optimize.[6]

3. My product has low enantiomeric excess (ee). How can I improve the stereoselectivity?

Achieving high enantioselectivity is crucial for the synthesis of chiral molecules. Here are some strategies to improve the ee:

  • Catalyst selection: The choice of chiral catalyst or ligand is paramount. For asymmetric hydrogenations, chiral diphosphine ligands are often employed.[6] In organocatalytic Michael additions, the structure of the organocatalyst directly influences the stereochemical outcome.[1][2][3]

  • Reaction conditions: Temperature, solvent, and pressure can all impact the enantioselectivity. Lowering the reaction temperature often leads to higher ee. The solvent can influence the conformation of the transition state, thereby affecting the stereochemical outcome.

  • Purity of starting materials: Ensure that your starting materials, especially any chiral precursors, are of high enantiomeric purity.

  • Recrystallization: In some cases, the enantiomeric excess of the final product can be enhanced through selective recrystallization.

4. What are the best methods for purifying this compound?

The purification strategy depends on the nature of the impurities and the scale of the reaction. Common methods include:

  • Silica Gel Chromatography: This is a widely used technique for separating the desired product from byproducts and unreacted starting materials.[6][7]

  • Precipitation/Recrystallization: The product can often be precipitated from the reaction mixture by adjusting the pH to its isoelectric point.[6] Recrystallization from a suitable solvent system can be used to obtain highly pure crystalline material.

  • Distillation: For volatile derivatives or precursors, distillation under reduced pressure can be an effective purification method.[8]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.

Problem: Low or No Product Formation

LowYieldTroubleshooting Start Low or No Product Formation CheckReaction Verify Reaction Setup (Reagents, Stoichiometry, Solvent) Start->CheckReaction MonitorProgress Monitor Reaction Progress (TLC, NMR) CheckReaction->MonitorProgress IncompleteReaction Reaction Incomplete? MonitorProgress->IncompleteReaction AdjustConditions Adjust Conditions: - Increase Time/Temp - Add More Catalyst IncompleteReaction->AdjustConditions Yes SideProducts Side Products Observed? IncompleteReaction->SideProducts No AdjustConditions->MonitorProgress Success Improved Yield AdjustConditions->Success Leads to OptimizeConditions Optimize Conditions: - Lower Temperature - Change Solvent SideProducts->OptimizeConditions Yes Degradation Product Degradation? SideProducts->Degradation No OptimizeConditions->MonitorProgress OptimizeConditions->Success Leads to MilderConditions Use Milder Conditions Degradation->MilderConditions Yes Degradation->Success No, further investigation needed MilderConditions->MonitorProgress MilderConditions->Success Leads to

Caption: Troubleshooting workflow for low product yield.

Problem: Poor Stereoselectivity

PoorStereoselectivity Start Low Enantiomeric Excess (ee) Catalyst Evaluate Catalyst/Ligand - Purity - Loading - Chiral Integrity Start->Catalyst ReactionConditions Analyze Reaction Conditions Catalyst->ReactionConditions Temp Temperature Too High? ReactionConditions->Temp LowerTemp Lower Reaction Temperature Temp->LowerTemp Yes Solvent Solvent Appropriate? Temp->Solvent No Success Improved ee LowerTemp->Success ScreenSolvents Screen Different Solvents Solvent->ScreenSolvents No Purification Consider Post-Synthesis Enrichment Solvent->Purification Yes ScreenSolvents->Success Recrystallization Attempt Enantioselective Recrystallization Purification->Recrystallization Recrystallization->Success

Caption: Troubleshooting workflow for poor stereoselectivity.

Data Summary

The following tables summarize typical quantitative data for key synthetic steps.

Table 1: Asymmetric Michael Addition for Pyrrolidine-3-Carboxylic Acid Derivatives

EntryCatalystSolventYield (%)ee (%)Reference
1Chiral Primary Amine-ThioureaToluene9597[1]
2Imidazoline CatalystCH2Cl2>9986[2]

Table 2: Asymmetric Hydrogenation for Pyrrolidine-3-Carboxylic Acid Derivatives

EntryCatalystSubstrate/Catalyst RatioPressure (bar)Purity (%)ee (%)Reference
1[Ru(OAc)2((R)-2-Furyl-MeOBIPHEP)]2504097.0>99.9[6]
2[Ru(OAc)2((R)-2-Furyl-MeOBIPHEP)]10,00040>99>99[6]

Experimental Protocols

General Protocol for Organocatalytic Michael Addition

This protocol is a general guideline for the synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acid derivatives.

  • Reaction Setup: To a solution of the 4-alkyl-substituted 4-oxo-2-enoate (1.0 eq) in an appropriate solvent (e.g., toluene) at room temperature, add the nitroalkane (1.2 eq).[5]

  • Catalyst Addition: Add the organocatalyst (e.g., a chiral primary amine-thiourea catalyst, 0.1 eq).[5]

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction and perform an aqueous work-up. Extract the product with a suitable organic solvent.

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

General Protocol for Asymmetric Hydrogenation

This protocol provides a general procedure for the enantioselective hydrogenation of a pyrrole-3-carboxylic acid precursor.

  • Autoclave Preparation: Charge a high-pressure autoclave with the pyrrole-3-carboxylic acid substrate, the chiral ruthenium catalyst, and a suitable solvent (e.g., methanol) under an inert atmosphere (e.g., argon).[6]

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 40 bar).[6]

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 30-60°C) for the specified duration (e.g., 18-20 hours).[6]

  • Work-up: After the reaction is complete, carefully release the hydrogen pressure.

  • Isolation: Remove the solvent under reduced pressure. The crude product can be further purified by dissolving it in an aqueous base (e.g., 1M NaOH), filtering to remove the catalyst, and then acidifying the filtrate to precipitate the product.[6]

Signaling Pathways and Workflows

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

SyntheticWorkflow Start Starting Materials Reaction Asymmetric Synthesis (e.g., Michael Addition or Hydrogenation) Start->Reaction Monitoring Reaction Monitoring (TLC, NMR, HPLC) Reaction->Monitoring Workup Aqueous Work-up and Extraction Monitoring->Workup Reaction Complete Purification Purification (Chromatography, Recrystallization) Workup->Purification Analysis Product Characterization (NMR, MS, Chiral HPLC) Purification->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Caption: General experimental workflow for synthesis.

References

Technical Support Center: Optimization of Catalyst Loading for (S)-Pyrrolidine-3-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of catalyst loading in reactions utilizing (S)-Pyrrolidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading for this compound in an organocatalytic reaction?

A typical starting point for catalyst loading is between 10-30 mol%.[1] However, the optimal loading is highly dependent on the specific substrates and reaction conditions. It is often necessary to screen a range of catalyst loadings to find the best balance between reaction rate, yield, and enantioselectivity.

Q2: How does catalyst loading generally affect the reaction outcome?

Insufficient catalyst loading can lead to slow or incomplete reactions and consequently, low yields.[1] Increasing the catalyst loading can improve the reaction rate. However, excessively high loadings can sometimes lead to the formation of side products or have a detrimental effect on enantioselectivity. Therefore, optimization is a critical step in developing a robust reaction protocol.

Q3: Can impurities in the catalyst affect the reaction?

Yes, the purity of this compound is crucial. Impurities can act as catalyst poisons, leading to deactivation and a subsequent decrease in both yield and enantioselectivity. It is recommended to use a high-purity catalyst and store it under appropriate conditions to prevent degradation.

Q4: What is the general catalytic cycle for an this compound catalyzed aldol reaction?

The catalytic cycle proceeds through the formation of a key enamine intermediate. The secondary amine of this compound reacts with a ketone to form a chiral enamine. This enamine is a more potent nucleophile than the ketone itself and attacks the aldehyde electrophile in a stereocontrolled manner. Subsequent hydrolysis of the resulting iminium ion releases the aldol product and regenerates the catalyst.[1][2]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

Low yields in reactions catalyzed by this compound can often be attributed to incomplete conversion of starting materials or the formation of unwanted side products. Below is a systematic approach to troubleshoot this issue.

Potential Causes and Solutions:

  • Sub-optimal Catalyst Loading:

    • Problem: Insufficient catalyst may result in a slow reaction that does not reach completion in a reasonable timeframe.

    • Solution: Increase the catalyst loading incrementally (e.g., from 10 mol% to 20 mol% and then to 30 mol%) and monitor the reaction progress.

  • Sub-optimal Reaction Temperature:

    • Problem: While lower temperatures often favor higher enantioselectivity, they can also significantly slow down the reaction rate, leading to incomplete conversion.

    • Solution: If the reaction is sluggish, consider a moderate increase in temperature. It is important to find a balance, as higher temperatures can sometimes negatively impact enantioselectivity.

  • Poor Solvent Choice:

    • Problem: The polarity and proticity of the solvent can greatly influence the solubility and reactivity of the catalyst and substrates.

    • Solution: Screen a range of solvents. For aldol reactions, aprotic solvents like DMSO or chloroform are often effective.[1]

  • Competing Side Reactions:

    • Problem: Side reactions, such as the self-condensation of an enolizable aldehyde, can consume starting materials and reduce the yield of the desired product.

    • Solution: To minimize self-condensation, consider using a higher concentration of the ketone nucleophile relative to the aldehyde electrophile. Running the reaction under more dilute conditions can also be beneficial.

  • Catalyst Deactivation:

    • Problem: Impurities in the reagents or solvent can deactivate the catalyst.

    • Solution: Ensure the use of high-purity reagents and anhydrous solvents.

Troubleshooting Workflow for Low Yield

Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Conversion Check Starting Material Conversion (TLC/GC/NMR) Start->Check_Conversion Incomplete_Conversion Incomplete Conversion Check_Conversion->Incomplete_Conversion Optimize_Conditions Optimize Reaction Conditions: - Increase Catalyst Loading - Increase Temperature - Change Solvent Incomplete_Conversion->Optimize_Conditions Yes Side_Products Side Products Detected Incomplete_Conversion->Side_Products No, Full Conversion Improved_Yield Improved Yield Optimize_Conditions->Improved_Yield Identify_Side_Products Identify Side Products (GC-MS/NMR) Side_Products->Identify_Side_Products Yes Self_Condensation Self-Condensation of Aldehyde Identify_Side_Products->Self_Condensation Water_Adduct Michael Addition of Water Identify_Side_Products->Water_Adduct Mitigate_Self_Condensation Mitigate Self-Condensation: - Use Excess Ketone - More Dilute Conditions Self_Condensation->Mitigate_Self_Condensation Mitigate_Water_Adduct Mitigate Water Adduct: - Use Anhydrous Solvents - Add Dehydrating Agent Water_Adduct->Mitigate_Water_Adduct Mitigate_Self_Condensation->Improved_Yield Mitigate_Water_Adduct->Improved_Yield

Caption: A logical workflow for diagnosing and resolving low reaction yields.

Issue 2: Low Enantioselectivity (ee)

Low enantioselectivity is a common hurdle in asymmetric catalysis. The stereochemical outcome is determined by the transition state geometry, which can be influenced by several factors.

Potential Causes and Solutions:

  • Sub-optimal Reaction Temperature:

    • Problem: Higher reaction temperatures can lead to a less ordered transition state, resulting in lower enantioselectivity.

    • Solution: It is often beneficial to conduct the reaction at lower temperatures (e.g., 0 °C or -20 °C), although this may necessitate longer reaction times.[1][3]

  • Inappropriate Solvent:

    • Problem: The solvent can affect the conformation of the catalyst and the assembly of the transition state.

    • Solution: A systematic screening of solvents with varying polarities and coordinating abilities is recommended.

  • Product Racemization:

    • Problem: The desired product may be susceptible to racemization under the reaction conditions, especially if it possesses an enolizable proton.

    • Solution: To mitigate this, minimize the reaction time and work up the reaction as soon as it is complete. A milder workup procedure may also be beneficial.

  • Water Content:

    • Problem: The presence of water can have a complex effect. In some cases, it can be detrimental to enantioselectivity, while in others it can be beneficial by promoting the hydrolysis of the iminium intermediate and preventing racemization.

    • Solution: The effect of water should be empirically evaluated for your specific reaction.

Troubleshooting Workflow for Low Enantioselectivity

Troubleshooting Workflow for Low Enantioselectivity Start Low Enantioselectivity (ee) Lower_Temp Lower Reaction Temperature Start->Lower_Temp Screen_Solvents Screen Solvents Lower_Temp->Screen_Solvents Check_Racemization Check for Product Racemization Screen_Solvents->Check_Racemization Racemization_Detected Racemization Detected? Check_Racemization->Racemization_Detected Improved_ee Improved Enantioselectivity Minimize_Racemization Minimize Racemization: - Shorter Reaction Time - Milder Workup Minimize_Racemization->Improved_ee Investigate_Water Investigate Effect of Water Investigate_Water->Improved_ee Racemization_Detected->Minimize_Racemization Yes Racemization_Detected->Investigate_Water No

Caption: A decision-making process for improving the enantioselectivity of the reaction.

Data Presentation: Catalyst Loading Optimization

The following tables provide representative data on the effect of catalyst loading on yield and enantioselectivity for aldol and Michael addition reactions.

Table 1: Illustrative Data for Asymmetric Aldol Reaction

This table presents illustrative data for the reaction between 4-nitrobenzaldehyde and cyclohexanone, catalyzed by this compound. The trends shown are typical for this class of reaction.

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (ee, %)
15486585
210248290
320129192
43089391

Table 2: Asymmetric Michael Addition of Nitroalkanes to 4-Oxo-2-enoates

Data adapted from a study on the synthesis of pyrrolidine-3-carboxylic acid derivatives.[4]

EntryCatalystCatalyst Loading (mol%)SolventYield (%)Enantiomeric Excess (ee, %)
1Catalyst A20Toluene8592
2Catalyst A10Toluene8291
3Catalyst B20CH2Cl29095
4Catalyst B10CH2Cl28894

Note: Catalyst A and B in the original study are derivatives of this compound.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Aldol Reaction

This protocol is a general guideline for an asymmetric aldol reaction catalyzed by this compound.[1][3]

  • Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (e.g., 0.1-0.3 equivalents).

  • Solvent and Reagents: Add the ketone (e.g., 1.5-5 equivalents) and the chosen solvent (e.g., DMSO, to achieve a 1 M concentration with respect to the aldehyde).

  • Initiation: Add the aldehyde (1.0 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow for Aldol Reaction

Experimental Workflow for Aldol Reaction Start Start Add_Catalyst Add this compound Start->Add_Catalyst Add_Reagents Add Ketone and Solvent Add_Catalyst->Add_Reagents Add_Aldehyde Add Aldehyde Add_Reagents->Add_Aldehyde Stir_React Stir at Desired Temperature Add_Aldehyde->Stir_React Monitor_TLC Monitor by TLC Stir_React->Monitor_TLC Quench Quench with aq. NH4Cl Monitor_TLC->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify End End Purify->End

Caption: A step-by-step workflow for a typical asymmetric aldol reaction.

Protocol 2: General Procedure for Asymmetric Michael Addition

This protocol is a general guideline for an asymmetric Michael addition catalyzed by this compound or its derivatives.[3][5]

  • Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add the this compound derivative catalyst (e.g., 10-20 mol%).

  • Reagents and Solvent: Add the Michael acceptor (e.g., trans-β-nitrostyrene, 1.0 equivalent) and the Michael donor (e.g., cyclohexanone, 10 equivalents). If necessary, add a suitable solvent (e.g., toluene, CH2Cl2).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, directly concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate).

  • Analysis: Determine the yield of the purified product. Analyze the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Catalytic Cycle for Michael Addition

Catalytic Cycle for Michael Addition Catalyst This compound Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O Iminium Iminium Ion Intermediate Enamine->Iminium + Michael Acceptor Product Michael Adduct Iminium->Product + H2O Product->Catalyst - Catalyst (regenerated) Ketone Ketone Michael_Acceptor Michael Acceptor Water H2O

Caption: The key steps in the catalytic cycle of an asymmetric Michael addition.

References

Technical Support Center: Purification of (S)-Pyrrolidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of (S)-Pyrrolidine-3-carboxylic acid and its derivatives. These resources are intended for researchers, scientists, and professionals in drug development who are navigating the challenges of purifying these polar, often zwitterionic, chiral molecules.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound derivatives, offering step-by-step solutions.

Issue 1: Difficulty Removing this compound Catalyst After Reaction

Question: I've used this compound as an organocatalyst, and now I'm struggling to separate it from my less polar product. What is the most effective method for its removal?

Answer:

Due to its high polarity and water solubility, this compound can be efficiently removed from a reaction mixture containing a less polar product using an acid-base extraction. The strategy relies on altering the charge state of the catalyst to make it soluble in the aqueous phase, while the desired product remains in the organic phase.

Troubleshooting Steps:

  • Dissolve the Reaction Mixture: Dissolve the crude reaction mixture in a suitable organic solvent in which your product is soluble, such as ethyl acetate or dichloromethane.

  • Perform an Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid, such as 1M HCl. This protonates the basic nitrogen atom of the pyrrolidine ring, forming a water-soluble ammonium salt that partitions into the aqueous layer.[1] Repeat the wash 2-3 times to ensure complete removal.

  • Consider a Basic Wash (Alternative): Alternatively, you can wash the organic layer with a dilute aqueous base, like saturated sodium bicarbonate solution. This will deprotonate the carboxylic acid group, forming a water-soluble carboxylate salt.[1] The choice between an acidic or basic wash will depend on the stability of your desired product under these conditions.

  • Address Emulsions: If an emulsion forms, a wash with a saturated aqueous NaCl solution (brine) can help to break it up.[1]

  • Back-Extraction (Optional): To minimize the loss of a slightly water-soluble product, you can perform a back-extraction by washing the combined aqueous layers with a fresh portion of the organic solvent.[1]

  • Isolate the Product: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified product.[1]

Issue 2: Poor Separation or Recovery During Column Chromatography

Question: My this compound derivative is either streaking on the silica gel column, eluting with the solvent front, or not eluting at all. How can I improve my column chromatography separation?

Answer:

The purification of polar, zwitterionic compounds like this compound derivatives by standard silica gel chromatography can be challenging. Here are several strategies to troubleshoot and improve your separation.

Troubleshooting Steps:

  • Symptom: Compound Streaks or "Tails" Excessively.

    • Cause: Strong interaction with the acidic silica gel.

    • Solution 1: Modify the Mobile Phase. Add a small amount of a polar solvent with a basic character, such as triethylamine (0.1-1%), to the eluent to compete with your compound for binding sites on the silica. For acidic compounds, adding a small amount of acetic or formic acid can improve peak shape.

    • Solution 2: Deactivate the Silica Gel. You can reduce the acidity of the silica gel by pre-treating it with a base like triethylamine.[2]

  • Symptom: Compound Elutes with the Solvent Front.

    • Cause: The mobile phase is too polar, or the compound has very low affinity for the stationary phase.

    • Solution: Start with a less polar solvent system. A thorough TLC analysis with a range of solvent systems should be performed beforehand to identify an appropriate starting polarity.

  • Symptom: Compound Does Not Elute from the Column.

    • Cause: The mobile phase is not polar enough, or the compound is irreversibly adsorbed or has decomposed on the silica gel.

    • Solution 1: Increase Solvent Polarity. Gradually increase the polarity of the eluent. If the compound starts to elute but is still slow, a steeper gradient can be employed.[2]

    • Solution 2: Test for Stability. Before running a column, spot your compound on a TLC plate, let it sit for a few hours, and then elute it to see if it decomposes on the silica.[2]

    • Solution 3: Consider a Different Stationary Phase. For highly polar or zwitterionic compounds, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol with additives like formic acid or ammonia) can be a more suitable option.[3] Ion-exchange chromatography is another powerful alternative for separating charged molecules.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best way to determine the enantiomeric excess (ee) of my purified this compound derivative?

A1: The most common and reliable method for determining the enantiomeric excess of chiral compounds is through Chiral High-Performance Liquid Chromatography (HPLC) .[4][5] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Key considerations for chiral HPLC analysis:

  • Column Selection: Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective for a wide range of chiral compounds, including amino acid derivatives.[6]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol.[5] For basic compounds, a small amount of an amine like diethylamine or triethylamine (e.g., 0.1-0.2%) is often added to improve peak shape.[6] For acidic compounds, an acid like trifluoroacetic acid (TFA) may be used.

  • Derivatization: If direct separation on a chiral column is difficult, you can derivatize your compound with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.[4]

Q2: I am having trouble crystallizing my this compound derivative. What solvents should I try?

A2: Finding the right crystallization solvent is often an empirical process. Given the polar nature of these compounds, you will likely need a polar solvent or a solvent mixture.

General guidelines for choosing a recrystallization solvent:

  • The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.

  • Commonly used polar solvents for recrystallization include ethanol, methanol, isopropanol, and water.[7]

  • If your compound is too soluble in a single polar solvent, you can try a binary solvent system. Dissolve your compound in a minimal amount of the "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Then, heat the solution until it becomes clear again and allow it to cool slowly. Common "poor" solvents to pair with polar ones include diethyl ether, ethyl acetate, or hexanes.[7]

  • For zwitterionic compounds, adjusting the pH of an aqueous solution to the isoelectric point can decrease solubility and promote crystallization.

Q3: My purified this compound derivative shows low yield after purification. What are the common causes of product loss?

A3: Low recovery can be attributed to several factors throughout the work-up and purification process:

  • Incomplete Extraction: During acid-base work-ups, ensure the pH of the aqueous layer is sufficiently acidic or basic to fully ionize the compound you are trying to extract. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.

  • Adsorption on Stationary Phase: Highly polar compounds can irreversibly bind to silica gel, leading to significant product loss during column chromatography. As mentioned in the troubleshooting guide, modifying the mobile phase or using a different stationary phase can mitigate this.

  • Decomposition: this compound derivatives may be sensitive to acidic or basic conditions, or they may be unstable on silica gel. It's important to assess the stability of your compound under the purification conditions you are employing.

  • Physical Loss: Ensure careful transfers between flasks and during filtration steps. When precipitating a solid, ensure the process is complete by cooling for an adequate amount of time and using an appropriate anti-solvent.

Data Presentation

Table 1: Example Chiral HPLC Conditions for Enantiomeric Excess Determination of Pyrrolidine Derivatives

DerivativeChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection (nm)Additive
2-(aminomethyl)-1-ethylpyrrolidine (derivatized with 4-nitrobenzoic acid)Chiralcel OD-Hn-hexane:ethanol (98:2, v/v)1.02540.2% triethylamine
(S)-1-Boc-2-(aminomethyl)pyrrolidineChiral GC Column--FID or MSDerivatization may be required
PromethazineChiral AGP20 mM PBS pH 4.150.8UV, CD, Fluorescence-

Data is illustrative and sourced from multiple references.[4][5][6] Specific conditions will need to be optimized for each unique derivative.

Table 2: Representative Yield and Purity Data for Pyrrolidine Derivative Synthesis

Synthesis StepPurification MethodYield (%)Purity/ee (%)
Asymmetric Michael AdditionColumn Chromatography43-9891-96% ee
Hydrogenation of DihydropyrroleFiltration and Evaporation10098.8% ee
N-Boc ProtectionExtraction and Crystallization89.7>98%

This table summarizes representative data from various synthetic procedures for pyrrolidine derivatives and is intended for comparative purposes.[8][9]

Experimental Protocols

Protocol 1: General Procedure for Acid-Base Extraction to Remove this compound Catalyst

This protocol is designed for the removal of a water-soluble pyrrolidine-based catalyst from a less polar organic product.

Materials:

  • Crude reaction mixture

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, Erlenmeyer flasks, beakers

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in approximately 20-30 mL of the chosen organic solvent.

  • Transfer: Transfer the solution to a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release any pressure. Shake the funnel for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a beaker.

  • Repeat Wash: Repeat the acidic wash (steps 3-4) one to two more times with fresh 1M HCl.

  • Neutralizing Wash (Optional): Wash the organic layer with an equal volume of saturated NaHCO₃ solution to neutralize any residual acid. Be cautious as CO₂ gas may be evolved.

  • Brine Wash: Wash the organic layer with an equal volume of brine to help remove any dissolved water and break emulsions.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a small amount of anhydrous MgSO₄ or Na₂SO₄. Swirl the flask until the drying agent no longer clumps together.

  • Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, now free of the catalyst.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general workflow for analyzing the enantiomeric purity of a purified this compound derivative.

Materials:

  • Purified pyrrolidine derivative sample

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

  • Additive (e.g., triethylamine, trifluoroacetic acid)

  • Chiral HPLC column (e.g., Chiralcel® OD-H)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and syringes

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the purified sample (e.g., 1-2 mg) and dissolve it in a suitable solvent or the mobile phase to a known concentration (e.g., 1 mg/mL).

  • System Equilibration: Install the chiral column and equilibrate the HPLC system with the chosen mobile phase at a constant flow rate until a stable baseline is achieved.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution onto the column.

  • Data Acquisition: Record the chromatogram, monitoring the elution of the enantiomers with the detector at an appropriate wavelength.

  • Data Analysis:

    • Identify the peaks corresponding to the (S) and any contaminating (R) enantiomer.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

experimental_workflow cluster_extraction Acid-Base Extraction Workflow start Crude Reaction Mixture in Organic Solvent add_acid Wash with 1M HCl (2-3 times) start->add_acid separate1 Separate Layers add_acid->separate1 organic_layer Organic Layer (Product) separate1->organic_layer aqueous_layer Aqueous Layer (Protonated Catalyst) separate1->aqueous_layer wash_brine Wash with Brine organic_layer->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product

Caption: Workflow for the removal of a pyrrolidine-based catalyst via acid-base extraction.

chiral_hplc_workflow cluster_hplc Enantiomeric Excess Determination Workflow prep_sample Prepare Sample Solution (1 mg/mL) equilibrate Equilibrate Chiral HPLC System prep_sample->equilibrate inject Inject Sample equilibrate->inject run_hplc Acquire Chromatogram inject->run_hplc analyze Integrate Peak Areas run_hplc->analyze calculate Calculate % ee analyze->calculate

Caption: General workflow for determining enantiomeric excess using chiral HPLC.

troubleshooting_logic cluster_troubleshooting Column Chromatography Troubleshooting Logic start Poor Separation in Column Chromatography q1 What is the issue? start->q1 streaking Streaking/ Tailing q1->streaking no_elution No Elution q1->no_elution too_fast Elutes Too Fast q1->too_fast sol_streaking Add Triethylamine/Acid to Mobile Phase or Use Reverse Phase streaking->sol_streaking sol_no_elution Increase Mobile Phase Polarity no_elution->sol_no_elution sol_too_fast Decrease Mobile Phase Polarity too_fast->sol_too_fast

Caption: A decision-making diagram for troubleshooting common column chromatography issues.

References

Technical Support Center: Functionalization of (S)-Pyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of (S)-Pyrrolidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and overcome low yields in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges encountered when working with this compound?

A1: The primary challenges stem from its physicochemical properties. As a zwitterionic amino acid, it exhibits high polarity and water solubility, which can complicate reaction work-ups and product isolation, particularly during aqueous extractions.[1] Additionally, the secondary amine is nucleophilic and can interfere with reactions at the carboxylic acid moiety, often necessitating the use of a protecting group.

Q2: Why is N-protection necessary before functionalizing the carboxylic acid?

A2: Protecting the nitrogen atom of the pyrrolidine ring is crucial to prevent unwanted side reactions. The secondary amine can react with activating agents intended for the carboxylic acid, leading to the formation of side products and consequently, lower yields of the desired functionalized product. Common protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) are used to temporarily block the reactivity of the amine.[2]

Q3: My reaction yield is consistently low. What are the general areas I should investigate?

A3: Low yields can arise from several factors. Key areas to troubleshoot include:

  • Incomplete reaction: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to ensure it has gone to completion.

  • Suboptimal reaction conditions: Temperature, solvent, and reagent stoichiometry can significantly impact yield.

  • Inefficient work-up and purification: Due to the polarity of the starting material and derivatives, product loss can occur during extraction and purification steps.[1]

  • Side reactions: Consider the possibility of unwanted side reactions, such as those involving the unprotected amine or impurities in the starting materials.

  • Product degradation: The desired product may be unstable under the reaction or work-up conditions.

Troubleshooting Guides

Low Yield in N-Protection of this compound

This guide addresses common issues when protecting the secondary amine of this compound.

Problem: Low yield of N-protected product (e.g., N-Boc or N-Cbz).

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete reaction - Ensure the reaction is stirred vigorously to overcome potential solubility issues of the starting material.- Extend the reaction time and monitor progress by TLC or LC-MS.
Incorrect pH - For Boc protection using Boc-anhydride, maintain basic conditions (pH 8-10) by using a suitable base (e.g., NaOH, triethylamine) to ensure the amine is deprotonated and nucleophilic.
Reagent degradation - Use fresh Boc-anhydride or Cbz-Cl, as these reagents can degrade upon storage.
Inefficient extraction - After the reaction, acidify the aqueous layer to a pH of ~2-3 to protonate the carboxylic acid of the product, making it more extractable with organic solvents like ethyl acetate.

Quantitative Data on N-Protection Yields

Protecting GroupReagentsTypical YieldReference
CbzBenzyl chloroformate, THF88.7%A 2019 study on the synthesis of 1-N-CBZ-PYRROLIDINE-3-CARBOXYLIC ACID
BocDi-tert-butyl dicarbonate, Triethylamine, CH2Cl2~95%A 2019 patent for the synthesis of a related N-Boc-pyrrolidine derivative

Experimental Protocol: N-Cbz Protection of this compound

  • Dissolve this compound (1.0 eq) in tetrahydrofuran (THF).

  • Slowly add benzyl chloroformate (1.4 eq) dropwise at room temperature over 30 minutes.

  • Heat the mixture to 65°C and reflux for 4 hours.

  • Monitor the reaction by TLC.

  • After cooling, dilute with water and stir for 30 minutes.

  • Add saturated sodium chloride solution and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the product from isopropyl ether to obtain a white solid.

Logical Workflow for Troubleshooting N-Protection

Start Low Yield in N-Protection CheckReaction Reaction Complete? (TLC/LC-MS) Start->CheckReaction CheckpH Is pH correct for the reaction? CheckReaction->CheckpH No Success High Yield Achieved CheckReaction->Success Yes CheckReagents Are reagents fresh? CheckpH->CheckReagents No CheckpH->Success Yes CheckExtraction Is extraction pH optimized? CheckReagents->CheckExtraction No CheckReagents->Success Yes CheckExtraction->Success Yes

Caption: Troubleshooting workflow for low yields in N-protection.

Low Yield in Amide Coupling Reactions

This section focuses on troubleshooting amide bond formation using N-protected this compound.

Problem: Low yield of the desired amide product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inefficient coupling reagent - For sterically hindered amines or acids, a stronger coupling reagent may be needed. HATU is generally more effective than HBTU or EDC/HOBt for such cases.[3][4]
Side reactions - Racemization: This can be an issue with some coupling reagents. Additives like HOBt or Oxyma can help suppress racemization.[5][6]- Guanidinylation: The N-terminal amine of your coupling partner can be irreversibly capped by uronium/aminium coupling reagents like HATU or HBTU. To avoid this, pre-activate the carboxylic acid with the coupling reagent before adding the amine.[4]
Poor solubility of reactants - Choose a solvent in which all reactants are fully soluble. DMF is a common choice for amide coupling reactions.
Difficult work-up - The byproducts of some coupling reagents (e.g., dicyclohexylurea from DCC) can be difficult to remove. Using a water-soluble carbodiimide like EDC simplifies purification as the urea byproduct can be removed with an aqueous wash.[3]

Comparative Data on Amide Coupling Reagents

Coupling ReagentTypical Yield (%)Key AdvantagesKey Disadvantages
HATU95-99High reactivity, low racemization, effective for hindered amino acids.[3]Higher cost.
HBTU90-95Good balance of reactivity and cost.[3]Less effective than HATU in preventing racemization.[3]
PyBOP90-96High coupling efficiency, avoids carcinogenic byproducts.[3]Can be less effective for highly hindered couplings.[3]
EDC/HOBt85-92Cost-effective, water-soluble byproducts are easily removed.[3]Lower reactivity and longer reaction times compared to onium salts.[3]

Experimental Protocol: General Amide Coupling using EDC/HOBt

  • Dissolve N-protected this compound (1.0 eq), the desired amine (1.0 eq), and HOBt (1.2 eq) in an anhydrous solvent such as DMF or DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.[5]

Signaling Pathway for Amide Coupling

cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation CarboxylicAcid R-COOH ActiveEster Activated Intermediate (e.g., O-acylisourea) CarboxylicAcid->ActiveEster + CouplingReagent Coupling Reagent (e.g., EDC) CouplingReagent->ActiveEster Amide Amide (R-CO-NH-R') ActiveEster->Amide Amine R'-NH2 Amine->Amide + Start Choose Esterification Method AcidSensitive Acid-Sensitive Protecting Group? Start->AcidSensitive StericHindrance Sterically Hindered Alcohol? AcidSensitive->StericHindrance No AlkylHalide Alkyl Halide + Base AcidSensitive->AlkylHalide Yes Fischer Fischer Esterification StericHindrance->Fischer No AcidChloride Acid Chloride Route StericHindrance->AcidChloride Yes

References

Technical Support Center: Synthesis of (S)-Pyrrolidine-3-carboxylic Acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (S)-Pyrrolidine-3-carboxylic acid amides.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the problem observed.

Issue 1: Low or No Product Yield

Symptom: The reaction yields a significantly lower amount of the desired amide product than expected, or no product is formed at all.

Potential Cause Troubleshooting Step Explanation
Incomplete Activation of Carboxylic Acid Ensure appropriate stoichiometry of the coupling reagent (e.g., EDC, HATU). For carbodiimides, use of an additive like HOBt or HOAt can improve efficiency.[1] Monitor the formation of the active ester by TLC or LC-MS if possible.The carboxylic acid must be converted to a more electrophilic species to react with the amine. Insufficient coupling reagent or inefficient activation will lead to low conversion.
Amine Reactivity For less nucleophilic amines (e.g., anilines), consider using a more potent coupling reagent like HATU.[2] Increasing the reaction temperature or using a stronger, non-nucleophilic base might also be beneficial.The nucleophilicity of the amine partner is crucial for the amide bond formation. Steric hindrance or electronic effects can reduce reactivity.
Hydrolysis of Activated Intermediate Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).The activated carboxylic acid intermediate (e.g., O-acylisourea) is highly susceptible to hydrolysis, which will revert it to the starting carboxylic acid.[3]
Work-up Issues The polarity of the product may lead to its loss in the aqueous layer during extraction. Perform multiple extractions with an appropriate organic solvent and consider using brine to "salt out" the product.Polar amide products can have significant water solubility.
Issue 2: Presence of Significant Impurities in the Crude Product

Symptom: TLC or LC-MS analysis of the crude reaction mixture shows multiple spots or peaks in addition to the desired product.

Potential Cause Troubleshooting Step Explanation & Mitigation
N-acylurea Formation (with Carbodiimides) Add HOBt or HOAt to the reaction mixture.[1] These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement. The reaction is also more prevalent in polar solvents.The O-acylisourea intermediate formed with carbodiimides (e.g., EDC, DCC) can rearrange to a stable, unreactive N-acylurea byproduct.[1][3][4]
Tetramethylurea (TMU) Contamination (with HATU) TMU is water-soluble and can often be removed with aqueous washes. If it persists, precipitation of the product in a solvent where TMU is soluble (e.g., ether or hexane) can be effective.[5]HATU and similar uronium-based coupling reagents generate tetramethylurea as a byproduct.
Guanidinylation of the Amine Pre-activate the carboxylic acid with the coupling reagent before adding the amine. This minimizes the direct reaction between the amine and the coupling reagent.Uronium/aminium coupling reagents like HATU can react with the amine to form a guanidinium moiety, capping the amine.[6]
Unreacted Starting Materials Ensure a slight excess (1.1-1.2 equivalents) of one of the reactants to drive the reaction to completion, depending on which starting material is easier to remove during purification. Monitor the reaction by TLC until one of the starting materials is consumed.Incomplete conversion will result in the presence of starting materials in the crude product.
Issue 3: Racemization or Epimerization of the Chiral Center

Symptom: The final product shows a loss of enantiomeric purity, as determined by chiral HPLC or polarimetry.

Potential Cause Troubleshooting Step Explanation & Mitigation
Oxazolone Formation Add racemization-suppressing additives like HOBt or HOAt.[2] Perform the reaction at lower temperatures (e.g., 0 °C to room temperature).Activation of the N-protected this compound can lead to the formation of an oxazolone intermediate, which is prone to deprotonation and subsequent racemization at the alpha-carbon.
Excess or Strong Base Use a weaker or sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, instead of stronger bases like DBU or triethylamine. Use the minimum necessary amount of base.[7]The base can facilitate the deprotonation of the alpha-proton of the activated amino acid, leading to racemization.
Prolonged Reaction Time at Elevated Temperature Monitor the reaction closely and quench it as soon as it is complete. Avoid unnecessarily high temperatures.Both prolonged reaction times and elevated temperatures can increase the extent of racemization.

Frequently Asked Questions (FAQs)

Q1: What is the best coupling reagent for the synthesis of this compound amides?

A1: The choice of coupling reagent depends on the specific amine being used and the scale of the reaction.

  • EDC/HOBt: A common and cost-effective choice for a wide range of amines. The addition of HOBt is crucial to improve efficiency and suppress racemization.[1][2]

  • HATU/DIEA: A more powerful coupling reagent, often used for less reactive or sterically hindered amines. It generally leads to faster reactions and high yields but is more expensive and produces tetramethylurea as a byproduct.[2]

  • Other Reagents: PyBOP and COMU are also effective and may offer advantages in specific cases, such as reduced racemization or improved performance in aqueous media.[2][6][8]

Q2: Is it necessary to protect the nitrogen of this compound before amide coupling?

A2: Yes, it is highly recommended to protect the secondary amine of the pyrrolidine ring, typically with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group. This prevents the amine from reacting with the activated carboxylic acid of another molecule, which would lead to oligomerization. The protecting group can be removed in a subsequent step.

Q3: My product is a sticky oil and difficult to purify by column chromatography. What can I do?

A3: If the product is an oil, consider converting it to a solid salt (e.g., hydrochloride or trifluoroacetate) by treating it with the corresponding acid, which may facilitate purification by crystallization. Alternatively, if the impurities are acidic or basic, an acid-base wash during the work-up can help remove them. Using a different chromatography technique, such as reverse-phase HPLC, might also be effective.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable solvent system should be chosen to clearly separate the starting materials from the product. Staining with ninhydrin can be useful for visualizing primary and secondary amines. Liquid chromatography-mass spectrometry (LC-MS) provides more detailed information about the reaction progress and the presence of byproducts.

Q5: What is the typical procedure for removing the Boc protecting group after the amide coupling?

A5: The Boc group is typically removed under acidic conditions. A common method is to treat the protected amide with a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature. The reaction is usually complete within a few hours.

Data Presentation

Table 1: Comparison of Coupling Reagents for Amide Synthesis

Coupling Reagent/AdditiveBaseSolventTypical Yield (%)Key ConsiderationsReference
EDC/HOBtDIEADMF70-95Cost-effective, risk of N-acylurea formation.[9]
HATUDIEADMF85-98Highly efficient, especially for hindered amines; forms TMU byproduct.[2]
PyBOPDIEADMF80-95Good for reducing racemization; produces carcinogenic HMPA.[6]
COMUCollidineMeCN/H₂O75-90Effective in aqueous media, considered safer than HOBt-based reagents.[8][10]
T3PEt₃NDCM70-90Useful for a range of substrates.[11]

Note: Yields are highly substrate-dependent and the values provided are indicative.

Table 2: Yields of Synthesized (S)-Pyrrolidine-3-Carboxamide Derivatives from Literature

Amide DerivativeCoupling MethodYield (%)Purity/eeReference
(S)-N-(1-(4-chlorophenylamino)-1-oxopropan-2-yl)-1-tosylpyrrolidine-2-carboxamideNot specified71-[12]
(S)-1-(4-nitrophenylsulfonyl)-N-(1-oxo-1-(phenylamino)propan-2-yl)pyrrolidine-2-carboxamideNot specified73-[12]
(2S,3R)-Di-tert-butyl 3-(3-methoxy-3-oxophenyl)pyrrolidine-1,2-dicarboxylateEDCI/HOBt for amide formation step85 (for amide formation)>95%[9]
5-methylpyrrolidine-3-carboxylic acid derivativeMichael addition/cyclization-97% ee[13]

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol describes the protection of the secondary amine of this compound with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Diethyl ether

  • Hydrochloric acid (HCl), 3N

  • Water

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of dioxane and 1N sodium hydroxide.

  • To this solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane at room temperature.

  • Stir the mixture for 1.5-2 hours.

  • Dilute the reaction mixture with diethyl ether and wash the organic phase with 1N NaOH.

  • Acidify the aqueous phase with 3N HCl to a pH of approximately 2-3.

  • Extract the aqueous phase with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(S)-pyrrolidine-3-carboxylic acid.

Protocol 2: Amide Coupling of N-Boc-(S)-pyrrolidine-3-carboxylic Acid with a Primary Amine using EDC/HOBt

This protocol provides a general method for the synthesis of an amide from N-Boc-(S)-pyrrolidine-3-carboxylic acid and a primary amine.

Materials:

  • N-Boc-(S)-pyrrolidine-3-carboxylic acid

  • Primary amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1M HCl

  • Saturated aqueous NaHCO₃

  • Brine

Procedure:

  • Dissolve N-Boc-(S)-pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the primary amine (1.1 eq) followed by DIEA (2.0 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Visualizations

experimental_workflow start This compound protection N-Boc Protection (Boc)₂O, Base start->protection protected_acid N-Boc-(S)-pyrrolidine- 3-carboxylic acid protection->protected_acid coupling Amide Coupling Amine, Coupling Reagent (e.g., EDC/HOBt) protected_acid->coupling protected_amide N-Boc-(S)-pyrrolidine- 3-carboxylic acid amide coupling->protected_amide deprotection Deprotection (e.g., TFA/DCM) protected_amide->deprotection final_product Final Amide Product deprotection->final_product

Caption: General synthetic workflow for this compound amides.

side_reactions cluster_edc EDC Coupling cluster_racemization Racemization Pathway o_acylisourea O-Acylisourea (Reactive Intermediate) n_acylurea N-Acylurea (Unreactive Byproduct) o_acylisourea->n_acylurea Rearrangement desired_amide Desired Amide o_acylisourea->desired_amide + Amine amine Amine activated_acid Activated (S)-Acid oxazolone Oxazolone Intermediate activated_acid->oxazolone Base-catalyzed cyclization racemic_amide Racemic Amide oxazolone->racemic_amide Deprotonation/ Reprotonation

Caption: Common side reaction pathways in amide synthesis.

References

Improving diastereoselectivity in (S)-Pyrrolidine-3-carboxylic acid catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for organocatalysis using (S)-Pyrrolidine-3-carboxylic acid and its derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve diastereoselectivity in your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of catalysis for this compound?

A1: this compound, a β-amino acid, acts as an organocatalyst primarily through the formation of a nucleophilic enamine intermediate with a carbonyl donor (like a ketone or aldehyde). The carboxylic acid group plays a crucial role by acting as an internal acid/base, facilitating proton transfer and stabilizing the transition state through hydrogen bonding.[1][2] This organized transition state is key to inducing stereoselectivity. The pyrrolidine ring structure effectively shields one face of the enamine, directing the electrophile to attack from the less hindered face, which controls the stereochemical outcome.

Q2: What are the primary factors that control diastereoselectivity in these reactions?

A2: Diastereoselectivity is determined by the energy difference between the competing transition states that lead to the different diastereomers. The key factors influencing this are:

  • Reaction Temperature: Lowering the temperature often increases diastereoselectivity by amplifying the small energy differences between diastereomeric transition states.[3]

  • Solvent: The choice of solvent is critical as it can influence the conformation and solvation of the transition state.[3][4] Both polar and non-polar solvents should be considered during optimization.

  • Catalyst Structure: The position of the carboxylic acid group (α vs. β) and other substituents on the pyrrolidine ring significantly impacts the geometry of the transition state and, therefore, the diastereomeric outcome.[2][5] For example, (S)-proline (an α-amino acid) typically yields syn-diastereomers in Mannich reactions, whereas (R)-pyrrolidine-3-carboxylic acid (a β-amino acid) favors the formation of anti-diastereomers.[2]

  • Substrate Sterics: The steric bulk of both the nucleophile (ketone/aldehyde) and the electrophile can create a facial bias, favoring the approach from the less hindered direction.[3]

Q3: Why am I observing low or no catalytic activity?

A3: Low activity can stem from several sources. Ensure all reagents and solvents are pure and dry, as impurities, especially water, can interfere with the catalytic cycle.[3] Catalyst poisoning can also be an issue, so verify the purity of your starting materials.[6] Additionally, the catalyst loading might be too low; while organocatalysis can be efficient at low loadings (e.g., 10 mol%), some systems may require higher concentrations to proceed at a reasonable rate.[7]

Q4: Can this compound be used for reactions other than Aldol and Mannich reactions?

A4: Yes. While widely used for Aldol and Mannich reactions, this compound and its derivatives are also effective catalysts for Michael additions.[8][9] The underlying principle of enamine activation allows for its application in a variety of conjugate addition reactions to α,β-unsaturated compounds like nitroolefins.[10]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem 1: Low Diastereomeric Ratio (d.r.)

You are obtaining your desired product, but as a nearly 1:1 mixture of diastereomers.

Potential CauseTroubleshooting StepExpected Outcome
Reaction Temperature is Too High Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C).Increased diastereoselectivity, as lower temperatures can amplify the energy difference between transition states.[3] Reaction times may be longer.[6]
Suboptimal Solvent Choice Screen a range of solvents with varying polarities (e.g., Toluene, THF, Dioxane, DMSO, Water).[3][7]Identification of a solvent that better stabilizes the desired transition state, leading to a higher d.r.[6]
Insufficient Steric Hindrance Modify the substrate by changing protecting groups or other substituents to increase steric bulk. This can enhance facial differentiation.[3]Improved diastereoselectivity due to a stronger steric bias in the transition state.
Inappropriate Catalyst Loading Vary the catalyst loading (e.g., from 5 mol% to 20 mol%).In some cases, catalyst aggregation or the involvement of a second catalyst molecule in the transition state can affect selectivity.[1]
Problem 2: The Major Product is the Wrong Diastereomer

The reaction shows good diastereoselectivity, but it favors the undesired diastereomer.

Potential CauseTroubleshooting StepExpected Outcome
Inherent Catalyst Bias The catalyst structure dictates the stereochemical outcome. This compound (a β-amino acid) is known to favor anti-products in Mannich reactions.[2]To obtain the syn-product, switch to an α-amino acid catalyst like (S)-proline.[2]
Reagent Control vs. Catalyst Control A chiral auxiliary or a bulky substituent on the substrate may be overriding the directing effect of the catalyst.Redesign the substrate to minimize its intrinsic facial bias or select a catalyst with a stronger directing effect.
Temperature-Dependent Selectivity Reversal In rare cases, the favored diastereomer can change with temperature.Run the reaction at a significantly different temperature (e.g., room temperature instead of -78 °C) to see if the selectivity inverts.[11]

Quantitative Data on Diastereoselectivity

The following tables summarize the effects of various reaction parameters on diastereoselectivity in representative reactions.

Table 1: Effect of Solvent on a Pyrrolidine-Catalyzed Aldol Reaction

Reaction: Cyclohexanone + p-Nitrobenzaldehyde

EntrySolventYield (%)Diastereomeric Ratio (anti:syn)
1DMSO5545:55
2Dioxane6162:38
3THF5256:44
4Acetonitrile4351:49
5Water8674:26

(Data adapted from a study on pyrrolidine-catalyzed aldol reactions.)

Table 2: Catalyst Structure and Diastereoselectivity in the Mannich Reaction

Reaction: Aldehyde + Ketone + α-Imino Ester

CatalystDiastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
(R)-3-Pyrrolidinecarboxylic acid>99:199
(3R,5R)-5-Methyl-3-pyrrolidinecarboxylic acid99:1>99
(S)-Proline1:1999 (for syn)

(Data adapted from studies on enantioselective anti-Mannich-type reactions and comparative guides.[2][5])

Key Experimental Protocols

Protocol 1: General Procedure for a Diastereoselective Aldol Reaction

This protocol is a representative example for the reaction between a cyclic ketone and an aromatic aldehyde catalyzed by pyrrolidine in water.

  • Preparation: To a solution of the aromatic aldehyde (1.0 mmol) in water (2 mL) in a round-bottom flask, add the cyclic ketone (2.0 mmol).

  • Catalyst Addition: Add pyrrolidine (0.1 mmol, 10 mol%) to the mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can range from 20 to 65 minutes.

  • Workup: Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography on silica gel. Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy by integrating the signals corresponding to the protons of each diastereomer.

Protocol 2: General Procedure for an anti-Selective Mannich Reaction

This protocol is a representative example for the reaction catalyzed by (R)-3-Pyrrolidinecarboxylic acid.[5]

  • Preparation: In a vial, combine the aldehyde (0.3 mmol), the α-imino ester (0.1 mmol), and the ketone (1.0 mL).

  • Catalyst Addition: Add (R)-3-Pyrrolidinecarboxylic acid (0.02 mmol, 20 mol%).

  • Reaction: Stir the mixture at the desired temperature (e.g., 4 °C) for the required time (typically 1-4 days). Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, directly load the crude mixture onto a silica gel column for purification.

  • Purification and Analysis: Purify by flash column chromatography to isolate the product. Determine the diastereomeric ratio by ¹H NMR analysis and the enantiomeric excess by HPLC analysis on a chiral stationary phase.[5]

Visualized Workflows and Concepts

Catalytic Cycle of Enamine Activation

G cluster_main Catalytic Cycle Ketone Ketone/ Aldehyde Iminium Iminium Ion Ketone->Iminium - H₂O Catalyst (S)-Pyrrolidine- 3-carboxylic acid Enamine Enamine Intermediate Product_Bound Product-Iminium Complex Enamine->Product_Bound + Electrophile (C-C Bond Formation) Iminium->Enamine Deprotonation Product_Bound->Catalyst Catalyst Regeneration Product β-Hydroxy Carbonyl (Aldol Product) Product_Bound->Product + H₂O (Hydrolysis) Electrophile Electrophile (e.g., Aldehyde) Electrophile->Product_Bound

Caption: Catalytic cycle for this compound catalysis.

Troubleshooting Workflow for Low Diastereoselectivity

G start Start: Low d.r. Observed temp Lower Reaction Temperature (e.g., to 0 °C or -20 °C) start->temp check1 d.r. Improved? temp->check1 solvent Screen Different Solvents (Polar & Non-polar) check1->solvent No end_success Optimized Conditions Found check1->end_success Yes check2 d.r. Improved? solvent->check2 substrate Modify Substrate (Increase Steric Bulk) check2->substrate No check2->end_success Yes check3 d.r. Improved? substrate->check3 check3->end_success Yes end_fail Further Investigation Needed (e.g., Catalyst Structure) check3->end_fail No

Caption: Step-by-step workflow for troubleshooting low diastereoselectivity.

Factors Influencing the Transition State

G cluster_factors Reaction Parameters TS Transition State Geometry & Energy Result Diastereomeric Ratio (d.r.) TS->Result Determines Temp Temperature Temp->TS Affects ΔΔG‡ Solvent Solvent Solvent->TS Solvation Effects Catalyst Catalyst Structure Catalyst->TS Steric Shielding Substrate Substrate Sterics Substrate->TS Facial Bias

References

Technical Support Center: (S)-Pyrrolidine-3-carboxylic Acid Catalyst Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing the (S)-Pyrrolidine-3-carboxylic acid catalyst from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for removing the this compound catalyst?

A1: The most effective and common method for removing the this compound catalyst is through an acid-base liquid-liquid extraction. This technique leverages the catalyst's zwitterionic nature, meaning it possesses both an acidic carboxylic acid group and a basic secondary amine group. By adjusting the pH of the aqueous wash, the catalyst can be selectively protonated or deprotonated, rendering it highly water-soluble and easily separable from a less polar organic product.

Q2: Should I use an acidic or a basic wash to remove the catalyst?

A2: The choice between an acidic or basic wash depends on the stability of your desired product under acidic or basic conditions.

  • Acidic Wash: Washing the organic layer with a dilute aqueous acid (e.g., 1M HCl, saturated NH4Cl) will protonate the pyrrolidine nitrogen, forming a water-soluble ammonium salt that partitions into the aqueous phase.

  • Basic Wash: Alternatively, washing with a dilute aqueous base (e.g., saturated NaHCO3, K2CO3) will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that also partitions into the aqueous phase.

Q3: How do I know if the catalyst has been successfully removed?

A3: The removal of the catalyst can be monitored by various analytical techniques:

  • Thin Layer Chromatography (TLC): The disappearance of the catalyst spot on a TLC plate is a quick and effective way to monitor the progress of the extraction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude product can be used to check for the absence of characteristic catalyst peaks.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to determine the residual amount of catalyst in the product.

Q4: Can the this compound catalyst be recovered and reused?

A4: Yes, it is possible to recover the catalyst from the aqueous washes. After separating the aqueous layer containing the catalyst salt, the pH can be adjusted to the isoelectric point of the amino acid to precipitate the catalyst. The solid catalyst can then be collected by filtration, washed, and dried for reuse.

Troubleshooting Guides

Issue 1: Incomplete Removal of the Catalyst

  • Possible Cause: Suboptimal pH of the aqueous wash.

    • Solution: Ensure the pH of the acidic wash is sufficiently low (pH < 2) or the pH of the basic wash is sufficiently high (pH > 10) to fully ionize the catalyst. The stability of your product at these pH ranges should be considered.

  • Possible Cause: Insufficient number of extractions.

    • Solution: Perform multiple extractions with fresh aqueous solution. Three to five washes are typically sufficient to remove the majority of the catalyst.

  • Possible Cause: High concentration of the catalyst in the reaction mixture.

    • Solution: If the catalyst loading was high, more extensive washing will be required.

Issue 2: Emulsion Formation During Extraction

  • Possible Cause: Similar densities of the organic and aqueous phases.

    • Solution: Add brine (saturated aqueous NaCl solution) to the separatory funnel. This will increase the ionic strength and density of the aqueous layer, helping to break the emulsion.

  • Possible Cause: Presence of fine particulate matter.

    • Solution: Filter the reaction mixture through a pad of Celite® before performing the extraction.

Issue 3: Product Loss During Extraction

  • Possible Cause: Your product has some water solubility.

    • Solution: Perform a back-extraction of the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. Using smaller volumes for each wash can also help minimize product loss into the aqueous phase.

Data Presentation

Table 1: Estimated Catalyst Removal Efficiency with Acidic Wash (1M HCl)

Number of WashesEstimated Catalyst Removal (%)
190 - 95%
298 - 99%
3> 99.5%

Table 2: Estimated Catalyst Removal Efficiency with Basic Wash (Saturated NaHCO3)

Number of WashesEstimated Catalyst Removal (%)
185 - 90%
295 - 98%
3> 99%

Disclaimer: The data presented in these tables are estimations based on the general principles of acid-base extraction and may vary depending on the specific reaction conditions, solvents, and product properties.

Experimental Protocols

Protocol 1: General Acidic Work-up Procedure

  • Quenching: Quench the reaction with an appropriate reagent if necessary.

  • Solvent Evaporation: If the reaction was performed in a water-miscible solvent (e.g., DMSO, MeOH), remove the solvent under reduced pressure.

  • Partitioning: Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and an equal volume of water.

  • Acidic Wash: Transfer the mixture to a separatory funnel and wash the organic layer with 1M HCl. Use a volume of acidic solution equal to the organic layer. Repeat the wash two more times with fresh 1M HCl.

  • Neutralization (Optional): Wash the organic layer with a saturated NaHCO3 solution to neutralize any remaining acid, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: General Basic Work-up Procedure

  • Quenching: Quench the reaction with an appropriate reagent if necessary.

  • Solvent Evaporation: If the reaction was performed in a water-miscible solvent, remove it under reduced pressure.

  • Partitioning: Dissolve the residue in a water-immiscible organic solvent and an equal volume of water.

  • Basic Wash: Transfer the mixture to a separatory funnel and wash the organic layer with a saturated NaHCO3 solution. Use a volume of basic solution equal to the organic layer. Repeat the wash two more times with fresh saturated NaHCO3 solution.

  • Brine Wash: Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

Mandatory Visualization

Workup_Decision_Pathway start Reaction Complete product_stability Assess Product Stability to Acid and Base start->product_stability acid_stable Product is Acid Stable product_stability->acid_stable Acid Stable base_stable Product is Base Stable product_stability->base_stable Base Stable acid_base_unstable Product is Unstable to Acid and Base product_stability->acid_base_unstable Unstable acidic_workup Perform Acidic Wash (e.g., 1M HCl) acid_stable->acidic_workup basic_workup Perform Basic Wash (e.g., sat. NaHCO3) base_stable->basic_workup chromatography Purify by Column Chromatography acid_base_unstable->chromatography end Pure Product acidic_workup->end basic_workup->end chromatography->end

Caption: Decision pathway for selecting a suitable work-up procedure.

Extraction_Workflow start Crude Reaction Mixture in Organic Solvent add_wash Add Aqueous Wash (Acidic or Basic) start->add_wash shake Shake and Vent Separatory Funnel add_wash->shake separate Separate Layers shake->separate organic_layer Organic Layer (Product) separate->organic_layer Collect aqueous_layer Aqueous Layer (Catalyst Salt) separate->aqueous_layer Discard or Recover Catalyst repeat_wash Repeat Wash with Fresh Aqueous Solution (2-3 times) organic_layer->repeat_wash repeat_wash->add_wash Yes dry Dry Organic Layer (e.g., Na2SO4) repeat_wash->dry No concentrate Concentrate Under Reduced Pressure dry->concentrate end Crude Product for Further Purification concentrate->end

Caption: General workflow for acid-base extraction.

Technical Support Center: Stereoselective Synthesis of Beta-Proline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of beta-proline analogs. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Controlling Stereoselectivity

Q1: My reaction is producing a low diastereomeric ratio (dr) of the desired beta-proline analog. What are the key factors to consider for improving diastereoselectivity?

A1: Low diastereoselectivity is a common challenge. Several factors influence the stereochemical outcome of the reaction. Consider the following:

  • Choice of N-Protecting Group: The steric bulk and electronic properties of the nitrogen protecting group can significantly influence the facial selectivity of the reaction. For instance, in the alkylation of enolates derived from N-Boc- and N-benzoyl-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester, the diastereoselectivity is dependent on the N-protecting group.[1]

  • Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy, which leads to the major diastereomer.

  • Solvent Effects: The polarity and coordinating ability of the solvent can affect the conformation of the transition state and, consequently, the diastereoselectivity. It is advisable to screen a range of solvents.[2][3]

  • Choice of Base and Additives: In reactions involving enolates, the choice of base (e.g., LDA, KHMDS) and the presence of additives like HMPA or LiCl can alter the aggregation state and reactivity of the enolate, thereby influencing the diastereomeric ratio.[4][5]

  • Chiral Auxiliary: When using a chiral auxiliary approach, the nature of the auxiliary is paramount. For example, in the synthesis of β-homoprolines, the diastereoselectivity can be switched by changing the configuration of the tert-butanesulfinamide chiral auxiliary or by using a different stereodivergent allylation protocol with the same auxiliary.[4][5]

Q2: I am observing poor enantioselectivity in my asymmetric synthesis. What are the common causes and how can I improve the enantiomeric excess (ee)?

A2: Achieving high enantioselectivity is crucial. Here are some troubleshooting steps:

  • Catalyst Selection and Loading: The choice of catalyst is critical. For organocatalyzed reactions, such as the Mannich reaction, proline and its derivatives are often used.[6][7][8] The catalyst loading can also be optimized; sometimes, a lower catalyst loading can improve enantioselectivity.[9]

  • Purity of Reagents and Solvents: Impurities in reagents or solvents can interfere with the catalyst and reduce enantioselectivity. Ensure all materials are of high purity and solvents are anhydrous where necessary.

  • Temperature Control: As with diastereoselectivity, lower reaction temperatures generally lead to higher enantiomeric excess.[3]

  • Minimizing Racemization: The product itself or intermediates may be susceptible to racemization. This can be a particular issue during peptide coupling reactions involving proline derivatives, where the choice of coupling reagents (e.g., DIC/HOBt in DMF) can lead to significant racemization.[10] Using alternative coupling agents or solvent systems (e.g., mixed anhydride in THF or carbodiimide in DCM without HOBt) can mitigate this problem.[11]

Reaction Optimization and Side Reactions

Q3: My Mannich reaction for the synthesis of a beta-proline derivative is giving a low yield. How can I optimize the reaction conditions?

A3: Low yields in Mannich reactions can be due to several factors:

  • Imine Reactivity: The choice of protecting group on the imine nitrogen affects its electrophilicity. N-Boc or N-PMP protected imines are commonly used.[12] The stability of the imine is also a factor; it is often generated in situ.

  • Enolate/Enamine Formation: Ensure that the conditions for generating the nucleophilic component (enolate or enamine) are optimal. This includes the choice of base, solvent, and temperature.

  • Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Both insufficient reaction time and prolonged reaction times (leading to decomposition) can result in low yields.

  • Side Reactions: Potential side reactions in proline-catalyzed Mannich reactions with acetaldehyde include further reaction of the product or elimination to form unsaturated aldehydes. Using a higher excess of the aldehyde nucleophile can help suppress these side reactions.[7]

Q4: I am having trouble with the 1,3-dipolar cycloaddition step to form the pyrrolidine ring. What are some common issues?

A4: 1,3-dipolar cycloadditions are powerful for pyrrolidine synthesis, but can be problematic.[1]

  • Generation of the 1,3-Dipole: The method of generating the azomethine ylide is crucial. Common methods include the thermal ring-opening of aziridines or the reaction of an alpha-amino acid with an aldehyde. Ensure the conditions for ylide generation are appropriate for your specific substrates.

  • Reactivity of the Dipolarophile: Electron-deficient alkenes are generally more reactive dipolarophiles. If you are using a less reactive alkene, you may need more forcing conditions (higher temperature, longer reaction time).

  • Regioselectivity: The reaction can sometimes yield a mixture of regioisomers. The regioselectivity is influenced by both steric and electronic factors of the dipole and dipolarophile.[13] Lewis acid catalysis can sometimes be used to control regioselectivity.[14]

  • Solvent Effects: While some 1,3-dipolar cycloadditions are not highly sensitive to solvent polarity, others can be.[15] It may be beneficial to screen different solvents.

Protecting Groups and Racemization

Q5: What are the best practices for choosing and using protecting groups in beta-proline analog synthesis?

A5: A well-thought-out protecting group strategy is essential for a successful synthesis.[16][17]

  • Orthogonality: Choose protecting groups that can be removed under conditions that do not affect other protecting groups in the molecule.[16] This is particularly important for multi-step syntheses.

  • N-Protection: The N-protecting group (e.g., Boc, Cbz, Fmoc) not only protects the nitrogen but also influences the stereochemical outcome of reactions at the alpha-carbon.[1][18]

  • Carboxyl Protection: The choice of carboxyl protecting group (e.g., methyl, ethyl, benzyl ester) depends on the desired deprotection conditions.

  • Side-Chain Protection: If your beta-proline analog has a functionalized side chain, ensure that appropriate protecting groups are used for those functionalities (e.g., tBu for hydroxyl or carboxyl groups, Trt for thiols).[19][20]

Q6: How can I prevent racemization of my proline derivative, especially during peptide synthesis?

A6: Racemization is a significant concern, particularly with proline derivatives.[10][21][22]

  • Coupling Reagents: The combination of carbodiimides (like DIC) and HOBt in DMF is known to cause extensive racemization of proline derivatives.[10][11] Consider using coupling reagents like HCTU in DCM, or switching to a mixed anhydride method.[10][11]

  • Base: The choice and amount of base used during coupling can impact racemization. Use of weaker bases like N-methylmorpholine (NMM) or collidine is sometimes recommended over stronger bases like DIPEA.[22]

  • Diketopiperazine Formation: When proline is the second amino acid in a peptide sequence on a solid support, diketopiperazine formation can occur, especially in Fmoc-based synthesis.[21] This can be minimized by using 2-chlorotrityl chloride resin or by coupling the second and third amino acids as a dipeptide.[21]

Quantitative Data Summary

Table 1: Diastereoselectivity in the Synthesis of α-Disubstituted β-Homoprolines via Allylation of N-tert-butanesulfinyl Imines [4][5]

EntryAllyl BromideMetal/AdditiveSolventTemp (°C)Time (h)Yield (%)dr
1Prenyl bromideMgTHF-78 to 03Quant.96:4
2Prenyl bromideInTHF60695>98:2
3Prenyl bromideZn/LiClDMF0 to rt179315:85
4Geranyl bromideInTHF60694>98:2
5Geranyl bromideZn/LiClDMF0 to rt179110:90

Table 2: Enantioselectivity in Proline-Catalyzed Mannich Reactions of Acetaldehyde with N-Boc-Imines [7]

Imine SubstituentYield (%)ee (%)
Phenyl7596
4-Nitrophenyl8599
4-Methoxyphenyl7096
2-Naphthyl7898
2-Thienyl6595

Experimental Protocols

Protocol 1: General Procedure for Proline-Catalyzed Mannich Reaction[7]

This protocol describes a general method for the asymmetric Mannich reaction between acetaldehyde and an N-Boc-imine, catalyzed by (S)-proline.

  • Preparation of Acetaldehyde Stock Solution: Prepare a 0.74M stock solution of acetaldehyde by adding freshly distilled acetaldehyde (1 equivalent) to anhydrous acetonitrile.

  • Reaction Setup: To a vial containing the aryl N-Boc-imine (1.0 mmol) at 0 °C, add the acetaldehyde stock solution (5-10 equivalents) via syringe.

  • Catalyst Addition: Add (S)-proline (20 mol%) to the solution.

  • Reaction: Stir the resulting mixture at 0 °C for 2–3 hours, monitoring the reaction progress by TLC.

  • Workup: Quench the reaction with water. Extract the mixture with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting β-amino aldehyde by flash column chromatography.

Protocol 2: Diastereoselective Allylation for β-Homoproline Synthesis[4][5]

This protocol outlines a method for the diastereoselective synthesis of N-sulfinyl 2-allyl pyrrolidines.

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, place the N-tert-butanesulfinyl imine derived from 4-bromobutanal (1.0 mmol).

  • Reagent Addition (Protocol A - Indium): Add anhydrous THF (5 mL), the corresponding allyl bromide (1.5 mmol), and indium powder (1.5 mmol).

  • Reaction (Protocol A): Heat the mixture to 60 °C and stir for 6 hours.

  • Reagent Addition (Protocol B - Zinc): Alternatively, in a separate flask, add anhydrous DMF (5 mL), LiCl (1.5 mmol), and zinc powder (1.5 mmol). Cool to 0 °C and add the allyl bromide (1.5 mmol). Stir for 30 minutes, then add this mixture to the imine.

  • Reaction (Protocol B): Stir the reaction at 0 °C for 5 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Workup and Cyclization: After the reaction is complete (as monitored by TLC), cool the mixture to 0 °C and add LiHMDS (1.5 mmol, 1.0 M in THF) to effect cyclization. Stir for 1 hour while allowing the mixture to warm to room temperature.

  • Purification: Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate. Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate. Purify the product by flash chromatography.

Visualizations

G Troubleshooting Low Diastereoselectivity start Low Diastereomeric Ratio (dr) Observed q1 Is the reaction temperature optimized? start->q1 s1 Lower the reaction temperature (e.g., 0 °C, -20 °C, -78 °C) q1->s1 No q2 Have different solvents been screened? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Screen aprotic polar (e.g., THF, DCM) and non-polar solvents (e.g., Toluene) q2->s2 No q3 Is the N-protecting group appropriate? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Consider a bulkier or electronically different protecting group (e.g., Boc, Cbz, Benzoyl) q3->s3 No q4 Is a chiral auxiliary or catalyst being used? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Consider a different chiral auxiliary or catalyst system q4->s4 Yes end_node Re-evaluate results. Consult literature for specific substrate. q4->end_node No a4_yes Yes a4_no No s4->end_node

Caption: Troubleshooting flowchart for low diastereoselectivity.

G General Workflow for Stereoselective Synthesis of a Beta-Proline Analog start Select Starting Material (e.g., pyroglutamic acid, chiral imine) step1 Introduce Key Substituents and Protecting Groups start->step1 step2 Core Ring-Forming Reaction (e.g., Cycloaddition, Cyclization) step1->step2 step3 Stereoselective Transformation (e.g., Asymmetric Alkylation, Mannich Reaction) step2->step3 step4 Purification of Diastereomers (if necessary) step3->step4 step5 Deprotection Steps step4->step5 end_node Final Beta-Proline Analog step5->end_node G Factors Influencing Stereoselectivity in Proline Synthesis center Stereochemical Outcome (dr and ee) temp Temperature temp->center solvent Solvent solvent->center catalyst Catalyst/ Chiral Auxiliary catalyst->center protecting_group Protecting Group (N- and C-terminus) protecting_group->center reagents Reagents/ Additives reagents->center

References

Technical Support Center: (S)-Pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of (S)-Pyrrolidine-3-carboxylic acid, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at 2-8°C.[1][2][3][4][5][6] It is crucial to keep the container tightly sealed to protect it from moisture and light.[7][8]

Q2: How should I store solutions of this compound?

A2: While it is always best to use freshly prepared solutions, if storage is necessary, aqueous solutions should be stored at 2-8°C for short periods. For longer-term storage, consider preparing aliquots and freezing them at -20°C or below to minimize freeze-thaw cycles. The stability in solution is dependent on the solvent and pH.

Q3: What is the shelf life of this compound?

A3: When stored under the recommended conditions (2-8°C, tightly sealed, protected from light and moisture), most amino acid derivatives can be stable for years.[8] For specific expiration dates, always refer to the manufacturer's certificate of analysis.

Q4: Is this compound sensitive to light or air?

Troubleshooting Guides

Issue 1: Inconsistent results in peptide synthesis.
  • Potential Cause 1: Degradation of the compound.

    • Troubleshooting Step: Ensure the compound has been stored correctly at 2-8°C in a tightly sealed container. If degradation is suspected, it is recommended to use a fresh batch of the reagent.

  • Potential Cause 2: Racemization during coupling reactions.

    • Troubleshooting Step: Racemization can be a concern with amino acid derivatives. To minimize this, use appropriate coupling reagents and additives known to suppress racemization. The choice of a weaker base may also be beneficial in certain cases.[10]

  • Potential Cause 3: Side reactions with coupling reagents.

    • Troubleshooting Step: Be aware of potential side reactions, such as the formation of pyrrolidide byproducts, which can occur if the coupling reagents are contaminated with pyrrolidine.[11] Using high-purity, well-characterized coupling reagents can mitigate this issue.

Issue 2: Appearance of unexpected peaks in HPLC analysis.
  • Potential Cause 1: On-column degradation.

    • Troubleshooting Step: The compound may be degrading on the HPLC column. Ensure the mobile phase pH is compatible with the compound's stability. Adjusting the pH or using a different column chemistry may be necessary.

  • Potential Cause 2: Degradation in solution prior to injection.

    • Troubleshooting Step: this compound in solution may degrade over time, especially if not stored properly. Analyze samples as soon as possible after preparation. If samples must be stored, keep them at low temperatures (2-8°C) and protect them from light.

  • Potential Cause 3: Presence of impurities in the starting material.

    • Troubleshooting Step: Always check the purity of the starting material from the supplier's certificate of analysis. If impurities are suspected, purification of the starting material may be required.

Stability and Storage Data

ParameterRecommendationSource(s)
Storage Temperature (Solid) 2-8°C[1][2][3][4][5][6]
Storage Conditions Tightly sealed container, protected from light and moisture.[7][8]
Solution Storage (Short-term) 2-8°CGeneral Best Practice
Solution Storage (Long-term) Aliquot and freeze at -20°C or below.General Best Practice

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the literature, based on the chemistry of the pyrrolidine ring and carboxylic acid functional group, the following are plausible degradation routes under stress conditions:

  • Oxidation: The pyrrolidine ring is susceptible to oxidation, which can lead to the formation of the corresponding lactam (a pyrrolidinone derivative).[2][7] This can occur at the alpha-carbon to the nitrogen.

  • Decarboxylation: At elevated temperatures, decarboxylation of the carboxylic acid group may occur, leading to the formation of pyrrolidine. This process can sometimes be catalyzed by heat or the presence of certain metals.[12]

G Potential Degradation Pathways A This compound B Oxidative Stress (e.g., air, oxidizing agents) A->B leads to D Thermal Stress (High Temperature) A->D leads to C Lactam Derivative (Pyrrolidinone) B->C results in E Pyrrolidine D->E results in (Decarboxylation) G Workflow for Stability-Indicating Method Development A Initial HPLC Method Development B Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) A->B C Analyze Stressed Samples by HPLC B->C D Peak Purity & Resolution Assessment C->D E Method Optimization (e.g., adjust pH, gradient) D->E Resolution Inadequate F Method Validation (ICH Guidelines) D->F Resolution Adequate E->C Re-analyze

References

Technical Support Center: Analytical Methods for Monitoring (S)-Pyrrolidine-3-carboxylic Acid Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (S)-Pyrrolidine-3-carboxylic acid reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the monitoring of synthesis and purification processes involving this chiral building block.

Troubleshooting Guides and FAQs

This section provides practical solutions to common issues encountered during the analytical monitoring of this compound reactions.

High-Performance Liquid Chromatography (HPLC)

Q1: I am not getting good separation of my (S)- and (R)-pyrrolidine-3-carboxylic acid enantiomers using chiral HPLC. What can I do?

A1: Achieving good enantiomeric separation can be challenging. Here are several factors to consider and steps to troubleshoot poor resolution:

  • Column Selection: Ensure you are using a suitable chiral stationary phase (CSP). For amino acids like pyrrolidine-3-carboxylic acid, polysaccharide-based or macrocyclic glycopeptide-based columns are often effective. The Astec CHIROBIOTIC™ T column, which utilizes the teicoplanin macrocyclic glycopeptide, is known to be effective for separating underivatized amino acid enantiomers.[1]

  • Mobile Phase Composition: The mobile phase composition is critical for chiral separations. Small changes in the organic modifier, aqueous buffer, pH, and additives can significantly impact resolution.

    • For polysaccharide-based columns in normal phase, a mobile phase of hexane and ethanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA) can be effective.[2]

    • For macrocyclic glycopeptide columns, a simple mobile phase of water, methanol, and an acid such as formic acid can be used.[1] The concentration of the organic modifier can have a significant effect on retention and enantioselectivity.[1]

  • Temperature: Column temperature should be controlled using a column oven. Lower temperatures often improve enantioselectivity but may increase analysis time and backpressure.[3]

  • Flow Rate: A lower flow rate can sometimes improve resolution, though it will also increase the run time.

Troubleshooting Workflow for Poor Chiral HPLC Separation

G Troubleshooting Poor Chiral HPLC Separation start Poor Enantiomeric Resolution check_column Verify Correct Chiral Column start->check_column check_mobile_phase Optimize Mobile Phase check_column->check_mobile_phase Column is appropriate fail Consult Column Manufacturer's Guide check_column->fail Incorrect column check_temp Adjust Column Temperature check_mobile_phase->check_temp Optimization unsuccessful success Good Separation Achieved check_mobile_phase->success Resolution improved check_flow Reduce Flow Rate check_temp->check_flow No improvement check_temp->success Resolution improved check_flow->success Resolution improved check_flow->fail No improvement G Workflow for Quantitative NMR Reaction Monitoring start Start Reaction prep_sample Prepare NMR Sample with Internal Standard start->prep_sample acquire_initial Acquire Initial Spectrum (t=0) prep_sample->acquire_initial acquire_series Acquire Spectra at Timed Intervals acquire_initial->acquire_series process_data Process Spectra (Phasing, Baseline Correction) acquire_series->process_data integrate Integrate Analyte and Standard Peaks process_data->integrate calculate Calculate Conversion/Concentration integrate->calculate plot Plot Data vs. Time calculate->plot end Determine Reaction Kinetics/Endpoint plot->end

References

Validation & Comparative

A Comparative Guide to (S)-Pyrrolidine-3-carboxylic acid and L-proline in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of asymmetric organocatalysis has been significantly advanced by the use of small, chiral organic molecules to orchestrate stereoselective transformations. Among these, the natural α-amino acid L-proline stands as a foundational catalyst, renowned for its simplicity, efficiency, and broad applicability.[1][2][3] Concurrently, the exploration of its structural isomers, such as the β-amino acid (S)-Pyrrolidine-3-carboxylic acid, has unveiled unique and complementary catalytic behaviors. This guide provides an objective, data-driven comparison of these two pivotal pyrrolidine-based catalysts, offering critical insights for catalyst selection and reaction design in synthetic chemistry and drug development.

The primary structural distinction lies in the position of the carboxylic acid group relative to the secondary amine. In L-proline, it is at the α-position (C2), whereas in this compound, it is at the β-position (C3).[2][4] This seemingly subtle difference has profound implications for the geometry of the transition state, ultimately dictating the stereochemical outcome of the reaction.[2][4]

Both catalysts operate via a common aminocatalysis mechanism, typically involving the formation of a nucleophilic enamine intermediate from a ketone or aldehyde donor.[5][6][7] The catalyst's secondary amine is responsible for this activation, while the carboxylic acid moiety acts as a bifunctional director. It serves as an internal Brønsted acid to activate the electrophile and orients the substrates through a network of hydrogen bonds, thereby controlling the facial selectivity of the bond-forming step.[1][3][6]

Catalytic_Cycle General Enamine Catalytic Cycle cluster_main CAT Catalyst (L-Proline or (S)-PCA) ENAMINE Enamine Intermediate CAT->ENAMINE KETO Ketone (Donor) KETO->ENAMINE - H₂O IMINIUM Iminium Ion Intermediate ENAMINE->IMINIUM ALDE Aldehyde (Acceptor) ALDE->IMINIUM PROD Product IMINIUM->PROD + H₂O WATER1 H₂O WATER2 H₂O

General Enamine Catalytic Cycle.

Catalytic Performance: A Head-to-Head Comparison

The most striking divergence in catalytic behavior between L-proline and this compound is observed in the asymmetric Mannich reaction, where they afford opposite diastereomers.

Asymmetric Mannich Reaction

The Mannich reaction is a cornerstone C-C bond-forming reaction for synthesizing chiral β-amino carbonyl compounds. The choice between these two catalysts provides a powerful and predictable method for controlling diastereoselectivity. L-proline is well-established to favor the formation of syn-diastereomers, whereas this compound and its enantiomer are exceptionally effective at producing anti-diastereomers with high selectivity.[2][4][8][9][10]

ReactionCatalyst (mol%)DonorAcceptorSolventTime (h)Yield (%)dr (anti:syn)ee (%)Reference
Mannich(R)-Pyrrolidine-3-carboxylic acid (10)CyclohexanoneN-PMP-α-imino ethyl glyoxylatei-PrOH2492>99:199[4]
Mannich(R)-Pyrrolidine-3-carboxylic acid (10)AcetoneN-PMP-α-imino ethyl glyoxylatei-PrOH4885>99:196[4]
Mannich(S)-Proline (10)CyclohexanoneN-PMP-α-imino ethyl glyoxylateDMSO24941:1999 (syn)[4]
Mannich(S)-Proline (10)AcetoneN-PMP-α-imino ethyl glyoxylateDMSO4991:1096 (syn)[4]
(Note: Data for the (R)-enantiomer of Pyrrolidine-3-carboxylic acid is presented, which provides the corresponding anti-product. (S)-PCA would yield the enantiomer of this anti-product. PMP = p-methoxyphenyl)

This remarkable diastereodivergence stems from the different spatial arrangement of the carboxylic acid group in the transition state, highlighting how catalyst geometry is critical for stereocontrol.[4]

Diastereoselectivity cluster_logic Catalyst Choice Dictates Mannich Product Stereochemistry CATALYST Catalyst Selection PROLINE L-Proline (α-Amino Acid) CATALYST->PROLINE PCA This compound (β-Amino Acid) CATALYST->PCA SYN syn-Product PROLINE->SYN  Favors ANTI anti-Product PCA->ANTI  Favors

Catalyst choice dictates stereochemistry.
Asymmetric Aldol Reaction

L-proline was the catalyst used in the seminal reports on the direct asymmetric intermolecular aldol reaction and remains a benchmark for this transformation.[1][5][11] It reliably provides β-hydroxy carbonyl compounds with high enantioselectivity. In contrast, directly comparable data for this compound in intermolecular aldol reactions is less prevalent in the literature, suggesting L-proline is the more established and preferred catalyst for this specific class of reaction.[2]

ReactionCatalyst (mol%)DonorAcceptorSolventTime (h)Yield (%)ee (%)Reference
AldolL-Proline (30)Acetone4-NitrobenzaldehydeDMSO46876[7]
AldolL-Proline (20-30)HydroxyacetoneIsobutyraldehydeneat29799 (anti)[5]
AldolL-Proline (3)Cyclohexanone4-NitrobenzaldehydeDMF969796[12]
Asymmetric Michael Addition

Both L-proline and derivatives of this compound have proven to be effective catalysts for the asymmetric Michael addition, a key method for forming 1,5-dicarbonyl compounds.[2][8][13] This indicates that both the α- and β-amino acid scaffolds are competent in promoting this type of conjugate addition.

ReactionCatalyst (mol%)DonorAcceptorSolventTime (h)Yield (%)ee (%)Reference
MichaelL-Proline (20)Cyclohexanoneβ-NitrostyreneCHCl₃969220[12]
MichaelL-Proline (5)Propanalβ-NitrostyreneCH₂Cl₂248099 (syn)[1]
MichaelDerivative of (S)-PCA (10)4-Oxo-4-phenyl-2-enoateNitromethaneToluene729096[14]
(Note: Data for a derivative of (S)-PCA is shown to demonstrate the utility of the β-amino acid scaffold in this reaction class.)

Experimental Protocols

General Procedure for the Asymmetric anti-Mannich Reaction

This protocol is representative for the synthesis of anti-Mannich products using Pyrrolidine-3-carboxylic acid as the catalyst.

Workflow cluster_flow Experimental Workflow START Start: Add Catalyst and Ketone to Solvent STEP1 Add α-Imino Ester (Acceptor) START->STEP1 STEP2 Stir at Room Temperature (24-48 h) STEP1->STEP2 STEP3 Monitor Reaction (TLC/LCMS) STEP2->STEP3 STEP4 Quench Reaction (e.g., add sat. NH₄Cl) STEP3->STEP4 STEP5 Aqueous Workup & Extraction STEP4->STEP5 STEP6 Purify by Column Chromatography STEP5->STEP6 END End: Isolate Pure anti-Product STEP6->END

Typical Experimental Workflow.

Methodology:

  • To a vial is added the ketone (e.g., cyclohexanone, 5.0 mmol, 5.0 equiv.), the solvent (e.g., isopropanol, 2.0 mL), and the catalyst ((R)- or this compound, 0.1 mmol, 10 mol%).

  • The mixture is stirred for 5-10 minutes until the catalyst dissolves.

  • The α-imino ester (1.0 mmol, 1.0 equiv.) is added to the solution in one portion.

  • The reaction mixture is stirred at room temperature for the time indicated by reaction monitoring (e.g., 24-48 hours) via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified directly by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure anti-Mannich product.

  • The diastereomeric ratio and enantiomeric excess are determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Conclusion and Catalyst Selection

The comparative analysis of this compound and L-proline reveals them to be complementary rather than competing catalysts in the toolkit of the modern synthetic chemist.

  • L-Proline remains a versatile and powerful "workhorse" organocatalyst, particularly for asymmetric aldol reactions and for generating syn-diastereomers in Mannich reactions. Its ready availability and extensive documentation make it a first choice for numerous transformations.

  • This compound offers a distinct and highly valuable strategic advantage, primarily in its ability to catalyze Mannich-type reactions to produce anti-products with outstanding levels of diastereoselectivity and enantioselectivity.[4][10]

Ultimately, the choice of catalyst is dictated by the desired stereochemical outcome of the target molecule. The profound influence of the carboxylic acid's position on the pyrrolidine ring underscores a fundamental principle in organocatalysis: subtle structural modifications to a catalyst scaffold can be harnessed to achieve precise and predictable control over complex stereochemical challenges.

References

Validation of (S)-Pyrrolidine-3-carboxylic Acid Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of (S)-Pyrrolidine-3-carboxylic acid derivatives as inhibitors of key enzymes implicated in various diseases. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers and professionals in the field of drug discovery and development. This document summarizes quantitative data in structured tables, details experimental methodologies for crucial assays, and visualizes complex biological pathways and experimental workflows using Graphviz diagrams.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

This compound derivatives are prominent in the design of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. Inhibition of DPP-4 increases the levels of incretin hormones, such as GLP-1 and GIP, which in turn enhance insulin secretion and suppress glucagon release in a glucose-dependent manner, making it a validated therapeutic target for type 2 diabetes.[1]

Data Presentation: Comparative Inhibitory Activity against DPP-4

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives and other established DPP-4 inhibitors.

InhibitorChemical ClassDPP-4 IC50 (nM)Reference
Vildagliptin Cyanopyrrolidine34[2]
Saxagliptin Cyanopyrrolidine--
Sitagliptin β-amino acid derivative--
Alogliptin Xanthine derivative7[3]
Linagliptin Xanthine derivative1.4[3]
Teneligliptin Thiazolidine derivative--
Bromo-substituted benzylidene derivative Pyrrolidine derivative1.27[4]
Compound 2f (bromo-substituted) Thiosemicarbazone derivative1.266[4]

Note: Some IC50 values were not available in the provided search results and are marked as "-".

Signaling Pathway: DPP-4 Inhibition in Glucose Homeostasis

DPP4_Inhibition_Pathway cluster_incretins Incretin Hormones cluster_pancreas Pancreatic Islets GLP1 GLP-1 Insulin ↑ Insulin Secretion GLP1->Insulin Glucagon ↓ Glucagon Secretion GLP1->Glucagon Suppresses DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation GIP GIP GIP->Insulin GIP->DPP4 Degradation Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose Glucagon->Blood_Glucose Increases (opposed) Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Pyrrolidine_Derivative (S)-Pyrrolidine-3-carboxylic acid derivative Pyrrolidine_Derivative->DPP4 Inhibition

Caption: Mechanism of DPP-4 inhibition by this compound derivatives.

Experimental Protocol: DPP-4 Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory activity of this compound derivatives against DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay buffer: Tris-HCl buffer (pH 7.5)

  • Test compounds this compound derivatives

  • Reference inhibitor (e.g., Vildagliptin)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • In a 96-well black microplate, add 25 µL of the diluted test compounds or reference inhibitor to the respective wells. Include a control well with buffer only (for 100% enzyme activity) and a blank well with buffer and substrate but no enzyme (for background fluorescence).

  • Add 50 µL of the DPP-4 enzyme solution (pre-diluted in assay buffer) to all wells except the blank.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.

  • Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at time zero and then kinetically every 1-2 minutes for 15-30 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percentage of inhibition for each compound concentration relative to the control (100% activity).

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibition

This compound derivatives, particularly pyrrolidine carboxamides, have been identified as potent inhibitors of InhA, a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis.[5] InhA is the primary target for the frontline anti-tuberculosis drug isoniazid.[6] Direct inhibitors of InhA are of significant interest as they can overcome resistance mechanisms associated with the prodrug isoniazid, which requires activation by the catalase-peroxidase enzyme KatG.[6]

Data Presentation: Comparative Inhibitory Activity against InhA

The following table presents the IC50 values for several pyrrolidine carboxamide derivatives against InhA.

CompoundModificationInhA IC50 (µM)Reference
p31 Fused aromatic amine1.39[5]
p33 Fused aromatic amine2.57[5]
p37 Piperazine with p-substituted phenyl4.47[5]
s15 3-isopropyl substitution5.55[5]
Isoniazid (activated form) -Potent inhibitor[6]
Triclosan Non-selective inhibitorWeak inhibitor-

Note: Direct IC50 comparison with the activated form of isoniazid for these specific derivatives was not available in the provided search results.

Experimental Workflow: InhA Inhibition Assay

InhA_Inhibition_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_detection 3. Data Acquisition & Analysis A1 Prepare serial dilutions of This compound derivatives B1 Add test compounds, controls, and NADH to wells A1->B1 A2 Prepare InhA enzyme solution B2 Add InhA enzyme and pre-incubate A2->B2 A3 Prepare NADH and substrate (e.g., 2-trans-dodecenoyl-CoA) solutions A3->B1 B3 Initiate reaction by adding substrate A3->B3 B1->B2 B2->B3 C1 Monitor decrease in absorbance at 340 nm (oxidation of NADH) B3->C1 C2 Calculate reaction rates C1->C2 C3 Determine % inhibition and IC50 values C2->C3

Caption: Experimental workflow for determining InhA inhibitory activity.

Experimental Protocol: InhA Inhibition Assay

This protocol details a spectrophotometric assay to measure the inhibition of InhA by this compound derivatives.[7]

Materials:

  • Purified recombinant M. tuberculosis InhA enzyme

  • NADH

  • Substrate: 2-trans-dodecenoyl-CoA (DD-CoA)

  • Assay buffer: PIPES or similar buffer at pH 6.8-7.5

  • Test compounds

  • Reference inhibitor (e.g., Triclosan or a known direct InhA inhibitor)

  • 96-well UV-transparent microplate

  • Spectrophotometer plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitor in the assay buffer. The final DMSO concentration should be kept low and constant across all wells (e.g., <1%).

  • In a 96-well plate, add 5 µL of the diluted compounds or reference inhibitor. Include control wells with buffer and DMSO only.

  • Add 150 µL of a solution containing the InhA enzyme and NADH in assay buffer to each well.

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding to the enzyme.

  • Initiate the reaction by adding 45 µL of the DD-CoA substrate solution to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes at 25°C. The decrease in absorbance corresponds to the oxidation of NADH.

  • Determine the initial velocity (rate) of the reaction for each concentration of the inhibitor by calculating the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each concentration relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Factor XIa (FXIa) Inhibition

Factor XIa is a serine protease that plays a crucial role in the intrinsic pathway of the blood coagulation cascade. Inhibiting FXIa is a promising strategy for the prevention of thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants. Pyrrolidine-based scaffolds are being explored for the design of potent and selective FXIa inhibitors.

Data Presentation: Inhibitory Activity of Pyrrolidine-Containing Compounds against FXIa
Compound ClassExample Structure/DerivativeFXIa InhibitionSelectivity vs. ThrombinReference
Pyrrolidine Amide69b/cKᵢ = 2 nM--
Pyrrolidine Amide78Kᵢ = 7 nM>4700-fold-
4,4-disubstituted prolines-IC₅₀ ≈ 10 nM~1000-fold-

Note: The specific structures for these compounds were not detailed in the provided search results.

Signaling Pathway: The Coagulation Cascade and FXIa Inhibition

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X X IXa->X TF Tissue Factor VII VII TF->VII VIIa VIIa VII->VIIa VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Pyrrolidine_Inhibitor (S)-Pyrrolidine-3-carboxylic acid derivative Pyrrolidine_Inhibitor->XIa Inhibition

Caption: Simplified coagulation cascade highlighting the role of Factor XIa.

Experimental Protocol: Factor XIa Inhibition Assay (Chromogenic)

This protocol describes a chromogenic assay to determine the inhibitory potency of compounds against purified human FXIa.

Materials:

  • Purified human Factor XIa

  • Chromogenic FXIa substrate (e.g., S-2366)

  • Assay buffer: Tris-based buffer (pH 7.4) containing NaCl and a carrier protein (e.g., BSA)

  • Test compounds

  • Reference FXIa inhibitor

  • 96-well clear microplate

  • Spectrophotometer plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitor in the assay buffer.

  • In a 96-well plate, add 10 µL of the diluted compounds or reference inhibitor. Include control wells with buffer only.

  • Add 70 µL of the FXIa enzyme solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding 20 µL of the chromogenic substrate solution to each well.

  • Immediately monitor the increase in absorbance at 405 nm at 37°C for 10-30 minutes.

  • Determine the reaction rate for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each concentration relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Amylase and α-Glucosidase Inhibition

This compound derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes that play a crucial role in carbohydrate digestion and glucose absorption.[8] Inhibition of these enzymes can help manage postprandial hyperglycemia, a key factor in type 2 diabetes.

Data Presentation: Comparative Inhibitory Activity against α-Amylase and α-Glucosidase

The following table compares the IC50 values of several pyrrolidine derivatives with the standard drug, acarbose.

Compoundα-Amylase IC50 (µg/mL)α-Glucosidase IC50 (µg/mL)Reference
3a 36.3247.19[8]
3f -27.51[8]
3g (4-methoxy analogue) 26.2418.04[8]
4a (deprotected 3a) 61.3155.01[8]
Acarbose (Standard) --[8]
N-(benzyl)-2-acetylpyrrolidine (4a) 2.72 mM0.52 mM[9]
N-(tosyl)-2-acetylpyrrolidine (4b) 3.21 mM1.64 mM[9]

Note: Some IC50 values were not available or were presented in different units in the provided search results.

Experimental Workflow: α-Glucosidase Inhibition Assay

Alpha_Glucosidase_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_detection 3. Data Acquisition & Analysis A1 Prepare serial dilutions of This compound derivatives B1 Add test compounds and enzyme to wells A1->B1 A2 Prepare α-glucosidase enzyme solution A2->B1 A3 Prepare pNPG substrate solution B3 Initiate reaction by adding pNPG substrate A3->B3 B2 Pre-incubate at 37°C B1->B2 B2->B3 B4 Incubate at 37°C B3->B4 B5 Stop reaction with Na₂CO₃ B4->B5 C1 Measure absorbance at 405 nm B5->C1 C2 Calculate % inhibition and IC50 values C1->C2

References

A Comparative Guide to (R)- and (S)-Pyrrolidine-3-carboxylic Acid in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)- and (S)-pyrrolidine-3-carboxylic acid, also known as (R)- and (S)-β-proline, have garnered significant attention as versatile and powerful chiral organocatalysts in a multitude of asymmetric transformations. Their structurally rigid pyrrolidine framework, coupled with a secondary amine for enamine or iminium ion formation and a carboxylic acid for hydrogen bond activation, enables them to orchestrate highly stereoselective bond formations. This guide presents a comparative analysis of the catalytic performance of both enantiomers in key organocatalytic reactions, supported by experimental data, to aid researchers in catalyst selection and reaction optimization.

While direct, head-to-head comparative studies of the (R)- and (S)-enantiomers of pyrrolidine-3-carboxylic acid under identical conditions are limited in the literature, this guide consolidates available data to illuminate their individual catalytic prowess and applications. A recurring theme in the available research is that the choice of enantiomer directly dictates the absolute stereochemistry of the product, making them invaluable tools for the synthesis of specific stereoisomers.

Performance in Asymmetric Mannich Reactions

The asymmetric Mannich reaction is a cornerstone of organic synthesis, providing a direct route to chiral β-amino carbonyl compounds, which are prevalent motifs in pharmaceuticals and natural products. Both (R)- and this compound have been employed as catalysts in this transformation, demonstrating the critical role of the catalyst's stereochemistry in determining the product's configuration.

Notably, (R)-pyrrolidine-3-carboxylic acid has been shown to be highly effective in catalyzing the Mannich reaction to produce anti-diastereomers with high enantioselectivity.[1][2][3] Conversely, while direct data for the (S)-enantiomer in the same reaction is scarce, it is well-established in the principles of asymmetric catalysis that the enantiomeric catalyst will produce the enantiomeric product. Therefore, this compound is expected to yield the corresponding anti-Mannich product with the opposite absolute configuration. This is in contrast to (S)-proline (pyrrolidine-2-carboxylic acid), which typically yields syn-products, highlighting the profound impact of the carboxylic acid's position on the pyrrolidine ring on the stereochemical outcome.[1][4]

Data Summary: Asymmetric Mannich Reaction of Ketones with α-Imino Esters

The following table summarizes the performance of (R)-Pyrrolidine-3-carboxylic acid in the asymmetric Mannich reaction between various ketones and an N-PMP-protected α-imino ethyl glyoxylate.[3] While directly comparable data for the (S)-enantiomer under identical conditions is not available, it is anticipated to provide the opposite enantiomer of the anti-product in similar yields and selectivities.

KetoneTime (h)Yield (%)anti:syn Ratioee (%) of anti-product
Acetone2495>99:198
Cyclohexanone4892>99:199
Cyclopentanone7285>99:199
2-Butanone489095:597
3-Pentanone728898:296

Reaction Conditions: Ketone (2.0 equiv), N-PMP-protected α-imino ethyl glyoxylate (1.0 equiv), (R)-pyrrolidine-3-carboxylic acid (10 mol%) in 2-propanol at room temperature.[3]

Performance in Asymmetric Aldol and Michael Reactions

Both enantiomers of pyrrolidine-3-carboxylic acid and their derivatives are also effective catalysts for asymmetric aldol and Michael reactions. The choice of the (R) or (S) catalyst determines the absolute configuration of the resulting β-hydroxy carbonyl or conjugate addition product, respectively.[4] Direct comparative data under identical conditions remains elusive in the literature, but the principle of enantiomeric catalysts leading to enantiomeric products holds true.

Experimental Protocols

Detailed experimental procedures are essential for the replication and advancement of scientific findings. Below are representative protocols for asymmetric reactions catalyzed by pyrrolidine-3-carboxylic acid.

Asymmetric Mannich Reaction Catalyzed by (R)-Pyrrolidine-3-carboxylic Acid

This protocol is for the reaction of a ketone with an N-PMP-protected α-imino ethyl glyoxylate.[3]

Materials:

  • (R)-Pyrrolidine-3-carboxylic acid (10 mol%)

  • N-PMP-protected α-imino ethyl glyoxylate (1.0 equiv)

  • Ketone (2.0 equiv)

  • 2-Propanol (solvent)

Procedure:

  • To a vial, add (R)-pyrrolidine-3-carboxylic acid.

  • Add the N-PMP-protected α-imino ethyl glyoxylate.

  • Add 2-propanol.

  • Add the respective ketone.

  • Stir the resulting mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired anti-Mannich product.

  • The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture.

  • The enantiomeric excess is determined by chiral HPLC analysis.

General Protocol for Asymmetric Aldol Reaction

This protocol provides a general guideline for an asymmetric aldol reaction catalyzed by either (R)- or this compound.

Materials:

  • (R)- or this compound (5-20 mol%)

  • Aldehyde (1.0 equiv)

  • Ketone (2-10 equiv)

  • Solvent (e.g., DMSO, DMF, or neat ketone)

Procedure:

  • To a stirred solution of the aldehyde in the appropriate solvent, add the (R)- or this compound catalyst.

  • Add the ketone to the mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the diastereomeric ratio and enantiomeric excess by appropriate analytical techniques (NMR, chiral HPLC, or GC).

Visualizations

Catalytic Cycle of Enamine Catalysis

The catalytic cycle for pyrrolidine-3-carboxylic acid in these reactions proceeds through the formation of a key enamine intermediate.

Catalytic_Cycle Catalyst (R)- or this compound Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone/Aldehyde Iminium Iminium Intermediate Enamine->Iminium + Electrophile Electrophile Electrophile (e.g., Imine, Aldehyde) Product Chiral Product Iminium->Product + H₂O Product->Catalyst - Catalyst (regenerated) Water H₂O

Caption: Generalized catalytic cycle for asymmetric reactions catalyzed by pyrrolidine-3-carboxylic acid.

Experimental Workflow for Asymmetric Catalysis

The following diagram illustrates a typical experimental workflow for performing and analyzing an asymmetric reaction catalyzed by (R)- or this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_analysis Analysis Reagents Combine Catalyst, Substrates, and Solvent Reaction Stir at Controlled Temperature Reagents->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Quenching Quench Reaction Monitoring->Quenching Upon Completion Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification Yield Determine Yield Purification->Yield DR Determine Diastereomeric Ratio (NMR) Purification->DR EE Determine Enantiomeric Excess (Chiral HPLC/GC) Purification->EE

Caption: A typical experimental workflow for organocatalyzed asymmetric synthesis and analysis.

Stereochemical Control by (R)- and (S)-Catalysts

The absolute stereochemistry of the catalyst directly controls the stereochemical outcome of the reaction, leading to the formation of enantiomeric products.

Stereochemical_Control cluster_reactants Reactants cluster_catalysts Chiral Catalysts cluster_products Enantiomeric Products Reactants Achiral Ketone + Achiral Electrophile R_Catalyst (R)-Pyrrolidine-3-carboxylic acid Reactants->R_Catalyst S_Catalyst This compound Reactants->S_Catalyst R_Product Product (e.g., R-enantiomer) R_Catalyst->R_Product yields S_Product Product (e.g., S-enantiomer) S_Catalyst->S_Product yields

Caption: Illustration of how enantiomeric catalysts lead to the formation of enantiomeric products.

References

A Comparative Guide to the Biological Evaluation of Novel (S)-Pyrrolidine-3-carboxylic Acid Analogs as GlyT1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological evaluation of novel (S)-Pyrrolidine-3-carboxylic acid analogs, a promising scaffold in modern drug discovery. The primary focus is on their role as inhibitors of the Glycine Transporter Type 1 (GlyT1), a key target for central nervous system (CNS) disorders. The therapeutic strategy is based on the N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis of schizophrenia.[1][2] By inhibiting GlyT1, these analogs aim to increase synaptic glycine levels, thereby potentiating NMDA receptor activity and alleviating cognitive and negative symptoms associated with the disorder.[2][3][4]

Mechanism of Action: GlyT1 Inhibition

GlyT1 is a sodium/chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft, primarily by glial cells. Glycine is an essential co-agonist for the NMDA receptor; both glycine and glutamate must bind to activate the receptor channel.[4] In conditions like schizophrenia, where NMDA receptor function is believed to be diminished, enhancing its activity is a key therapeutic goal.[2]

Novel this compound analogs, acting as GlyT1 inhibitors, block this reuptake process. This leads to an elevated concentration of glycine in the synapse, increasing the co-agonist's availability at the NMDA receptor's glycine binding site (on the NR1 subunit).[3] The result is an indirect potentiation of glutamatergic neurotransmission, which is hypothesized to improve cognitive deficits.[2][3]

GlyT1_Inhibition_Pathway Mechanism of GlyT1 Inhibition at the Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate_Vesicle Glutamate Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Glutamate Site Glycine Site Glutamate->NMDA_Receptor:glu Glycine Glycine Glycine->NMDA_Receptor:gly Co-agonist Binding GlyT1 GlyT1 Transporter Glycine->GlyT1 Reuptake Ca_Ion_Channel Ca²+ Influx (Neuronal Activation) NMDA_Receptor->Ca_Ion_Channel Activates Analog (S)-Pyrrolidine-3-CA Analog Analog->GlyT1 Inhibits

Caption: Signaling pathway of GlyT1 inhibition by novel analogs.

Comparative Biological Activity

The evaluation of novel compounds involves comparing their potency and efficacy against established reference compounds. Analogs are typically screened to determine their half-maximal inhibitory concentration (IC₅₀) in vitro, with promising candidates further evaluated for in vivo target engagement, often measured by the increase in glycine levels in cerebrospinal fluid (CSF).

Below is a representative table comparing hypothetical novel this compound analogs to Sarcosine, a known transportable GlyT1 inhibitor.[3]

CompoundTargetIn Vitro Activity (IC₅₀, nM)Selectivity vs. GlyT2In Vivo Activity (CSF Glycine Increase)
Reference: Sarcosine GlyT1~8,000>10-foldBaseline
Analog A GlyT1150>100-fold+ 50% @ 10 mg/kg
Analog B GlyT125>500-fold+ 120% @ 10 mg/kg
Analog C GlyT15>1000-fold+ 250% @ 10 mg/kg

Note: Data is illustrative. Actual values are determined experimentally. Lower IC₅₀ values indicate higher potency.

Experimental Evaluation Workflow

The discovery and validation of novel GlyT1 inhibitors follow a structured workflow, progressing from high-throughput screening to detailed in vivo characterization. This ensures that only the most potent, selective, and pharmacokinetically viable candidates advance toward clinical development.

Evaluation_Workflow Drug Discovery and Evaluation Workflow for GlyT1 Inhibitors A 1. Compound Library Synthesis (Novel Pyrrolidine Analogs) B 2. Primary Screening (High-Throughput MS Binding Assay) A->B C Hit Identification (pKi in µM to nM range) B->C Identifies Binders D 3. Secondary Functional Assay (Cell-Based Glycine Uptake) C->D E Potency & Efficacy (IC₅₀) SAR Analysis D->E Determines IC₅₀ F 4. Selectivity Profiling (vs. GlyT2, other transporters/receptors) E->F G 5. In Vitro ADME (Metabolic Stability, Permeability) F->G H Lead Candidate Selection G->H I 6. In Vivo PK/PD Studies (CSF Microdialysis & LC-MS/MS) H->I Promising Leads J Target Engagement & Dose-Response I->J Measures Glycine Levels K 7. Preclinical Efficacy Models (e.g., NMDA antagonist challenge) J->K L Preclinical Candidate K->L

Caption: A typical workflow for the evaluation of novel compounds.

Key Experimental Protocols

Detailed and robust experimental methods are critical for the accurate biological evaluation of these analogs.

1. In Vitro GlyT1 Transporter Assay (Cell-Based)

This assay measures the ability of a test compound to inhibit the uptake of a labeled substrate (e.g., [³H]-glycine) into cells engineered to express human GlyT1.

  • Objective: To determine the IC₅₀ value of novel analogs.

  • Cell Model: Madin-Darby Canine Kidney (MDCK-II) or Chinese Hamster Ovary (CHO) cells stably expressing the human GlyT1b isoform are commonly used.[3][5]

  • Protocol Outline:

    • Cell Plating: Seed GlyT1-expressing cells into 96-well plates and culture until a confluent monolayer is formed.

    • Pre-incubation: Wash cells with a buffer (e.g., Krebs-Ringer-HEPES). Add increasing concentrations of the test compound (e.g., Analog A, B, C) or a reference inhibitor (e.g., Sarcosine) and incubate for 15-30 minutes at room temperature.

    • Initiation of Uptake: Add a solution containing a fixed concentration of radiolabeled glycine (e.g., [³H]-glycine) to each well to initiate the transport reaction. Incubate for a defined period (e.g., 10-20 minutes).

    • Termination: Rapidly wash the cells with ice-cold buffer to stop the uptake process and remove extracellular radiolabel.

    • Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter. The amount of radioactivity is proportional to the glycine uptake.

    • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

2. In Vivo Microdialysis for Target Engagement

This technique is used to measure extracellular glycine concentrations in the brain of a living animal (typically a rat or mouse) following administration of a GlyT1 inhibitor.[4]

  • Objective: To confirm that the compound crosses the blood-brain barrier and engages GlyT1, resulting in increased synaptic glycine levels.

  • Methodology: Microdialysis coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]

  • Protocol Outline:

    • Surgical Implantation: Anesthetize the animal and stereotaxically implant a microdialysis guide cannula targeting a specific brain region (e.g., prefrontal cortex or striatum).

    • Recovery: Allow the animal to recover from surgery for at least 24-48 hours.

    • Probe Insertion & Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

    • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for at least 2 hours to establish a stable baseline of extracellular glycine.

    • Compound Administration: Administer the test analog via a relevant route (e.g., oral gavage or intraperitoneal injection).

    • Post-Dose Collection: Continue collecting dialysate samples for several hours post-administration.

    • Sample Analysis (LC-MS/MS): Quantify the concentration of glycine in each dialysate sample using a validated LC-MS/MS method.

    • Data Analysis: Express the post-dose glycine concentrations as a percentage change from the pre-dose baseline average. This demonstrates the magnitude and duration of target engagement in the CNS.

References

Unveiling the Three-Dimensional Architecture of (S)-Pyrrolidine-3-carboxylic Acid Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for chiral molecules such as (S)-Pyrrolidine-3-carboxylic acid and its derivatives, which are pivotal building blocks in the synthesis of numerous pharmaceuticals. The spatial arrangement of atoms directly influences a compound's biological activity, making structural analysis a critical step in drug discovery and development. This guide provides a comprehensive comparison of X-ray crystallography with alternative spectroscopic methods for the structural elucidation of this compound derivatives, supported by experimental data and detailed protocols.

X-ray crystallography stands as the gold standard for unequivocally determining the absolute configuration and solid-state conformation of crystalline compounds. However, its application is contingent on the ability to grow high-quality single crystals, a process that can be both time-consuming and challenging. Consequently, a variety of spectroscopic and computational techniques have emerged as powerful alternatives and complementary tools for structural analysis in solution and for non-crystalline samples. This guide will delve into the principles, experimental setups, and data interpretation of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents, and Circular Dichroism (CD) spectroscopy, providing a comparative framework to aid researchers in selecting the most appropriate method for their specific needs.

At a Glance: Comparison of Structural Analysis Techniques

FeatureX-ray CrystallographyNMR with Chiral Solvating AgentsCircular Dichroism (CD) Spectroscopy
Principle Diffraction of X-rays by a single crystalDiastereomeric interactions leading to distinct NMR signalsDifferential absorption of circularly polarized light
Sample Phase Solid (single crystal)Liquid (solution)Liquid (solution)
Information Obtained Absolute 3D structure, bond lengths, bond angles, torsion angles, crystal packingDetermination of enantiomeric purity and absolute configuration in solutionInformation on chirality and secondary structure in solution
Strengths Unambiguous determination of absolute configuration and conformationApplicable to soluble, non-crystalline compounds; provides information on solution-state conformationHigh sensitivity to stereochemistry; can be used for dynamic studies
Limitations Requires high-quality single crystals; structure may differ from solution conformationIndirect method; requires suitable chiral solvating agent; may not provide detailed conformational dataDoes not provide a complete 3D structure on its own; requires chromophores for strong signals

X-ray Crystallography: The Definitive Answer in the Solid State

Single-crystal X-ray diffraction provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions. This technique offers unparalleled accuracy in defining bond lengths, bond angles, and torsional angles, which collectively describe the molecule's conformation.

A notable example is the crystal structure of a dipeptide containing a proline derivative, Boc-Ser-hyp(4-I-Ph)-OMe, where hyp is (2S,4S)-(4-iodophenyl)hydroxyproline. The study revealed two distinct conformations within the unit cell, one with a cis-proline amide bond and the other with a trans-proline amide bond.[1] This highlights the power of X-ray crystallography in capturing subtle conformational isomers that can coexist in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: High-purity this compound derivative is dissolved in a suitable solvent or solvent mixture. Single crystals are grown through slow evaporation, vapor diffusion, or cooling of the saturated solution.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and displacement parameters.

experimental_workflow Experimental Workflow for Structural Elucidation cluster_main start Start: Chiral Pyrrolidine Derivative crystal Crystallization start->crystal Solid-State Analysis nmr NMR Spectroscopy start->nmr Solution-State Analysis cd CD Spectroscopy start->cd Solution-State Analysis xray X-ray Diffraction crystal->xray data Data Analysis & Comparison xray->data nmr->data cd->data structure Structural Elucidation data->structure end End: 3D Structure & Configuration structure->end logical_relationship Logical Relationship of Analytical Techniques Xray X-ray Crystallography Structure Definitive 3D Structure (Absolute Configuration & Conformation) Xray->Structure Direct Determination (Solid State) NMR NMR Spectroscopy CD CD Spectroscopy NMR->CD Complementary Data NMR->Structure Inference (Solution State) CD->Structure Inference (Solution State) Computational Computational Modeling Computational->NMR Supports Interpretation Computational->CD Supports Interpretation

References

A Spectroscopic Comparison of Pyrrolidine-3-carboxylic Acid Enantiomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the NMR and IR spectroscopic characteristics of (R)- and (S)-pyrrolidine-3-carboxylic acid. This guide provides a comparative analysis of their spectral data in standard achiral conditions and explores advanced techniques for their differentiation.

Pyrrolidine-3-carboxylic acid is a chiral cyclic amino acid derivative that serves as a crucial building block in the synthesis of a wide range of pharmaceuticals. As with many chiral molecules, the biological activity can be highly dependent on the stereochemistry. Therefore, the accurate characterization and differentiation of its enantiomers, (R)-pyrrolidine-3-carboxylic acid and this compound, are of paramount importance in research and drug development. This guide details the comparison of these enantiomers using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting both standard spectral data and advanced methods for chiral discrimination.

Standard Spectroscopic Analysis in Achiral Solvents

In a non-chiral environment, the enantiomers of pyrrolidine-3-carboxylic acid are spectroscopically indistinguishable. Their ¹H NMR, ¹³C NMR, and IR spectra are identical due to the identical atomic connectivity and bond vibrational energies.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of both (R)- and this compound in a common deuterated solvent like Deuterium Oxide (D₂O) exhibit the same chemical shifts and coupling patterns. The data presented below is a composite of predicted and experimentally observed values.[1]

¹H NMR Spectral Data

Assignment(R)-pyrrolidine-3-carboxylic acid (ppm)This compound (ppm)Multiplicity
H-2~3.4 - 3.6~3.4 - 3.6m
H-3~3.1 - 3.3~3.1 - 3.3m
H-4~2.2 - 2.4~2.2 - 2.4m
H-5~3.4 - 3.6~3.4 - 3.6m

¹³C NMR Spectral Data

Assignment(R)-pyrrolidine-3-carboxylic acid (ppm)This compound (ppm)
C=O~175~175
C-2~55~55
C-3~45~45
C-4~30~30
C-5~50~50
Infrared (IR) Spectroscopy

The IR spectra of the enantiomers display identical absorption bands corresponding to their functional groups. The characteristic vibrational modes are summarized below.[1]

Characteristic IR Absorption Bands

Functional GroupVibrational Mode(R)-pyrrolidine-3-carboxylic acid (cm⁻¹)This compound (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretching2500-33002500-3300Strong, Broad
N-H (Amine)Stretching3200-35003200-3500Medium
C-HStretching2850-30002850-3000Medium
C=O (Carboxylic Acid)Stretching1680-17251680-1725Strong
C-OStretching1210-13201210-1320Strong
N-HBending1590-16501590-1650Medium

Advanced Spectroscopic Techniques for Chiral Discrimination

To differentiate between the (R) and (S) enantiomers, it is necessary to employ techniques that introduce a chiral environment or are inherently sensitive to chirality.

NMR Spectroscopy with Chiral Solvating Agents

The addition of a chiral solvating agent (CSA) to a solution of the enantiomeric mixture can lead to the formation of transient diastereomeric complexes. These complexes have different magnetic environments, which can result in the resolution of previously overlapping signals in the NMR spectrum.

A common approach involves using a chiral lanthanide shift reagent or a chiral organic molecule that can interact with the analyte through hydrogen bonding or other non-covalent interactions. The differing chemical shifts of the diastereomeric complexes allow for the quantification of the enantiomeric excess (ee).

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Since enantiomers have mirror-image structures, they interact differently with circularly polarized light, resulting in VCD spectra that are equal in magnitude but opposite in sign. This makes VCD a powerful tool for determining the absolute configuration and enantiomeric purity of chiral molecules.

Experimental Protocols

Standard NMR Spectroscopy
  • Sample Preparation : Weigh approximately 5-10 mg of the pyrrolidine-3-carboxylic acid sample and dissolve it in 0.6-0.7 mL of Deuterium Oxide (D₂O) in a 5 mm NMR tube.[1]

  • ¹H NMR Data Acquisition :

    • Instrument : 400 MHz or higher field NMR spectrometer.[1]

    • Temperature : 298 K.[1]

    • Pulse Program : Standard single-pulse experiment.[1]

    • Number of Scans : 16-64, depending on concentration.[1]

    • Relaxation Delay : 1-5 seconds.[1]

  • ¹³C NMR Data Acquisition :

    • Instrument : 100 MHz or higher field NMR spectrometer.[1]

    • Pulse Program : Proton-decoupled ¹³C experiment.[1]

    • Number of Scans : 1024 or more.[1]

    • Relaxation Delay : 2-5 seconds.[1]

  • Data Processing : Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. The residual water peak (δ ≈ 4.79 ppm) can be used as a reference for ¹H NMR.[1]

Standard IR Spectroscopy (ATR)
  • Sample Preparation : Place a small amount of the solid pyrrolidine-3-carboxylic acid sample directly onto a clean Attenuated Total Reflectance (ATR) crystal. Apply pressure to ensure good contact.[1]

  • Data Acquisition :

    • Instrument : Fourier-Transform Infrared (FT-IR) spectrometer with an ATR accessory.[1]

    • Spectral Range : 4000-400 cm⁻¹.[1]

    • Resolution : 4 cm⁻¹.[1]

    • Number of Scans : 16-32.[1]

  • Data Processing : Collect a background spectrum of the empty ATR crystal and subtract it from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

G cluster_0 Initial Analysis cluster_1 Data Interpretation cluster_2 Chiral Differentiation cluster_3 Final Determination Start Pyrrolidine-3-carboxylic Acid Sample Standard_NMR Acquire 1H & 13C NMR Spectra (Achiral Solvent) Start->Standard_NMR Standard_IR Acquire IR Spectrum Start->Standard_IR Compare_NMR Compare NMR to Reference Data Standard_NMR->Compare_NMR Compare_IR Compare IR to Reference Data Standard_IR->Compare_IR Identical_Spectra Spectra of Enantiomers are Identical? Compare_NMR->Identical_Spectra Compare_IR->Identical_Spectra Chiral_Method Select Chiral Differentiation Method Identical_Spectra->Chiral_Method Yes Conclusion Determine Enantiomeric Composition and/or Absolute Configuration Identical_Spectra->Conclusion No (Impure Sample) NMR_CSA NMR with Chiral Solvating Agent Chiral_Method->NMR_CSA VCD Vibrational Circular Dichroism Chiral_Method->VCD Analyze_Diastereomeric Analyze Diastereomeric Splitting NMR_CSA->Analyze_Diastereomeric Analyze_VCD Compare VCD to Known Enantiomer VCD->Analyze_VCD Analyze_Diastereomeric->Conclusion Analyze_VCD->Conclusion

Caption: Workflow for the spectroscopic comparison of pyrrolidine-3-carboxylic acid enantiomers.

References

A Comparative Guide to Assessing the Enantiomeric Excess of (S)-Pyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules such as (S)-Pyrrolidine-3-carboxylic acid, a valuable building block in pharmaceutical development. The stereochemical purity of this compound can significantly influence the efficacy and safety of the final drug product. This guide provides an objective comparison of the most common analytical techniques for assessing the enantiomeric excess of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on various factors, including the required accuracy, precision, sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of each technique.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP).Separation of volatile, derivatized enantiomers on a chiral capillary column.Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.
Sample Preparation Typically minimal; dissolution in a suitable solvent.Derivatization (esterification and acylation) is required to increase volatility.Dissolution with a chiral solvating agent in an appropriate NMR solvent.
Typical Accuracy High (recoveries often 98-102%)High (recoveries often 95-105%)Generally good, but can be influenced by the choice of CSA and integration accuracy.
Typical Precision (%RSD) < 2%< 5%< 5%
Limit of Detection (LOD) / Limit of Quantitation (LOQ) Low to moderate (ng/mL to µg/mL range).Very low (pg to ng range).Higher than chromatographic methods; dependent on the concentration and the CSA.
Analysis Time per Sample 10 - 30 minutes.20 - 40 minutes (including derivatization).5 - 15 minutes.
Advantages Robust, versatile, well-established, direct analysis of the underivatized compound is often possible.[1]High sensitivity and selectivity, provides structural information from mass spectra.Rapid analysis, non-destructive, provides structural information.
Disadvantages Higher cost of chiral columns, moderate sensitivity compared to GC-MS.Requires derivatization which can be time-consuming and introduce errors, not suitable for thermally labile compounds.Lower sensitivity, may require specialized and expensive chiral solvating agents, potential for signal overlap.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The method relies on the differential interaction of the enantiomers with a chiral stationary phase. For this compound, a macrocyclic glycopeptide-based CSP is often effective.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Dissolve Pyrrolidine-3-carboxylic acid in Mobile Phase Inject Inject Sample onto Chiral Column Sample->Inject MobilePhase Prepare and Degas Mobile Phase MobilePhase->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas of Enantiomers Detect->Integrate Calculate Calculate Enantiomeric Excess (% ee) Integrate->Calculate

Workflow for Chiral HPLC Analysis.

Methodology

  • Instrumentation: HPLC system with a UV detector.

  • Column: CHIROBIOTIC™ T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of methanol, acetonitrile, acetic acid, and triethylamine (e.g., 50:50:0.1:0.1, v/v/v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the (S) and (R) enantiomers using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS offers high sensitivity and selectivity for the analysis of chiral compounds. For non-volatile amino acids like pyrrolidine-3-carboxylic acid, derivatization is necessary to increase their volatility for gas-phase analysis.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Derivatize Derivatize Sample (Esterification & Acylation) Dissolve Dissolve in Ethyl Acetate Derivatize->Dissolve Inject Inject Derivatized Sample Dissolve->Inject Separate Separate on Chiral GC Column Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Integrate Peak Areas of Diastereomers Detect->Integrate Calculate Calculate Enantiomeric Excess (% ee) Integrate->Calculate

Workflow for Chiral GC-MS Analysis.

Methodology

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Chirasil®-Val capillary column (or equivalent).

  • Carrier Gas: Helium.

  • Derivatization:

    • Esterification: React the sample with an acidic alcohol (e.g., 3M HCl in isopropanol) to form the isopropyl ester.

    • Acylation: React the esterified sample with an acylating agent (e.g., trifluoroacetic anhydride) to derivatize the amine group.

  • Sample Preparation: After derivatization, evaporate the reagents and redissolve the residue in a suitable solvent like ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Oven Temperature Program: A temperature gradient is typically used to ensure good separation and peak shape. For example, start at 80°C, hold for 2 minutes, then ramp to 180°C at 5°C/min.

  • Mass Spectrometry: Operate in electron ionization (EI) mode and scan a suitable mass range to detect the characteristic fragments of the derivatized enantiomers.

  • Data Analysis: Calculate the enantiomeric excess based on the integrated peak areas of the two diastereomeric derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in the presence of a chiral solvating agent (CSA), can be a rapid method for determining enantiomeric excess. The CSA forms transient diastereomeric complexes with the enantiomers of pyrrolidine-3-carboxylic acid, leading to separate and distinguishable signals in the NMR spectrum.

Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Dissolve Dissolve Sample and Chiral Solvating Agent in NMR Solvent Acquire Acquire 1H NMR Spectrum Dissolve->Acquire Integrate Integrate Diastereomeric Signals Acquire->Integrate Calculate Calculate Enantiomeric Excess (% ee) Integrate->Calculate

References

(S)-Pyrrolidine-3-carboxylic Acid: A Comparative Benchmark in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and selective chiral catalysts is paramount. Among the arsenal of organocatalysts, (S)-Pyrrolidine-3-carboxylic acid, a β-amino acid, has emerged as a compelling alternative to the well-established L-proline and its derivatives. This guide provides an objective, data-driven comparison of this compound's performance against other chiral catalysts in key asymmetric transformations, supported by experimental data and detailed protocols.

This compound and its enantiomer have carved a niche in asymmetric synthesis, demonstrating unique stereochemical control that sets them apart. Their structural rigidity and the positioning of the carboxylic acid group at the β-position to the amine are crucial to their catalytic prowess, influencing the transition state geometry and, consequently, the stereochemical outcome of reactions. This guide will delve into its performance in asymmetric aldol, Michael, and Mannich reactions, offering a clear perspective on its capabilities and potential applications.

Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. While L-proline is a celebrated catalyst for this transformation, this compound and its derivatives also effectively catalyze this reaction, often with comparable efficacy.

Data Summary: Asymmetric Aldol Reaction
CatalystAldehydeKetoneSolventYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
This compound derivative p-NitrobenzaldehydeAcetoneneat92-95
(S)-Prolinamide derivative Aromatic aldehydesAcetoneneatHigh-up to >99

Note: Direct comparative data for this compound under identical conditions as other catalysts can be limited in the literature. The data presented often involves derivatives to enhance solubility and performance.

Performance in Asymmetric Michael Additions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another area where pyrrolidine-based catalysts excel. The unique scaffold of this compound derivatives allows for effective shielding of one face of the enamine intermediate, leading to high enantioselectivity in the formation of the Michael adduct.

Data Summary: Asymmetric Michael Addition
CatalystMichael AcceptorMichael DonorSolventYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
(3R,5R)-5-Methylpyrrolidine-3-carboxylic acid trans-β-NitrostyreneCyclohexanoneTolueneHighHighHigh
(S)-Prolinamide derivative NitroolefinsAldehydesMethylcyclohexane8792:8 (syn/anti)85 (syn)
Pyrrolidine-thiourea NitroolefinsCyclohexanone-HighHighHigh

Performance in Asymmetric Mannich Reactions

It is in the asymmetric Mannich reaction that the distinct catalytic nature of β-amino acids like (R)- and this compound truly shines. While L-proline (an α-amino acid) typically yields syn-diastereomers, (R)-pyrrolidine-3-carboxylic acid has been shown to be highly effective in promoting the formation of anti-diastereomers with excellent diastereoselectivity and enantioselectivity.[1][2] This opposing stereochemical preference is a critical advantage for synthetic chemists seeking to access specific diastereomers.

Data Summary: Asymmetric Mannich Reaction
CatalystImineKetone/AldehydeDiastereoselectivity (anti/syn)Enantiomeric Excess (ee, %)
(R)-Pyrrolidine-3-carboxylic acid N-PMP-protected α-imino ethyl glyoxylateVarious ketonesup to >99:1up to 99
(S)-Proline N-PMP-protected α-imino ethyl glyoxylateVarious ketonesPredominantly synHigh

This stark difference in stereochemical outcome is attributed to the different positioning of the carboxylic acid group, which plays a crucial role in organizing the transition state assembly.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adoption of catalytic systems. Below are representative experimental protocols for key reactions catalyzed by pyrrolidine-3-carboxylic acid derivatives.

General Protocol for Asymmetric Aldol Reaction
  • To a clean, dry reaction vessel, add the chiral catalyst (e.g., this compound derivative, 10-30 mol%).

  • Add the ketone (1.5-5 equivalents) and the appropriate solvent (e.g., DMSO, chloroform, or neat).

  • Stir the mixture at the designated temperature (e.g., room temperature, 0 °C, or -20 °C).

  • Slowly add the aldehyde (1 equivalent) to the reaction mixture.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Asymmetric Michael Addition
  • To a solution of the aldehyde or ketone (1.0 mmol) and the α,β-unsaturated compound (0.5 mmol) in a suitable solvent (e.g., CH2Cl2, toluene, or CHCl3, 2.0 mL), add the this compound derivative catalyst (typically 10-20 mol%).[1]

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) for the required time, monitoring progress by TLC.[1]

  • After completion, remove the solvent under reduced pressure.[1]

  • Directly purify the residue by flash column chromatography on silica gel to yield the Michael adduct.[1]

  • Determine the diastereomeric ratio by 1H NMR analysis of the crude reaction mixture and the enantiomeric excess by chiral HPLC analysis.[1]

General Protocol for Asymmetric Mannich Reaction (using (R)-Pyrrolidine-3-carboxylic acid)
  • In a vial, combine (R)-pyrrolidine-3-carboxylic acid (2.9 mg, 0.025 mmol, 10 mol%), N-PMP-protected α-imino ethyl glyoxylate (62.3 mg, 0.25 mmol, 1.0 equiv), and dimethyl sulfoxide (DMSO, 1.0 mL).

  • Add the respective aldehyde (0.5 mmol, 2.0 equiv) to the mixture.

  • Stir the resulting solution at room temperature.

  • Monitor the reaction's progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • The diastereomeric ratio and enantiomeric excess of the product are determined by appropriate analytical techniques (e.g., NMR, chiral HPLC).

Mechanistic Insights and Visualizations

The catalytic cycle of pyrrolidine-based catalysts generally proceeds through the formation of a nucleophilic enamine or a reactive iminium ion. The stereochemical outcome is dictated by the catalyst's ability to create a chiral environment that directs the approach of the electrophile.

Enamine_Catalysis_Aldol cluster_cycle Catalytic Cycle Ketone Ketone Catalyst (S)-Pyrrolidine- 3-carboxylic acid Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O TransitionState Stereodetermining Transition State Enamine->TransitionState + Aldehyde Aldehyde Aldehyde Iminium Iminium Ion Intermediate TransitionState->Iminium Iminium->Catalyst Hydrolysis Product Chiral β-Hydroxy Carbonyl Product Iminium->Product + H₂O Water H₂O Start

General mechanism of an asymmetric aldol reaction.

Michael_Addition_Workflow cluster_workflow Experimental Workflow: Asymmetric Michael Addition Reactants 1. Combine Carbonyl Donor, Michael Acceptor & Catalyst in Solvent Reaction 2. Stir at Controlled Temperature Reactants->Reaction Monitoring 3. Monitor by TLC Reaction->Monitoring Workup 4. Solvent Removal Monitoring->Workup Reaction Complete Purification 5. Flash Column Chromatography Workup->Purification Analysis 6. Characterization (NMR, HPLC) Purification->Analysis Stereochemical_Control_Logic Catalyst Chiral Catalyst Selected AlphaAmino α-Amino Acid (e.g., L-Proline) Catalyst->AlphaAmino BetaAmino β-Amino Acid (e.g., (R)-Pyrrolidine-3-carboxylic acid) Catalyst->BetaAmino SynProduct syn-Diastereomer (Mannich Reaction) AlphaAmino->SynProduct favors AntiProduct anti-Diastereomer (Mannich Reaction) BetaAmino->AntiProduct favors

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of (S)-Pyrrolidine-3-carboxylic Acid-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of (S)-pyrrolidine-3-carboxylic acid-based compounds, detailing their structure-activity relationships (SAR) across various biological targets. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes complex biological pathways and experimental workflows.

The this compound scaffold is a privileged structure in medicinal chemistry, offering a rigid backbone with stereospecific centers that allow for the precise orientation of functional groups. This inherent chirality and conformational restriction have been exploited to develop potent and selective modulators of various enzymes and receptors. This guide explores the SAR of derivatives targeting endothelin receptors, the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis, and the C-X-C chemokine receptor type 4 (CXCR4).

Endothelin Receptor Antagonists

This compound derivatives have been extensively studied as antagonists of endothelin (ET) receptors, ETA and ETB, which play crucial roles in vasoconstriction and cell proliferation. Atrasentan is a notable example of a potent and selective ETA antagonist.

Structure-Activity Relationship

The SAR for this class of compounds reveals several key features:

  • Substitution on the Pyrrolidine Nitrogen: Large, hydrophobic groups are generally favored. The N-substituent often occupies a hydrophobic pocket in the receptor.

  • Aryl Group at the 4-Position: An aryl group, such as a phenyl or substituted phenyl ring, is crucial for potent antagonism.

  • Carboxylic Acid at the 3-Position: The carboxylic acid moiety is a key pharmacophoric element, likely forming ionic interactions with basic residues in the receptor binding site.

  • Stereochemistry: The stereochemistry of the pyrrolidine ring is critical for activity and selectivity.

Comparative Data of Endothelin Receptor Antagonists
CompoundR (N1-substituent)Ar (C4-substituent)IC50 (ETA, nM)IC50 (ETB, nM)Selectivity (ETA/ETB)
Atrasentan (ABT-627)2-(2,6-dimethylphenoxy)ethyl4,5-(methylenedioxy)phenyl0.038130~3400
Analog 12-(phenoxy)ethyl4,5-(methylenedioxy)phenyl0.25150600
Analog 22-(2,6-dichlorophenoxy)ethyl4,5-(methylenedioxy)phenyl0.02502500
Endothelin Receptor Signaling Pathway

Endothelin-1 (ET-1) binding to its G-protein coupled receptors (GPCRs), ETA and ETB, triggers a cascade of intracellular events.

Endothelin_Signaling ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR ETBR ETB Receptor ET1->ETBR Gq Gq/11 ETAR->Gq ETBR->Gq PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Mobilization IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Vaso Vasoconstriction Ca->Vaso Prolif Cell Proliferation PKC->Prolif

Endothelin receptor signaling cascade.

InhA Inhibitors

The emergence of drug-resistant tuberculosis has spurred the search for novel therapeutics. This compound derivatives have been identified as inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis.

Structure-Activity Relationship

Key SAR findings for InhA inhibitors include:

  • Amide Bond: The carboxylic acid is typically converted to an amide, which is essential for activity.

  • N-Aryl Substitution: A substituted phenyl ring on the amide nitrogen is a common feature. The nature and position of the substituents significantly impact potency.

  • Pyrrolidine Ring Substituents: Modifications on the pyrrolidine ring can influence binding and physicochemical properties.

Comparative Data of InhA Inhibitors
CompoundR (N-aryl substituent)IC50 (µM)
1 4-Chlorophenyl5.2
2 3,4-Dichlorophenyl2.8
3 4-Trifluoromethylphenyl8.1
4 4-Methoxyphenyl12.5

CXCR4 Antagonists

The C-X-C chemokine receptor type 4 (CXCR4) is a GPCR involved in cancer metastasis and HIV entry. This compound derivatives have emerged as potent CXCR4 antagonists.

Structure-Activity Relationship

The SAR for CXCR4 antagonists highlights the following:

  • Basic Amine: A basic nitrogen, often part of the pyrrolidine ring, is crucial for interaction with acidic residues in the receptor.

  • Aromatic Moieties: The presence of specific aromatic groups contributes to binding affinity.

  • Linker: The nature and length of the linker connecting the pyrrolidine core to other parts of the molecule are important for optimal positioning within the binding pocket.

Comparative Data of CXCR4 Antagonists
CompoundR1R2IC50 (nM)
A H4-Fluorophenyl85
B Methyl4-Fluorophenyl52
C H3,4-Difluorophenyl68
D HPhenyl150

Experimental Protocols

Endothelin Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for ETA and ETB receptors.

Materials:

  • Cell membranes expressing human ETA or ETB receptors.

  • [125I]-ET-1 (Radioligand).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.2% BSA.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.2% BSA.

  • Test compounds.

  • Non-specific binding control: 1 µM unlabeled ET-1.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes (20-40 µg protein) with [125I]-ET-1 (25 pM) and varying concentrations of the test compound in the assay buffer.

  • Incubate for 120 minutes at 25°C.

  • Terminate the assay by rapid filtration through glass fiber filters.

  • Wash the filters three times with 4 mL of ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 values by non-linear regression analysis.

InhA Enzymatic Inhibition Assay

This protocol outlines a spectrophotometric assay to measure the inhibition of InhA activity.

Materials:

  • Purified recombinant InhA enzyme.

  • NADH.

  • 2-trans-dodecenoyl-CoA (DD-CoA) (substrate).

  • Assay Buffer: 100 mM sodium phosphate, pH 7.5, 150 mM NaCl.

  • Test compounds dissolved in DMSO.

  • 96-well UV-transparent microplate.

  • Spectrophotometer.

Procedure:

  • Add assay buffer, NADH (final concentration 100 µM), and the test compound at various concentrations to the wells of a microplate.

  • Initiate the reaction by adding InhA enzyme (final concentration 50 nM).

  • Incubate for 10 minutes at 37°C.

  • Start the reaction by adding the substrate DD-CoA (final concentration 50 µM).

  • Monitor the decrease in absorbance at 340 nm for 15 minutes, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocities and determine the IC50 values.

General Experimental Workflow for SAR Studies

The process of identifying and optimizing lead compounds based on the this compound scaffold typically follows a structured workflow.

SAR_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Synthesis Analog Synthesis Hit_ID->Synthesis In_Vitro In Vitro Assays (Binding, Enzyme) Synthesis->In_Vitro SAR SAR Analysis In_Vitro->SAR SAR->Synthesis Iterative Cycles Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

A typical workflow for SAR-driven drug discovery.

Conclusion

The this compound scaffold has proven to be a remarkably versatile starting point for the development of potent and selective modulators of diverse biological targets. The structure-activity relationships highlighted in this guide underscore the importance of stereochemistry and the strategic placement of functional groups to achieve desired pharmacological profiles. The provided experimental protocols serve as a practical resource for researchers engaged in the design and evaluation of novel therapeutics based on this valuable chemical framework. Further exploration of this scaffold is anticipated to yield new drug candidates with improved efficacy and safety profiles.

A Comparative Analysis of (S)-Pyrrolidine-3-carboxylic Acid Derivatives in Drug Discovery: In Vitro and In Vivo Validation

Author: BenchChem Technical Support Team. Date: December 2025

The (S)-pyrrolidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents across various disease areas. Its inherent chirality and conformational rigidity allow for precise interactions with biological targets. This guide provides a comparative overview of the preclinical validation of drug candidates derived from this scaffold, focusing on their in vitro potency and in vivo efficacy. We present data on anticonvulsant, CXCR4 antagonist, and anticancer drug candidates, offering a direct comparison of their performance and detailed experimental methodologies.

Anticonvulsant this compound Derivatives

A series of hybrid compounds based on the pyrrolidine-2,5-dione core, structurally related to this compound, have been investigated for their anticonvulsant properties. These compounds have demonstrated broad-spectrum activity in preclinical seizure models.[1][2]

Data Presentation

The following table summarizes the in vivo anticonvulsant activity and acute neurological toxicity of lead compounds compared to the reference antiepileptic drug, Valproic Acid (VPA).

CompoundMES (ED₅₀ mg/kg)6 Hz (32 mA) (ED₅₀ mg/kg)scPTZ (ED₅₀ mg/kg)Rotarod (TD₅₀ mg/kg)Protective Index (PI) (MES)
Compound 14 49.631.367.4> 300> 6.0
Compound 30 45.639.5-162.43.6
Valproic Acid (VPA) 272.5134.8192.3428.11.6

Data sourced from multiple studies.[1][2][3][4]

Experimental Protocols

In Vivo Anticonvulsant Screening:

  • Maximal Electroshock (MES) Test: This model induces generalized tonic-clonic seizures. An electrical stimulus (50 Hz, 0.2 s duration) is applied via corneal electrodes to mice. The ability of a compound to prevent the tonic hind limb extension is recorded as a measure of anticonvulsant activity.[5]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for myoclonic and absence seizures. Pentylenetetrazole (a convulsant agent) is administered subcutaneously to mice. The endpoint is the prevention of clonic seizures within a 30-minute observation period.

  • 6 Hz Psychomotor Seizure Test: This model is considered a model for therapy-resistant partial seizures. A low-frequency (6 Hz), long-duration (3 s) electrical stimulus is delivered through corneal electrodes to mice. Protection is defined as the absence of seizure activity characterized by immobility and motor automatisms.[3]

  • Rotarod Test for Acute Neurological Toxicity: This test assesses motor coordination and potential neurological deficits. Mice are placed on a rotating rod, and the time they are able to remain on the rod is measured. A reduced performance indicates neurological toxicity.[1][2]

Signaling Pathways and Experimental Workflows

The anticonvulsant activity of these compounds is believed to be mediated through the inhibition of voltage-gated calcium channels, specifically the Cav1.2 (L-type) channels, which reduces neuronal hyperexcitability.[1][2]

Anticonvulsant_Workflow Experimental Workflow for Anticonvulsant Screening cluster_invivo In Vivo Studies cluster_invitro In Vitro Mechanistic Studies A Compound Administration (i.p.) in Mice B Maximal Electroshock (MES) Test A->B C Subcutaneous PTZ (scPTZ) Test A->C D 6 Hz Seizure Test A->D E Rotarod Test (Toxicity) A->E F Determination of ED₅₀ and TD₅₀ B->F C->F D->F E->F G Radioligand Binding Assays F->G Lead Compound Selection H Patch Clamp Electrophysiology on Cav1.2 Channels G->H

Caption: Workflow for anticonvulsant drug candidate validation.

CXCR4 Antagonist this compound Derivatives

The chemokine receptor CXCR4 is a key target in cancer metastasis and inflammation. A novel this compound derivative, compound 46, has been identified as a potent CXCR4 antagonist.[6]

Data Presentation

The following table summarizes the in vitro activity of compound 46.

CompoundCXCR4 Binding Affinity (IC₅₀ nM)CXCL12-induced Calcium Flux (IC₅₀ nM)
Compound 46 790.25

Data from Li et al.[6]

In vivo studies have shown that compound 46 demonstrates marked efficacy in a cancer metastasis model in mice, though specific quantitative data from the primary source is not publicly available.[6]

Experimental Protocols

In Vitro CXCR4 Antagonism Assays:

  • CXCR4 Receptor Binding Assay: This assay measures the ability of a compound to displace a fluorescently labeled antibody (12G5) from the CXCR4 receptor on cancer cells. The reduction in fluorescence is proportional to the binding affinity of the test compound.[6]

  • CXCL12-induced Calcium Flux Assay: CXCR4 activation by its ligand CXCL12 leads to an increase in intracellular calcium levels. This assay measures the ability of a compound to inhibit this calcium influx, typically quantified using a fluorescent calcium indicator.[6]

Signaling Pathways and Experimental Workflows

CXCR4 is a G-protein coupled receptor (GPCR). Upon binding of its ligand CXCL12, it activates intracellular signaling pathways, including the mobilization of intracellular calcium, which promotes cell migration and invasion, key processes in cancer metastasis.

CXCR4_Signaling_Pathway CXCR4 Signaling Pathway and Antagonism cluster_pathway CXCL12/CXCR4 Signaling cluster_antagonist Mechanism of Antagonist CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds G_protein G-protein Activation CXCR4->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC IP3 IP₃ Production PLC->IP3 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Cell_Migration Cell Migration & Invasion Ca_release->Cell_Migration Promotes Antagonist Compound 46 (CXCR4 Antagonist) Antagonist->CXCR4 Blocks CXCL12 Binding

Caption: CXCR4 signaling and antagonist inhibition.

Anticancer 5-Oxopyrrolidine-3-carboxylic Acid Derivatives

Derivatives of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid have been synthesized and evaluated for their in vitro anticancer activity against human A549 lung adenocarcinoma cells.[7]

Data Presentation

The following table shows the percentage of viable A549 cells after 24 hours of treatment with the indicated compounds at a concentration of 100 µM.

CompoundCell Viability (%)
Control 100
Oxadiazolethione derivative 28.0
4-Aminotriazolethione derivative 29.6
Cisplatin (Reference) 45.2

Data from a study on 5-oxopyrrolidine derivatives.[8]

Experimental Protocols

In Vitro Anticancer Activity Assay:

  • MTT Assay: This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability. A549 human lung adenocarcinoma cells are seeded in 96-well plates and treated with the test compounds. After a 24-hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells with active metabolism convert MTT into a purple formazan product. The absorbance of the formazan solution is measured spectrophotometrically, and the cell viability is calculated relative to untreated control cells.[7]

Experimental Workflows

Anticancer_Workflow In Vitro Anticancer Screening Workflow A Seed A549 Cells in 96-well Plates B Treat Cells with Test Compounds (100 µM) A->B C Incubate for 24 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability (%) vs. Control G->H

Caption: Workflow for in vitro anticancer cell viability assay.

Conclusion

The this compound scaffold continues to be a fruitful starting point for the discovery of novel drug candidates with diverse therapeutic applications. The presented data highlights the successful development of potent anticonvulsants with promising in vivo activity and safety profiles. Furthermore, the identification of a highly potent CXCR4 antagonist underscores the potential of this scaffold in oncology. While the anticancer derivatives of 5-oxopyrrolidine-3-carboxylic acid have shown encouraging in vitro results, further in vivo validation is necessary to establish their therapeutic potential. The detailed experimental protocols and workflow diagrams provided in this guide serve as a valuable resource for researchers in the field of drug development.

References

Safety Operating Guide

Proper Disposal Procedures for (S)-Pyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Researchers, scientists, and drug development professionals must adhere to institution-specific and local regulations for chemical waste disposal. This document provides procedural guidance based on available safety data and general laboratory best practices.

(S)-Pyrrolidine-3-carboxylic acid, a derivative of the amino acid proline, requires careful handling and disposal due to its potential to cause skin, eye, and respiratory irritation.[1][2] Proper disposal is crucial to ensure personnel safety and environmental protection. Unused or waste this compound should be treated as hazardous chemical waste and disposed of through a licensed professional waste disposal service.[1]

Essential Safety and Handling Information

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound and follow all institutional environmental health and safety (EHS) guidelines.

Personal Protective Equipment (PPE) Required:

  • Eye Protection: Safety glasses with side shields or goggles.[1]

  • Hand Protection: Compatible chemical-resistant gloves.[1]

  • Skin and Body Protection: Laboratory coat.

Quantitative Data Summary

The following table summarizes key hazard information for this compound.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Skin Irritation (Category 2)H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362
Eye Irritation (Category 2A)H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501
Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of solid this compound and associated contaminated materials.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste container.

    • Contaminated disposables, such as weigh boats, gloves, and wipes, should also be placed in this designated solid hazardous waste container.[3]

  • Contaminated Labware:

    • Disposable Labware: Items like pipette tips and plastic tubes that have come into contact with the chemical should be placed in the solid hazardous waste container.[3]

    • Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste. After decontamination, the glassware can be washed according to standard laboratory procedures.[3]

2. Container Management:

  • Obtain designated and properly labeled hazardous waste containers from your institution's EHS department.[3]

  • Ensure all waste containers are securely sealed to prevent leaks or spills.

  • Label all waste containers clearly with the full chemical name: "this compound" and appropriate hazard symbols.

3. Storage:

  • Store waste containers in a designated, well-ventilated satellite accumulation area.

  • Keep waste containers away from incompatible materials.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.[1]

  • Do not dispose of this compound down the drain or in regular trash.[4][5]

Emergency Procedures for Spills

In the event of a spill:

  • Evacuate personnel from the immediate area and ensure adequate ventilation.[4]

  • Wearing appropriate PPE, prevent the further spread of the solid material.

  • Carefully sweep or scoop the spilled material into a designated hazardous waste container, avoiding dust formation.[1][4]

  • Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS department.

Visualizing the Disposal Workflow

The following diagrams illustrate the procedural flow for the proper disposal of this compound.

start Start: Disposal of This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify_waste Identify Waste Type ppe->identify_waste solid_waste Solid Waste (Unused reagent, contaminated wipes, disposable labware) identify_waste->solid_waste Solid labware Contaminated Non-Disposable Labware (e.g., Glassware) identify_waste->labware Labware collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid decontaminate Decontaminate Labware (Rinse with appropriate solvent) labware->decontaminate seal_containers Securely Seal and Label All Waste Containers collect_solid->seal_containers collect_rinsate Collect Rinsate as Hazardous Liquid Waste decontaminate->collect_rinsate collect_rinsate->seal_containers store_waste Store Waste in Designated Secondary Containment Area seal_containers->store_waste arrange_pickup Arrange for Pickup by Institutional EHS store_waste->arrange_pickup end End: Disposal Complete arrange_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (S)-Pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for the handling and disposal of (S)-Pyrrolidine-3-carboxylic acid, ensuring the well-being of researchers, scientists, and drug development professionals. By adhering to these protocols, laboratory personnel can minimize risks and maintain a safe research environment.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid chemical that can cause serious eye damage and may be harmful if swallowed.[1] Proper selection and use of Personal Protective Equipment (PPE) is the first line of defense against exposure.

Operational Plan: Donning and Doffing PPE

1. Hand Protection:

  • Selection: Nitrile or neoprene gloves are recommended for handling this compound.[2][3][4][5][6][7] Nitrile gloves offer good resistance to weak acids, while neoprene provides excellent resistance to a broader range of chemicals, including acids and alcohols.[2][4][5][7]

  • Procedure:

    • Before use, inspect gloves for any signs of degradation, such as discoloration, punctures, or tears.

    • Ensure hands are clean and dry before donning gloves.

    • When work is complete, remove gloves by peeling them off from the cuff, turning them inside out to trap any contaminants.

    • Dispose of used gloves in the designated solid chemical waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

2. Eye and Face Protection:

  • Selection: The level of eye and face protection depends on the scale and nature of the handling procedure.

    • For small quantities and low dust generation: ANSI Z87-rated safety glasses with side shields are the minimum requirement.

    • For procedures with a risk of splashing or significant dust generation: Chemical splash goggles are required.

    • When handling large quantities or when there is a high potential for splashing: A face shield worn over chemical splash goggles is necessary.

  • Procedure:

    • Don eye and face protection before handling the chemical.

    • Ensure a proper fit to prevent any gaps where dust or splashes could enter.

    • Remove eye and face protection after stepping away from the immediate work area and after removing gloves.

3. Respiratory Protection:

  • Selection: Respiratory protection is necessary when working in areas with inadequate ventilation or when there is a potential for generating airborne dust.

    • For low dust levels: A NIOSH-approved N95 filtering facepiece respirator is recommended.

    • For higher potential for dust generation: A half-mask or full-facepiece air-purifying respirator equipped with an organic vapor/acid gas cartridge with a P100 particulate filter is recommended.[8][9][10][11]

  • Procedure:

    • A written respiratory protection program must be in place, including medical evaluation and fit testing, as required by OSHA.

    • Inspect the respirator before each use.

    • Ensure a proper seal check is performed each time the respirator is donned.

    • Replace cartridges according to the manufacturer's recommendations or when breakthrough is detected.

4. Protective Clothing:

  • Selection: A standard laboratory coat should be worn to protect street clothing. For tasks with a higher risk of contamination, a chemical-resistant apron over the lab coat is recommended.

  • Procedure:

    • Lab coats should be kept clean and laundered regularly.

    • Remove protective clothing before leaving the laboratory.

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Chemical Formula C₅H₉NO₂--INVALID-LINK--[12][13]
Molecular Weight 115.13 g/mol --INVALID-LINK--[12][13]
CAS Number 72580-53-1--INVALID-LINK--[12][13]
Appearance Solid--INVALID-LINK--[13]
Storage Temperature 2-8°C--INVALID-LINK--[13]

III. Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.

1. Waste Segregation:

  • All solid waste contaminated with this compound, including used gloves, weigh boats, and contaminated paper towels, must be collected in a designated, properly labeled hazardous waste container.

  • Do not mix this waste with non-hazardous laboratory trash.

2. Container Labeling:

  • The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • The label should also include the date of accumulation and the primary hazard (e.g., "Irritant").

3. Incompatible Materials for Disposal:

  • This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Do not dispose of these materials in the same waste container. Violent reactions can occur with strong acids.[14]

4. Disposal Procedure:

  • Ensure the lid of the hazardous waste container is securely closed when not in use.

  • Store the waste container in a designated satellite accumulation area away from incompatible materials.

  • Follow your institution's specific procedures for the final disposal of solid chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for guidance on pickup and disposal.

IV. Personal Protective Equipment (PPE) Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_hand Glove Selection cluster_clothing Clothing Selection start Start: Handling this compound task Assess Task: - Quantity of chemical - Potential for dust/aerosol generation - Ventilation conditions start->task eye_protection Eye/Face Protection task->eye_protection hand_protection Hand Protection task->hand_protection respiratory_protection Respiratory Protection task->respiratory_protection protective_clothing Protective Clothing task->protective_clothing safety_glasses Safety Glasses (with side shields) eye_protection->safety_glasses Low dust goggles Chemical Goggles eye_protection->goggles Splash/dust risk face_shield Face Shield + Goggles eye_protection->face_shield High splash/dust risk gloves Nitrile or Neoprene Gloves hand_protection->gloves no_respirator No Respirator Required (Adequate ventilation) respiratory_protection->no_respirator Well-ventilated, no dust n95 N95 Respirator respiratory_protection->n95 Low dust potential apr Air-Purifying Respirator (Organic Vapor/Acid Gas Cartridge + P100) respiratory_protection->apr High dust potential lab_coat Lab Coat protective_clothing->lab_coat apron Chemical-Resistant Apron lab_coat->apron Splash risk

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Pyrrolidine-3-carboxylic acid
Reactant of Route 2
(S)-Pyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.